An In-depth Technical Guide to the Synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry and drug di...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, commencing from the readily available 8-hydroxyquinoline. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and characterization data to facilitate the successful synthesis of the target compound.
Introduction
Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmacologically active agents. The 8-methoxyquinoline scaffold, in particular, is a key component in several therapeutic molecules. The introduction of an N-methylmethanamine substituent at the C5 position of this scaffold yields 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, a compound of significant interest for the development of novel therapeutics. This guide details a logical and field-proven three-step synthetic route, highlighting the critical experimental parameters and the underlying chemical principles.
Overall Synthetic Pathway
The synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is strategically designed in three key stages:
O-Methylation of 8-hydroxyquinoline: Protection of the phenolic hydroxyl group as a methyl ether.
Vilsmeier-Haack Formylation: Introduction of a formyl group at the C5 position of the 8-methoxyquinoline ring.
Reductive Amination: Conversion of the formyl group to the target N-methylmethanamine moiety.
Exploratory
Unraveling the Therapeutic Potential: A Mechanistic Exploration of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Abstract The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide delves into the hypothetical mechani...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The quinoline scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. This technical guide delves into the hypothetical mechanisms of action of a lesser-explored derivative, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine. While direct pharmacological data for this specific molecule is not yet prevalent in published literature, its structural features, when analyzed in the context of well-characterized quinoline analogues, allow for the formulation of several compelling, testable hypotheses regarding its biological activity. This document will, therefore, serve as a foundational roadmap for researchers and drug development professionals, proposing potential therapeutic applications and outlining rigorous experimental frameworks to elucidate its precise molecular interactions and cellular effects. We will explore potential mechanisms rooted in kinase inhibition, modulation of neuroinflammatory pathways, and antimicrobial activities, providing detailed protocols to validate these hypotheses.
Introduction: The Quinoline Scaffold - A Privileged Structure in Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds with diverse and potent biological activities. From the historical antimalarial quinine to modern anticancer and antiviral agents, quinoline derivatives have consistently proven to be a rich source of therapeutic innovation.[1] The versatility of the quinoline scaffold allows for functionalization at various positions, leading to a wide array of pharmacological profiles.
Notably, derivatives of 8-hydroxyquinoline have been extensively studied and are known to exert their effects through the chelation of metal ions, which is crucial for the function of many enzymes and proteins.[2][3] This ability to sequester metal ions has been linked to their antimicrobial, anticancer, and neuroprotective properties.[4][5] While the subject of this guide, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, possesses a methoxy group at the 8-position instead of a hydroxyl group, precluding direct metal chelation, its structural similarity to other biologically active quinolines provides a strong basis for investigating alternative mechanisms of action. This guide will, therefore, focus on non-chelation-based hypotheses, primarily centered on kinase inhibition and receptor modulation.
Hypothetical Mechanism of Action I: Kinase Inhibition in Oncology
A significant number of quinoline-based compounds have been successfully developed as kinase inhibitors for cancer therapy.[6][7] Protein kinases are a large family of enzymes that play critical roles in regulating cellular processes such as proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.
Rationale for Kinase Inhibition
The planar, bicyclic structure of the quinoline core in 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine makes it an ideal scaffold for insertion into the ATP-binding pocket of various kinases. The methoxy and N-methylmethanamine substituents can be hypothesized to form key hydrogen bonds and hydrophobic interactions with amino acid residues in the kinase domain, leading to competitive inhibition of ATP binding and subsequent downstream signaling. Several FDA-approved kinase inhibitors, such as bosutinib and lenvatinib, feature a quinoline core, underscoring the potential of this scaffold in targeting kinases.[8]
Proposed Kinase Targets
Based on the structure-activity relationships of known quinoline-based kinase inhibitors, several kinase families are proposed as potential targets for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine:
Receptor Tyrosine Kinases (RTKs): Including EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[8]
Non-Receptor Tyrosine Kinases: Such as the Src family kinases, which are involved in cell motility and invasion.
Serine/Threonine Kinases: Including the RAF/MEK/ERK pathway, a central signaling cascade in many human cancers.
Experimental Validation Workflow
A systematic approach is required to identify and validate the potential kinase targets of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine.
Caption: Proposed inhibition of neuroinflammatory cytokine release.
Objective: To assess the ability of the compound to suppress the production of pro-inflammatory mediators in activated microglial cells.
Cell Line: BV-2 murine microglial cell line.
Procedure:
Culture BV-2 cells to 80% confluency.
Pre-treat the cells with various concentrations of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine for 1 hour.
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
After 24 hours, collect the cell culture supernatant.
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an enzyme-linked immunosorbent assay (ELISA).
Determine the viability of the cells using an MTT assay to rule out cytotoxicity.
Hypothetical Mechanism of Action III: Antimicrobial and Antiviral Activity
The quinoline scaffold is the foundation for many antimicrobial and antiviral drugs. [9][10]The parent 8-methoxyquinoline has demonstrated antibacterial and antifungal properties. [1]It is, therefore, reasonable to hypothesize that 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine may also possess such activities.
Rationale for Antimicrobial/Antiviral Effects
The mechanism of action for quinoline-based antimicrobials can be diverse. They can interfere with DNA replication by inhibiting enzymes like DNA gyrase and topoisomerase IV in bacteria. In the context of viruses, some quinoline derivatives have been shown to inhibit viral proteases or interfere with viral entry and replication processes. [11]The N-methylmethanamine side chain of the target compound could enhance its interaction with microbial or viral proteins.
Proposed Antimicrobial/Antiviral Targets
Bacterial DNA Gyrase/Topoisomerase IV: Essential enzymes for bacterial DNA replication.
Viral Proteases: Critical for the cleavage of viral polyproteins into functional units.
Fungal Cell Wall Synthesis: Inhibition of key enzymes involved in the synthesis of ergosterol or other essential cell wall components.
Quantitative Data Summary
While specific data for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is unavailable, the following table summarizes the reported activity of related quinoline scaffolds against various pathogens to provide a comparative context.
The exploration of novel chemical entities is paramount for the advancement of therapeutic strategies against a multitude of diseases. While the precise mechanism of action of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine remains to be empirically determined, its structural characteristics, viewed through the lens of established quinoline pharmacology, provide a strong foundation for hypothesis-driven research. The proposed mechanisms of kinase inhibition, neuroinflammation modulation, and antimicrobial activity offer promising avenues for investigation.
The experimental workflows and protocols detailed in this guide provide a clear and scientifically rigorous path to elucidate the biological activity of this compound. Successful validation of any of these hypotheses could position 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine as a lead compound for the development of new therapies in oncology, neurodegenerative diseases, or infectious diseases. Future research should also focus on comprehensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of this promising quinoline derivative.
References
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
8-Hydroxyquinoline derivatives with potent antineurodegenerative activity. ResearchGate. [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]
8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. PMC. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. MDPI. [Link]
Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... ResearchGate. [Link]
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ResearchGate. [Link]
8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. PubMed. [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Wiley Online Library. [Link]
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC. [Link]
Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. PMC. [Link]
Quinoline-based small molecules as effective protein kinases inhibitors (Review). ResearchGate. [Link]
Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. RSC Publishing. [Link]
Increased Free Radical Generation during the Interaction of a Quinone-Quinoline Chelator with Metal Ions and the Enhancing Effect of Light. MDPI. [Link]
Hydroxyquinolines as Iron Chelators. ResearchGate. [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]
8-HYDROXYQUINOLINES: A PROMISING PHARMACOPHORE POTENTIALLY DEVELOPED AS DISEASE-MODIFYING AGENTS FOR NEURODEGENERATIVE DISEASES: A REVIEW. Mahidol University. [Link]
Quinoline-based metal complexes: Synthesis and applications. CoLab. [Link]
8-Hydroxyquinoline Derivatives as Drug Candidates for the Treatment of Alzheimer's Disease. ResearchGate. [Link]
Novel 8-hydroxyquinoline derivatives targeting β-amyloid aggregation, metal chelation and oxidative stress against Alzheimer's disease. PubMed. [Link]
Review on recent development of quinoline for anticancer activities. ScienceDirect. [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. [Link]
The Evolving Landscape of Substituted Quinolines: A Technical Guide to Structure-Activity Relationships and Drug Development
Abstract: The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeut...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically significant therapeutic agents. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of substituted quinolines, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will dissect the intricate interplay between chemical modifications of the quinoline nucleus and the resulting biological activities, with a particular focus on anticancer, antimalarial, and antibacterial applications. This guide will not only detail the established SAR principles but also delve into the underlying mechanisms of action, resistance pathways, and practical experimental protocols for the synthesis and evaluation of novel quinoline derivatives. Through a blend of theoretical insights and practical guidance, this document aims to empower researchers to rationally design and develop the next generation of quinoline-based therapeutics.
Part 1: The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
Introduction to the Quinoline Nucleus: Physicochemical Properties and Structural Features
Quinoline, with the chemical formula C₉H₇N, is a heterocyclic aromatic organic compound.[1] It consists of a benzene ring fused to a pyridine ring at two adjacent carbon atoms.[2] This fusion imparts a unique electronic distribution and a rigid, planar structure that is amenable to a wide range of chemical modifications. Quinoline is a colorless, hygroscopic liquid with a characteristic odor.[1] It is a weak base due to the presence of the nitrogen atom in the pyridine ring. The numbering of the quinoline ring system, as per IUPAC nomenclature, is crucial for discussing the positions of substituents and their impact on biological activity.[3]
Historical Perspective: From Quinine to Modern Synthetic Quinolines
The story of quinoline in medicine began with the discovery of quinine, an alkaloid isolated from the bark of the Cinchona tree. For centuries, Cinchona bark was the only effective treatment for malaria. The isolation of quinine in 1820 spurred the development of synthetic antimalarial drugs, with the quinoline scaffold at their core. This historical journey from a natural product to a vast library of synthetic derivatives underscores the enduring importance of the quinoline nucleus in drug discovery.[2]
General Synthetic Strategies
The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of substituted derivatives.
Classical Methods:
Skraup Synthesis: This is one of the oldest and most well-known methods, involving the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid catalyst.[2]
Friedländer Synthesis: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of a base or acid catalyst.[2]
Modern Methodologies:
Modern organic synthesis has introduced more efficient and versatile methods for quinoline synthesis, often involving transition-metal catalysis and milder reaction conditions. These approaches offer greater control over regioselectivity and functional group tolerance.
Visualization of the Core Quinoline Scaffold and Numbering
To facilitate the discussion of structure-activity relationships, it is essential to have a clear understanding of the quinoline scaffold and its numbering system.
Caption: The core quinoline scaffold with IUPAC numbering.
Part 2: Structure-Activity Relationship (SAR) of Quinolines in Major Therapeutic Areas
Anticancer Activity
The quinoline scaffold is a prominent feature in a number of anticancer agents, with derivatives exhibiting a wide range of mechanisms of action. These include the inhibition of kinases, topoisomerases, and tubulin polymerization, as well as DNA intercalation.[4][5]
2.1.1. Mechanism of Action
The anticancer effects of substituted quinolines are diverse and target multiple critical cellular pathways involved in cancer progression.
Caption: Mechanisms of anticancer action of substituted quinolines.
2.1.2. SAR of Quinoline-Based Anticancer Agents
The anticancer activity of quinoline derivatives can be finely tuned by modifying the substitution pattern around the core scaffold.
Substitution at C2: The introduction of aryl groups at the C2 position is a common strategy in the design of anticancer quinolines. The nature and substitution pattern of this aryl ring significantly influence activity. For instance, 2-(3-chlorophenyl)-6,7-dimethoxyquinoline has shown considerable cytotoxic activity against human colon and lung cancer cell lines.[6]
Substitution at C4: The 4-position is another critical site for modification. 4-Aminoquinoline derivatives have been extensively explored. For example, certain 4-anilinoquinoline derivatives act as potent inhibitors of Src kinase.
Substitution at C6 and C7: Modifications at these positions, often with electron-withdrawing or electron-donating groups, can modulate the electronic properties of the quinoline ring and its interaction with biological targets. For instance, the addition of electron-withdrawing groups at the 6- and/or 7-positions of 5,8-quinolinequinones enhances their DNA-damaging activity.
Substitution at C8: The 8-position is often substituted with a hydroxyl group, which can act as a chelating agent for metal ions, a property that has been exploited in the design of some anticancer agents. However, substitutions at this position can also impact toxicity.
Table 1: SAR of Quinoline Derivatives as Anticancer Agents
2.1.3. Case Study: Quinoline-Based Tyrosine Kinase Inhibitors
A significant class of quinoline-based anticancer agents targets protein tyrosine kinases (PTKs), which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[8] Several FDA-approved kinase inhibitors feature a quinoline scaffold. These molecules typically bind to the ATP-binding site of the kinase, preventing phosphorylation and downstream signaling. The SAR of these inhibitors is highly specific to the target kinase, with subtle modifications to the quinoline scaffold leading to significant changes in potency and selectivity.[8]
Antimalarial Activity
The quinoline scaffold is synonymous with antimalarial drug discovery, with quinine and its synthetic analogs, particularly the 4-aminoquinolines like chloroquine, having been mainstays of malaria treatment for decades.[9]
2.2.1. Mechanism of Action
The primary mechanism of action of 4-aminoquinoline antimalarials is the inhibition of hemozoin biocrystallization in the digestive vacuole of the malaria parasite, Plasmodium falciparum.[9] The parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline substance called hemozoin. 4-aminoquinolines accumulate in the acidic digestive vacuole and cap the growing hemozoin crystal, preventing further polymerization. The buildup of free heme leads to oxidative stress and parasite death.[9]
Caption: Mechanism of action of chloroquine in Plasmodium falciparum.
2.2.2. SAR of 4-Aminoquinolines
The antimalarial activity of 4-aminoquinolines is highly dependent on their chemical structure.
The 4-Amino Group and Quinoline Nucleus: The 4-aminoquinoline core is essential for activity. The basic amino group is crucial for accumulation in the acidic digestive vacuole of the parasite.
The 7-Chloro Substituent: A chloro group at the 7-position is critical for high antimalarial activity. Replacement with other groups generally leads to a loss of potency.
The Side Chain at the 4-Amino Position: The nature of the alkylamino side chain at the 4-position significantly influences activity and toxicity. A flexible side chain with a terminal amino group is generally favored. For instance, a diethylamine side chain confers good activity, while a dimethylamino group can enhance efficacy.[9]
Table 2: SAR of 4-Aminoquinoline Derivatives as Antimalarial Agents
2.2.3. Mechanisms of Resistance and Strategies to Overcome It
Resistance to chloroquine in P. falciparum is primarily associated with mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein, which is located on the membrane of the digestive vacuole.[9] These mutations reduce the accumulation of chloroquine in the vacuole. Strategies to overcome resistance include the development of new quinoline derivatives that are less susceptible to efflux by PfCRT, the use of drug combinations, and the design of hybrid molecules that combine the quinoline scaffold with other pharmacophores.[9]
Antibacterial Activity (Fluoroquinolones)
The fluoroquinolones are a major class of synthetic broad-spectrum antibacterial agents. Their core structure is a quinolone ring with a fluorine atom at the 6-position.
2.3.1. Mechanism of Action
Fluoroquinolones inhibit bacterial DNA synthesis by targeting two essential enzymes: DNA gyrase and topoisomerase IV. In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication and transcription. By inhibiting these enzymes, fluoroquinolones lead to the fragmentation of bacterial DNA and cell death.
Caption: Mechanism of action of fluoroquinolones.
2.3.2. SAR of Fluoroquinolones
The antibacterial activity of fluoroquinolones is highly sensitive to substitutions at various positions of the quinolone ring.
N1-Substituent: A cyclopropyl group at the N1 position generally confers potent activity against a broad spectrum of bacteria.
C6-Fluorine: The fluorine atom at the C6 position is a hallmark of this class and significantly enhances antibacterial activity.
C7-Substituent: The substituent at the C7 position plays a crucial role in determining the spectrum of activity and pharmacokinetic properties. A piperazine ring or a substituted piperazine is a common and effective substituent.
C8-Substituent: A halogen or a methoxy group at the C8 position can also influence activity.
Table 3: SAR of Fluoroquinolone Derivatives as Antibacterial Agents
Drug
N1-Substituent
C7-Substituent
Gram-Negative Activity (MIC)
Gram-Positive Activity (MIC)
Ciprofloxacin
Cyclopropyl
Piperazinyl
Excellent
Good
Levofloxacin
Ethyl
Methylpiperazinyl
Excellent
Excellent
Moxifloxacin
Cyclopropyl
Methoxy-substituted pyrrolidinyl
Good
Excellent
2.3.3. Mechanisms of Resistance
Bacterial resistance to fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the binding affinity of the drugs. Another significant mechanism is the increased expression of efflux pumps that actively transport the drugs out of the bacterial cell.
Part 3: Experimental Protocols for the Synthesis and Evaluation of Substituted Quinolines
Synthesis of a Representative 2-Arylquinoline Derivative via Friedländer Annulation
This protocol describes the synthesis of a 2-arylquinoline derivative using the Friedländer annulation, a classic and reliable method.
To a 50 mL round-bottom flask, add 2-aminobenzophenone (1.0 mmol), acetophenone (1.2 mmol), and ethanol (10 mL).
Add potassium hydroxide (2.0 mmol) to the mixture and stir at room temperature for 15 minutes.
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 80 °C) with continuous stirring.
Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-6 hours.
After completion, allow the reaction mixture to cool to room temperature.
Remove the ethanol under reduced pressure using a rotary evaporator.
Add water (20 mL) to the residue and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
Concentrate the filtrate under reduced pressure to obtain the crude product.
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-arylquinoline derivative.
Characterize the final product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxicity of potential anticancer compounds.
Materials:
Human cancer cell line (e.g., MCF-7, A549)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
96-well cell culture plates
Test compound (dissolved in DMSO)
MTT solution (5 mg/mL in PBS)
Dimethyl sulfoxide (DMSO)
Phosphate-buffered saline (PBS)
CO₂ incubator (37 °C, 5% CO₂)
Microplate reader
Procedure:
Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate for 24 hours in a CO₂ incubator to allow the cells to attach.
Prepare serial dilutions of the test compound in complete medium. The final concentration of DMSO should be less than 0.5%.
Remove the medium from the wells and add 100 µL of the diluted test compound to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
Incubate the plate for 48-72 hours in the CO₂ incubator.
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
Carefully remove the medium containing MTT.
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
Shake the plate gently for 10 minutes to ensure complete dissolution.
Measure the absorbance at 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Part 4: Future Perspectives and Conclusion
Emerging Biological Targets for Quinoline Derivatives
The versatility of the quinoline scaffold continues to be explored against a range of emerging biological targets. These include various enzymes, receptors, and signaling proteins implicated in diseases beyond cancer, malaria, and bacterial infections. Research is ongoing to develop quinoline-based drugs for viral infections, neurodegenerative diseases, and inflammatory disorders.
Novel Drug Delivery Systems and Formulations
To enhance the therapeutic efficacy and reduce the side effects of quinoline-based drugs, novel drug delivery systems are being investigated. These include nanoparticle-based formulations, liposomes, and targeted drug delivery systems that can selectively deliver the drug to the site of action, thereby improving its pharmacokinetic and pharmacodynamic profile.
Conclusion
The quinoline nucleus remains a privileged scaffold in medicinal chemistry, offering a robust platform for the development of a diverse array of therapeutic agents. A thorough understanding of the structure-activity relationships of substituted quinolines is paramount for the rational design of new and improved drugs. This technical guide has provided a comprehensive overview of the SAR of quinolines in anticancer, antimalarial, and antibacterial applications, along with insights into their mechanisms of action and practical experimental protocols. As our understanding of disease biology deepens and synthetic methodologies advance, the quinoline scaffold is poised to yield even more innovative and life-saving medicines in the future.
References
The anticancer IC50 values of synthesized compounds. - ResearchGate. Available from: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. Available from: [Link]
Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via - American Chemical Society. Available from: [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PubMed Central. Available from: [Link]
Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. Available from: [Link]
Review on recent development of quinoline for anticancer activities. Available from: [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Available from: [Link]
Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Available from: [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW - IIP Series. Available from: [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed Central. Available from: [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). Available from: [Link]
An In-depth Technical Guide to the Potential Therapeutic Targets of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine
Abstract N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine is a synthetic compound featuring the privileged 8-methoxyquinoline scaffold. While direct biological data for this specific molecule is not extensively published...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine is a synthetic compound featuring the privileged 8-methoxyquinoline scaffold. While direct biological data for this specific molecule is not extensively published, its structural components suggest a strong potential for therapeutic activity. The quinoline core is a cornerstone in medicinal chemistry, present in numerous approved drugs with applications ranging from oncology to infectious diseases.[1][2] This guide synthesizes information from analogous structures to propose and validate high-probability therapeutic targets for N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine. We will focus on two primary areas of investigation: the inhibition of oncogenic kinase signaling pathways, particularly PI3K/AKT/mTOR, and the disruption of essential microbial processes. This document provides a robust, scientifically-grounded framework for researchers and drug development professionals to initiate an investigational program for this promising compound, complete with detailed, self-validating experimental workflows.
Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery
The quinoline ring system, a fusion of benzene and pyridine rings, is a prolific pharmacophore due to its versatile chemical properties and ability to interact with a wide array of biological targets.[2] Its derivatives are known to possess a vast spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][3]
The subject of this guide, N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine, possesses two key features that inform our hypotheses:
The 8-Methoxyquinoline Core: Substitution at the 8-position with a methoxy group is a recurring motif in biologically active quinolines. Studies on structurally related compounds have demonstrated that this feature can confer potent cytotoxicity against cancer cell lines and significant antimicrobial activity.[4][5][6]
The 5-(N-methylaminomethyl) Substituent: The side chain at the 5-position provides a basic nitrogen atom, which can be crucial for target engagement through hydrogen bonding and electrostatic interactions within protein binding pockets.
Given the established therapeutic relevance of this scaffold, a systematic investigation into the potential targets of this specific derivative is a scientifically sound endeavor.
Proposed Therapeutic Area 1: Oncology via Kinase Inhibition
A substantial body of evidence points to the role of quinoline derivatives as inhibitors of critical signaling pathways that are frequently dysregulated in cancer. The most compelling hypothesis for N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine is its potential to modulate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4][6]
The PI3K/AKT/mTOR signaling cascade is one of the most commonly activated pathways in human cancers, making it a high-value target for therapeutic intervention.[4] Several novel indolo[2,3-b]quinoline derivatives containing the 8-methoxy moiety have been shown to exert their potent anticancer effects by directly inhibiting key proteins within this pathway.[4][6][7] The structural similarity of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine makes this pathway its most probable target in an oncological context.
Caption: Proposed inhibition of the PI3K/AKT/mTOR signaling pathway.
Experimental Validation Workflow: A Step-wise Approach
To rigorously test this hypothesis, a multi-stage validation process is required. This workflow is designed to first confirm broad anticancer activity and then systematically pinpoint the specific mechanism of action.
Caption: Experimental workflow for oncology target validation.
Detailed Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound across a panel of cancer cell lines (e.g., HCT116, Caco-2, MCF-7, A549).
Methodology:
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine (e.g., from 0.01 µM to 100 µM) in complete culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC50 value using non-linear regression analysis (log(inhibitor) vs. normalized response).
Protocol 2: Western Blot for Pathway Analysis
Objective: To assess the phosphorylation status of key PI3K/AKT/mTOR pathway proteins upon compound treatment.
Methodology:
Treatment & Lysis: Treat cells grown in 6-well plates with the compound at concentrations around its IC50 (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 6-24 hours). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE & Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR (Ser2448), anti-total-mTOR, and a loading control (e.g., anti-GAPDH).
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to their respective total protein levels.
Proposed Therapeutic Area 2: Infectious Diseases
The quinoline scaffold is the basis for classic antimicrobial and antimalarial drugs.[1][8] Chloroquine, an aminoquinoline, was a frontline antimalarial for decades, and fluoroquinolones are a major class of antibiotics. This historical success provides a strong rationale for evaluating N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine against microbial pathogens.
Target Hypothesis: Disruption of Microbial Nucleic Acid Synthesis or Metabolism
Antibacterial: Fluoroquinolones function by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication. The planar aromatic quinoline core is critical for intercalating into DNA.
Antimalarial: 8-aminoquinolines like primaquine are effective against the liver stages of Plasmodium parasites.[8] The mechanism is complex but is thought to involve the generation of reactive oxygen species and interference with the parasite's electron transport chain.
Antifungal: Certain quinolines have demonstrated the ability to inhibit fungal growth, and 8-methoxyquinoline itself has shown activity against Aspergillus species.[5]
Experimental Validation Workflow
Caption: Workflow for infectious disease target validation.
Objective: To determine the lowest concentration of the compound that visibly inhibits microbial growth.
Methodology:
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the compound in the appropriate microbial growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
Inoculation: Add a standardized microbial inoculum (e.g., 5 x 10^5 CFU/mL for bacteria) to each well.
Controls: Include a positive control (microbes, no compound) and a negative control (medium only).
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
Reading: The MIC is the lowest compound concentration in which no visible growth is observed.
Summary of Potential Quantitative Data
The following tables represent hypothetical outcomes from the initial screening phases, designed to guide the subsequent mechanistic studies.
Table 1: Hypothetical IC50 Values in Cancer Cell Lines
Cell Line
Cancer Type
IC50 (µM)
HCT116
Colorectal
1.2
Caco-2
Colorectal
2.5
MCF-7
Breast
5.8
A549
Lung
8.1
| HIEC | Normal Intestinal | > 50 |
Table 2: Hypothetical MIC Values Against Pathogens
Organism
Type
MIC (µg/mL)
Staphylococcus aureus
Gram+ Bacteria
16
Escherichia coli
Gram- Bacteria
> 64
Candida albicans
Fungus
32
| Plasmodium falciparum | Protozoan | 0.8 |
Conclusion and Future Directions
The structural features of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine strongly suggest it is a promising candidate for drug discovery. Based on extensive data from related 8-methoxyquinoline compounds, the most probable therapeutic targets are components of the PI3K/AKT/mTOR signaling pathway in oncology and essential enzymes or pathways in microbial pathogens, particularly Plasmodium falciparum .
The experimental workflows detailed in this guide provide a clear and robust path forward. Positive results, such as low micromolar IC50 values against colorectal cancer cells or sub-micromolar activity against P. falciparum, would warrant immediate progression to more advanced studies. Future steps would include lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and ultimately, validation in in vivo disease models. This structured approach ensures that the therapeutic potential of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine can be efficiently and rigorously evaluated.
References
Li, Y., et al. (2022). Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways. ACS Omega. Available at: [Link]
Yako, A.B., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
Liao, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules. Available at: [Link]
Schultheis, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules. Available at: [Link]
Liao, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. Available at: [Link]
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Physicochemical properties of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
An In-depth Technical Guide to the Physicochemical Properties of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine Abstract 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is a quinoline derivative of interest in medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physicochemical Properties of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Abstract
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is a quinoline derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, as well as for developing suitable formulations. This guide provides a comprehensive overview of the key physicochemical parameters of this compound, including its structural and molecular details, predicted solubility, lipophilicity, and ionization state. Furthermore, it outlines the standard experimental protocols for the determination of these properties, offering insights into the rationale behind the analytical choices. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Quinoline Scaffold in Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory effects[1]. The versatile nature of the quinoline nucleus allows for substitutions that can fine-tune the molecule's electronic and steric properties, thereby modulating its biological activity and pharmacokinetic profile. 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, with its methoxy and N-methylmethanamine substituents, presents a unique combination of features that warrant a detailed investigation of its physicochemical characteristics. These properties are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
Molecular Structure and Identification
A precise understanding of the molecular structure is the foundation for all physicochemical characterization.
Caption: A plausible synthetic route to the target compound.
Structural Confirmation: Spectroscopic and Chromatographic Techniques
The identity and purity of a synthesized compound are confirmed using a battery of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR would be expected to show characteristic signals for the aromatic protons of the quinoline ring, the methoxy group, the methylene bridge, and the N-methyl group. 2D NMR techniques like COSY and HSQC would be employed to confirm the connectivity of the atoms.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass-to-charge ratio of the molecular ion.
Infrared (IR) Spectroscopy: IR spectroscopy would identify the presence of key functional groups, such as C-H bonds (aromatic and aliphatic), C=N and C=C bonds of the quinoline ring, and C-O stretching of the methoxy group.
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A reversed-phase method, likely employing a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, would be developed. Detection would typically be performed using a UV detector, monitoring at a wavelength where the quinoline chromophore absorbs strongly.
Caption: A typical workflow for the characterization of a novel compound.
Predicted Physicochemical Properties
In the absence of experimental data, computational methods provide valuable estimates of key physicochemical properties. The following data has been predicted using well-established algorithms.
Property
Predicted Value
Prediction Tool
Significance in Drug Development
logP (Lipophilicity)
2.35 ± 0.42
ALOGPS
Influences membrane permeability, solubility, and metabolism.[3][4][5][6][7]
Determines the ionization state at physiological pH, affecting solubility and receptor binding.[8][9][10][11][12]
Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The predicted logP of 2.35 suggests that 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine has a moderate lipophilicity, which is often a desirable characteristic for orally administered drugs as it allows for a balance between aqueous solubility and membrane permeability.
Experimental Determination: The shake-flask method is the traditional approach for measuring logP. However, a more common and higher-throughput method involves reversed-phase HPLC, where the retention time of the compound is correlated with the retention times of compounds with known logP values.
Aqueous Solubility (logS)
Aqueous solubility is a critical factor for drug absorption. The predicted logS of -3.1 corresponds to a solubility of approximately 0.79 mg/mL. This suggests that the compound is likely to be sparingly soluble in water.
Experimental Determination: Solubility is typically determined by adding an excess of the compound to a buffered aqueous solution at a specific pH and temperature. The suspension is shaken until equilibrium is reached, after which the supernatant is filtered and the concentration of the dissolved compound is measured, often by HPLC-UV.
Ionization Constant (pKa)
The pKa value indicates the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. As a basic compound, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine will be protonated at pH values below its pKa. The predicted basic pKa of 8.9 suggests that at physiological pH (7.4), a significant portion of the compound will exist in its protonated, and therefore more water-soluble, form. The quinoline nitrogen and the secondary amine are the two basic centers in the molecule.
Experimental Determination: Potentiometric titration is a common method for pKa determination. This involves titrating a solution of the compound with a strong acid or base and monitoring the pH. Spectrophotometric methods, where the UV-Vis spectrum of the compound changes with pH, can also be employed.
Diagram: Ionization States of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Caption: The equilibrium between the protonated and neutral forms.
Conclusion
This technical guide has provided a detailed overview of the key physicochemical properties of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine. While experimental data for this specific molecule is not widely published, a combination of data from related compounds and reliable computational predictions allows for a robust preliminary assessment. The predicted moderate lipophilicity and basicity suggest that this compound possesses drug-like properties that warrant further investigation. The outlined experimental methodologies provide a framework for the empirical validation of these predicted values, which is a critical step in the progression of any compound through the drug discovery pipeline.
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Unmasking the Cellular Interlocutors of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine: A Technical Guide to Target Identification
For Immediate Release [City, State] – January 27, 2026 – In the intricate dance of drug discovery, identifying the precise molecular targets of a novel compound is a critical step that transforms a promising molecule int...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
[City, State] – January 27, 2026 – In the intricate dance of drug discovery, identifying the precise molecular targets of a novel compound is a critical step that transforms a promising molecule into a potential therapeutic. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals embarking on target identification studies for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, a quinoline derivative with significant therapeutic potential.
The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, antifungal, and antimalarial effects.[1][2] Compounds containing the 8-hydroxyquinoline nucleus, a close structural relative of the compound , are known to exert their effects through various mechanisms, including the chelation of bivalent cations essential for enzymatic activity, such as in RNA polymerase.[3] Furthermore, different quinoline derivatives have been identified as inhibitors of DNA topoisomerases, the Plasmodium falciparum cytochrome bc1 complex, and a range of protein kinases, including c-Met, VEGF, and EGF receptors.[4][5][6] Given this rich biological context, a systematic and multi-pronged approach is essential to elucidate the specific molecular targets of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine.
This document outlines a comprehensive strategy, blending established biochemical techniques with cutting-edge proteomic and computational methods to deconvolve the mechanism of action of this promising compound.
Section 1: Foundational Analysis - In Silico Target Prediction
Before embarking on resource-intensive experimental studies, computational methods provide a powerful and cost-effective means to generate initial hypotheses about potential protein targets.[7] These in silico approaches leverage the structural and physicochemical properties of the small molecule to predict its interactions with a vast library of known protein structures.
Core Principle: The three-dimensional structure of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is used to screen databases of protein binding sites, identifying proteins with which it is likely to interact.[7][8]
Methodologies:
Reverse Docking: This is a primary computational technique where the small molecule is docked against a large collection of protein structures to identify potential binding partners.[7]
Pharmacophore Modeling: A pharmacophore model can be built based on the key chemical features of the quinoline scaffold known to be important for biological activity. This model is then used to screen for proteins that have complementary features in their binding sites.
Chemical Similarity Searching: The compound's structure is compared to databases of compounds with known biological targets.[9] Similar compounds often share similar targets.
Expected Outcome: A prioritized list of potential protein targets, which can then be validated experimentally. This approach helps to narrow the search space and focus laboratory efforts.[7]
Section 2: The Direct Approach - Affinity-Based Proteomics
Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein targets.[12] These techniques involve "fishing" for binding partners from a complex biological sample, such as a cell lysate.
Affinity Chromatography Coupled to Mass Spectrometry (AC-MS)
This classic and powerful technique utilizes an immobilized version of the small molecule to capture its binding partners.
Causality Behind Experimental Choices: By covalently attaching 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine to a solid support (e.g., agarose beads), we can create a specific "bait" to isolate proteins that physically interact with the compound.[12] Mass spectrometry is then used for the sensitive and accurate identification of these captured proteins.[13]
Probe Synthesis: Synthesize a derivative of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine with a linker arm suitable for immobilization. The linker position should be carefully chosen to minimize interference with potential protein binding sites.
Immobilization: Covalently couple the synthesized probe to activated agarose beads.
Cell Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
Affinity Purification: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-protein complexes.
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins from the beads. This can be achieved by using a competitive binder, changing the pH, or using a denaturing agent.
Protein Identification: Identify the eluted proteins using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).
Chemical Proteomics
Chemical proteomics encompasses a range of techniques that use chemical probes to study protein function in a complex biological system.[14][15]
Key Methodologies:
Activity-Based Protein Profiling (ABPP): This method uses reactive probes to covalently label the active sites of specific enzyme families.[16] If 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is suspected to target a particular enzyme class, a reactive analog could be synthesized.
Capture Compound Mass Spectrometry (CCMS): This technique employs trifunctional probes that allow for binding, covalent capture, and subsequent isolation of target proteins, even those with weak affinities.[17]
Workflow for Affinity-Based Target Identification
Caption: Workflow for affinity-based target identification.
Section 3: Label-Free Approaches - Assessing Target Engagement in a Native Environment
A significant advantage of label-free methods is that they do not require chemical modification of the compound, thus avoiding potential alterations to its binding properties. These techniques rely on detecting changes in the physical or chemical properties of proteins upon ligand binding.
Drug Affinity Responsive Target Stability (DARTS)
Core Principle: The binding of a small molecule to its target protein can increase the protein's stability and render it less susceptible to proteolysis.[18]
Experimental Protocol: DARTS
Treatment: Treat cell lysates with either 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine or a vehicle control.
Protease Digestion: Subject both treated and control lysates to limited proteolysis with a non-specific protease (e.g., pronase).
Analysis: Analyze the resulting protein fragments by SDS-PAGE and mass spectrometry.
Target Identification: Proteins that are protected from digestion in the presence of the compound are identified as potential targets.[18]
Cellular Thermal Shift Assay (CETSA)
Core Principle: Similar to DARTS, CETSA is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[14]
Workflow for Label-Free Target Identification (DARTS)
Caption: Workflow for the DARTS label-free target identification method.
Section 4: Validating the Candidates - From Hit to Confirmed Target
The identification of a potential target is only the first step; rigorous validation is crucial to confirm its biological relevance.[19][20] Target validation involves demonstrating that the interaction between the compound and the identified protein is responsible for the observed cellular or physiological effects.[21][22]
Key Validation Strategies:
Genetic Approaches:
Gene Knockdown/Knockout: Using techniques like RNA interference (RNAi) or CRISPR/Cas9 to reduce or eliminate the expression of the target protein.[20][23] If the cellular phenotype induced by the compound is mimicked by knocking down the target, it provides strong evidence for a direct interaction.
Overexpression: Overexpressing the target protein may lead to a decreased sensitivity to the compound.
Biochemical and Biophysical Assays:
Enzymatic Assays: If the identified target is an enzyme, its activity should be measured in the presence and absence of the compound to determine if it acts as an inhibitor or activator.
Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC): These techniques can be used to directly measure the binding affinity and kinetics between the compound and the purified target protein.
Validation Method
Principle
Expected Outcome
RNAi/CRISPR
Reduces expression of the target protein.
Phenocopies the effect of the compound.
Overexpression
Increases the amount of target protein.
May confer resistance to the compound.
Enzymatic Assays
Measures the effect of the compound on enzyme activity.
Confirms inhibition or activation of the target.
SPR/ITC
Directly measures binding between the compound and protein.
Quantifies binding affinity and kinetics.
Conclusion
The journey to identify the molecular targets of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine requires a multi-faceted and iterative approach. By integrating computational predictions, direct affinity-based proteomics, label-free methodologies, and rigorous target validation, researchers can build a comprehensive understanding of the compound's mechanism of action. This in-depth knowledge is paramount for advancing this promising molecule through the drug development pipeline and ultimately realizing its therapeutic potential.
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Application Note & Protocol: A Framework for the In Vivo Characterization of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, a Novel Methoxyquinoline Derivative
Introduction and Scientific Rationale The 8-methoxyquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction and Scientific Rationale
The 8-methoxyquinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and antifungal properties.[1][2][3] The subject of this guide, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, represents a novel iteration of this scaffold. As an NCE, its in vivo behavior is unknown. Therefore, a structured experimental plan is crucial to understand its potential as a therapeutic agent.
The primary goals of this preclinical evaluation are:
To determine the fundamental pharmacokinetic (PK) parameters, including bioavailability and clearance, which govern drug exposure.[4]
To establish a preliminary safety and tolerability profile by identifying the maximum tolerated dose (MTD).[5]
To assess preliminary anti-tumor efficacy in a relevant in vivo model, informed by the PK and safety data.[6][7]
This phased approach ensures that each study logically informs the next, optimizing the use of resources and adhering to the 3Rs (Reduce, Refine, Replace) principles of animal research.[8]
Overall Experimental Workflow
The in vivo characterization will proceed through three sequential phases: Pharmacokinetics, Dose-Range Finding, and Preliminary Efficacy. This workflow ensures that dosing for safety and efficacy studies is based on a sound understanding of the compound's exposure profile.
Caption: Phased approach for in vivo characterization of the NCE.
Phase 1: Pharmacokinetic (PK) and Bioavailability Profiling
Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is the cornerstone of drug development.[4] This phase aims to quantify systemic exposure after intravenous (IV) and oral (PO) administration to determine critical parameters like clearance, volume of distribution, half-life, and oral bioavailability. This data is non-negotiable for designing subsequent toxicology and efficacy studies, as it links dose to exposure.[6][9]
Protocol 3.1: Single-Dose Pharmacokinetic Study in Sprague-Dawley Rats
Objective: To determine key PK parameters and oral bioavailability of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine.
Materials:
Test Compound: 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Animals: Male Sprague-Dawley rats (8-10 weeks old, 200-300g), n=6 per group.[10]
Dosing Vehicles: e.g., 20% Solutol HS 15 in water (for IV), 0.5% methylcellulose in water (for PO). Vehicle selection must be confirmed during formulation development.
Blood Collection Tubes: K2-EDTA tubes.
Instrumentation: Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Methodology:
Animal Acclimatization: Acclimate animals to laboratory conditions for at least five days prior to the study.[10]
Group Allocation: Randomly assign animals to two groups as detailed in Table 1.
Dosing:
Group 1 (IV): Administer the compound via a single bolus injection into the tail vein. The dose should be high enough to allow for quantification but non-toxic.[9]
Group 2 (PO): Administer the compound via oral gavage. The volume should not exceed 1 ml/100 g body weight for aqueous solutions.[11]
Blood Sampling: Collect blood samples (~150 µL) from a sparse sampling design (3 animals per time point) or via cannulation from all animals at pre-dose, and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
Plasma Processing: Immediately place blood samples on ice and centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.
Bioanalysis: Extract the compound from plasma samples and analyze concentrations using a validated LC-MS/MS method.
Phase 2: Acute Tolerability and Dose-Range Finding (DRF)
Causality: The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[5] This information is critical for selecting dose levels for subsequent efficacy and longer-term toxicology studies, ensuring that they are both safe and scientifically justified.[5] This study is designed based on guidelines like the OECD Test Guideline 423 (Acute Toxic Class Method).[12]
Protocol 4.1: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
Objective: To determine the MTD and identify potential target organs of toxicity.
Materials:
Test Compound
Animals: Female Swiss Webster mice (8-12 weeks old), as females are often slightly more sensitive.[13]
Dosing Vehicle: Same as PO formulation in PK study.
Methodology:
Dose Selection: The starting dose is selected based on PK data to achieve exposures significantly higher than the anticipated therapeutic level. A default starting dose (e.g., 300 mg/kg) can be used if no other information is available.
Sequential Dosing:
Dose a single animal at the starting dose.
If the animal survives without severe toxicity after 48 hours, the next animal is dosed at a higher level (e.g., 2000 mg/kg).
If the animal shows signs of toxicity, the next animal is dosed at a lower level.
This sequential process continues until the MTD is determined, typically using 3-5 animals.
Clinical Observations: Observe animals for mortality, clinical signs of toxicity (e.g., changes in posture, activity, respiration), and body weight changes. Make observations frequently on the day of dosing (especially the first 4 hours) and daily thereafter for 14 days.[12]
Endpoint: The MTD is often defined as the dose causing no more than a 10% reduction in body weight and no mortality or severe clinical signs.[6]
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals to identify any macroscopic changes in organs.
Data Presentation:
Table 2: Example DRF Dosing Cohorts
Animal #
Dose Level (mg/kg)
48h Outcome
Decision
1
300
Survival, no severe signs
Escalate dose
2
2000
Survival, moderate signs
De-escalate dose
3
1000
Survival, mild signs
MTD likely near 1000 mg/kg
Phase 3: Preliminary In Vivo Efficacy Assessment
Causality: Based on the known anticancer properties of many quinoline derivatives, a human tumor xenograft model is a logical first step to evaluate preliminary efficacy.[2][3][14] This model involves implanting human tumor cells into immunodeficient mice.[7] The study design, including dose selection and schedule, is directly informed by the PK and MTD data from Phases 1 and 2 to maximize the potential for a therapeutic effect while minimizing toxicity.[6]
Protocol 5.1: Efficacy Study in a Human Lung Cancer (A549) Xenograft Model
Objective: To evaluate the anti-tumor activity of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine in tumor-bearing mice.
Harvest A549 cells during their logarithmic growth phase.
Resuspend cells in a 1:1 mixture of serum-free media and Matrigel® at a concentration of 5 x 10^7 cells/mL.
Subcutaneously inject 100 µL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.[15]
Tumor Growth and Randomization:
Monitor tumor growth by caliper measurement 2-3 times per week. Tumor volume is calculated as: (Length x Width²) / 2.
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).[7][16]
Treatment:
Administer the compound and vehicle control orally, once daily (QD), for 21 consecutive days.
Dose levels should include the MTD and one or two lower doses (e.g., MTD/2, MTD/4).
Monitoring:
Measure tumor volumes and body weights 2-3 times per week.
Monitor for any clinical signs of toxicity.
Endpoint Analysis:
The study is terminated when tumors in the vehicle control group reach a pre-determined size (e.g., 1500-2000 mm³).
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Caption: Workflow for the xenograft efficacy study.
Data Presentation:
Table 3: Efficacy Study Treatment Groups
Group
Treatment
Dose (mg/kg)
Schedule
N (Mice)
1
Vehicle Control
0
QD, PO
10
2
Test Compound
MTD/2
QD, PO
10
3
Test Compound
MTD
QD, PO
10
References
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. U.S. Department of Health and Human Services. [Link]
Gallo, J. M., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Clinical Cancer Research, 21(17), 3948-3955. [Link]
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. [Link]
Voelkl, J., et al. (2018). Identifying and validating novel targets with in vivo disease models: guidelines for study design. Pharmacology & Therapeutics, 187, 1-11. [Link]
U.S. Food and Drug Administration. (2012). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
OECD. (2001). Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. NCBI Bookshelf. [Link]
Paul, S., et al. (2017). Beyond new chemical entities: Advancing drug development based on functional versatility of antibodies. Trends in Pharmacological Sciences, 38(4), 393-410. [Link]
U.S. Environmental Protection Agency. (1998). Health Effects Test Guidelines: OPPTS 870.3100, Repeated Dose 28-Day Oral Toxicity Study in Rodents. [Link]
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. [Link]
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. [Link]
Sharma, A., et al. (2018). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Anticancer Research, 38(1), 217-224. [Link]
NC3Rs. (n.d.). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
Acar, Ç., et al. (2024). Design, Synthesis, and In Silico and In Vitro Cytotoxic Activities of Novel Isoniazid–Hydrazone Analogues Linked to Fluorinated Sulfonate Esters. ACS Omega. [Link]
Obasi, N. L., et al. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. [Link]
Asati, V., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4289. [Link]
Martínez-Sabadell, A., et al. (2022). Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice. STAR Protocols, 3(4), 101712. [Link]
European Commission, Joint Research Centre. (n.d.). Acute Toxicity. [Link]
European Medicines Agency. (2010). Guideline on Repeated Dose Toxicity. [Link]
Uddin, M. J., et al. (2024). Recent Advances in Dual COX/LOX Inhibitor Design (2020–2024): Establishing “The Rule of Four for Inflammation”. Molecules, 29(10), 2329. [Link]
Asati, V., et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 25(18), 4289. [Link]
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
Application Notes & Protocols: Quantitative Analysis of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine
< For Researchers, Scientists, and Drug Development Professionals Introduction N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine is a synthetic compound featuring a quinoline core, a structure of significant interest in m...
Author: BenchChem Technical Support Team. Date: February 2026
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For Researchers, Scientists, and Drug Development Professionals
Introduction
N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine is a synthetic compound featuring a quinoline core, a structure of significant interest in medicinal chemistry and materials science.[1] Accurate and precise quantification of this and related compounds is critical for various applications, including pharmacokinetic studies, impurity profiling in drug substances, and quality control in chemical manufacturing. This document provides a comprehensive guide to developing and validating robust analytical methods for the quantification of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine, with a focus on High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis and Mass Spectrometric (MS) detection. The principles and protocols outlined herein are designed to be adaptable to various research and quality control environments.
Physicochemical Properties and Analytical Considerations
A successful analytical method is built upon a solid understanding of the analyte's physicochemical properties. The structure of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine suggests the following key characteristics that will influence method development:
Polarity and Basicity: The presence of the tertiary amine group (N-methylamine) confers basicity and polarity to the molecule.[2][3] This is a critical consideration for chromatographic retention and peak shape. Basic compounds like amines can exhibit poor peak shape (tailing) on traditional silica-based reversed-phase columns due to interactions with residual acidic silanols.
UV Absorbance: The quinoline ring is a strong chromophore, meaning it will absorb ultraviolet (UV) light. This property makes UV-Vis spectrophotometry a suitable detection method. A UV scan of the compound in a relevant solvent (e.g., methanol or mobile phase) should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Ionization Potential: The tertiary amine is readily protonated, making the molecule suitable for analysis by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode ([M+H]⁺).[4] This is the basis for developing highly sensitive and selective LC-MS/MS methods.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely used, robust, and cost-effective technique for the quantification of compounds with a UV chromophore.[5] The following sections detail the development and validation of an HPLC-UV method for N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine.
Method Development Rationale
The goal is to achieve a symmetric peak for the analyte, well-resolved from any impurities or matrix components, within a reasonable run time.
Column Selection: A C18 reversed-phase column is a good starting point. To mitigate peak tailing associated with the basic amine group, modern columns with end-capping or those designed for use at higher pH are recommended.
Mobile Phase Optimization:
Organic Modifier: Acetonitrile is often a good choice as it typically provides good peak shape and lower backpressure compared to methanol.
Aqueous Phase & pH Control: The retention of amines is highly dependent on the pH of the mobile phase.
At low pH (e.g., using 0.1% formic acid), the amine will be protonated. This can improve solubility in the mobile phase but may reduce retention on a C18 column.
At mid-range pH, peak shape can be poor.
At high pH (e.g., using a buffer like ammonium bicarbonate at pH 9.5), the amine will be in its free base form, increasing its hydrophobicity and retention on a C18 column. Columns stable at high pH are required for this approach.
Detection Wavelength: As determined by a UV scan, the λmax for the quinoline chromophore should be used for detection to ensure maximum sensitivity.
Experimental Protocol: HPLC-UV Method Development
Standard Preparation: Prepare a stock solution of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile). From this, prepare a working standard at a concentration of approximately 100 µg/mL in the initial mobile phase composition.
UV Spectrum Acquisition: Using a diode-array detector (DAD), inject the working standard and acquire the UV spectrum from 200-400 nm to determine the λmax.
Initial Chromatographic Conditions:
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 15 minutes.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: At the determined λmax.
Optimization:
Adjust the gradient slope and initial/final %B to achieve a retention time between 3 and 10 minutes.
If peak tailing is observed, consider adding a competing base like triethylamine (TEA) to the mobile phase (at low concentrations, e.g., 0.1%) or switching to a high-pH stable column and a high-pH mobile phase.
For isocratic analysis, determine the mobile phase composition that provides the desired retention and resolution.
Workflow for HPLC-UV Method Development
Caption: Workflow for HPLC-UV method development and optimization.
Once an optimized method is established, it must be validated to ensure it is suitable for its intended purpose.[6][7] The validation should follow the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9]
Specificity: Demonstrate that the analytical signal is solely from the analyte of interest. This is done by injecting a blank (diluent), a placebo (matrix without analyte, if applicable), and the analyte standard. The blank and placebo should not show any interfering peaks at the retention time of the analyte.
Linearity: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
Prepare a series of at least five concentrations of the analyte, typically ranging from 50% to 150% of the expected working concentration.
Inject each concentration in triplicate.
Plot the peak area versus concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.
Range: The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.[9]
Accuracy:
Perform the analysis on samples with known concentrations of the analyte (e.g., by spiking a placebo matrix).
Analyze at least three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates per level.
Calculate the percent recovery at each level. The recovery should typically be within 98.0% to 102.0%.
Precision:
Repeatability (Intra-day precision): Analyze at least six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst or on a different instrument.
The relative standard deviation (RSD) for both repeatability and intermediate precision should typically be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantification (LOQ):
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
These can be estimated based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.
Typical HPLC-UV Validation Parameters
Parameter
Acceptance Criteria
Typical Result
Specificity
No interference at analyte Rt
Pass
Linearity (r²)
≥ 0.999
0.9995
Range
5 - 15 µg/mL
Confirmed
Accuracy (% Recovery)
98.0 - 102.0%
99.5 - 101.2%
Precision (RSD)
≤ 2.0%
< 1.0%
LOD (S/N ~3:1)
Report Value
0.1 µg/mL
LOQ (S/N ~10:1)
Report Value
0.3 µg/mL
High-Sensitivity Quantification by LC-MS/MS
For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[4]
Rationale for LC-MS/MS
LC-MS/MS offers significant advantages over HPLC-UV:
Superior Sensitivity: Achieves much lower LOD and LOQ.
Enhanced Selectivity: By using Multiple Reaction Monitoring (MRM), the instrument only detects ions with a specific precursor mass that fragment into a specific product mass. This minimizes interference from matrix components.
Structural Confirmation: The fragmentation pattern provides a higher degree of confidence in the identity of the analyte.
Experimental Protocol: LC-MS/MS Method Development
Analyte Tuning: Infuse a standard solution of the analyte directly into the mass spectrometer to determine the optimal ESI conditions and identify the precursor and product ions.
Precursor Ion: In positive ESI mode, this will be the protonated molecule, [M+H]⁺.
Product Ions: Fragment the precursor ion in the collision cell and identify one or two stable, abundant product ions for MRM. The most intense product ion is used for quantification (quantifier), and the second most intense is used for confirmation (qualifier).
Chromatography: Develop an LC method (as described for HPLC-UV) that is compatible with MS detection. This means using volatile mobile phase modifiers like formic acid or ammonium acetate. Non-volatile buffers (e.g., phosphate) must be avoided.
Sample Preparation: For complex matrices (e.g., plasma, tissue homogenates), sample preparation is crucial to remove interferences.[10][11]
Protein Precipitation (PPT): A simple method where a solvent like acetonitrile is added to precipitate proteins.
Liquid-Liquid Extraction (LLE): Separates the analyte based on its partitioning between two immiscible liquids.
Solid-Phase Extraction (SPE): A highly effective technique for cleaning up samples and concentrating the analyte.[11][12] A mixed-mode cation-exchange SPE cartridge would likely be effective for this basic compound.[13]
Protocol for Determining the Antiplasmodial Activity of Novel 8-Methoxyquinolines
An Application Note for Drug Development Professionals Abstract The 8-aminoquinoline scaffold, exemplified by primaquine, remains a cornerstone in antimalarial therapy, particularly for its activity against the latent li...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Drug Development Professionals
Abstract
The 8-aminoquinoline scaffold, exemplified by primaquine, remains a cornerstone in antimalarial therapy, particularly for its activity against the latent liver stages of Plasmodium vivax.[1][2] The exploration of novel analogues, such as 8-methoxyquinolines, is a critical endeavor in the search for compounds with improved efficacy, better safety profiles, and activity against drug-resistant parasite strains. This document provides a comprehensive, field-proven guide for researchers to systematically evaluate the antiplasmodial potential of novel 8-methoxyquinoline derivatives. We present a multi-stage protocol encompassing initial in vitro efficacy and cytotoxicity screening, calculation of the therapeutic window via the selectivity index, and subsequent in vivo validation using a murine model. The causality behind experimental choices is explained to ensure that the described protocols serve as a self-validating system for generating robust and reproducible data.
Introduction: The Rationale for 8-Methoxyquinoline Assessment
The 8-aminoquinoline class of drugs is unique in its ability to clear hypnozoites, the dormant liver-stage parasites responsible for malarial relapse.[3] Their mechanism of action is complex and believed to involve metabolic activation by host cytochrome P450 (CYP) enzymes, primarily CYP2D6, into reactive intermediates.[4] These metabolites then undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative damage and parasite death.[4]
Given this mechanism, evaluating new 8-methoxyquinoline analogues requires a multi-faceted approach. It is not sufficient to merely demonstrate parasite killing; a compound's potential is defined by its selective toxicity toward the parasite while sparing host cells. Therefore, this protocol integrates three core assessments:
In Vitro Antiplasmodial Activity: Quantifies the direct inhibitory effect on the blood stages of Plasmodium falciparum.
In Vitro Cytotoxicity: Measures toxicity against a representative mammalian cell line to assess off-target effects.
In Vivo Efficacy: Validates the compound's activity within a complex biological system, accounting for factors like metabolism and bioavailability.[5]
This tiered approach, visualized below, ensures that only the most promising and selective compounds advance to more complex and resource-intensive stages of drug development.
Caption: High-level workflow for evaluating 8-methoxyquinolines.
Pre-Experimental Compound & Culture Preparation
Compound Solubilization and Plating
The accurate determination of potency relies on the precise preparation of test compounds.
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-20 mM) of each 8-methoxyquinoline derivative in 100% dimethyl sulfoxide (DMSO).
Solubility Check: Visually inspect the stock solution for any precipitation. If solubility is an issue, gentle warming or sonication may be employed. The inherent solubility is a key physicochemical property to record.
Serial Dilutions: Create a master dilution plate. Perform serial dilutions of the compound in a complete culture medium. It is critical to ensure the final DMSO concentration in the assay wells is non-toxic to the parasites and mammalian cells, typically ≤0.5%.[6]
Plasmodium falciparum Culture
Strain Selection: To assess the breadth of activity, it is imperative to use at least two P. falciparum strains:
A chloroquine-sensitive (CQS) strain (e.g., 3D7 or D10) to establish baseline potency.[7]
A chloroquine-resistant (CQR) strain (e.g., Dd2 or K1) to determine if the compound can overcome common resistance mechanisms.[8][9]
Asynchronous Culture Maintenance: Culture parasites in vitro using standard methods, typically in RPMI-1640 medium supplemented with human serum and human erythrocytes, maintained at 37°C in a low-oxygen environment (e.g., 5% CO₂, 5% O₂, 90% N₂).[8][10]
Synchronization: For the antiplasmodial assay, it is crucial to use tightly synchronized cultures at the ring stage. This minimizes variability caused by differing drug sensitivities across the parasite's asexual lifecycle. Synchronization can be achieved via methods like 5% D-sorbitol treatment.[11]
Protocol 1: In Vitro Antiplasmodial SYBR Green I Assay
This fluorescence-based assay is a robust, high-throughput method for quantifying parasite proliferation by measuring the accumulation of parasite DNA.[6][11] The SYBR Green I dye intercalates with double-stranded DNA, emitting a strong fluorescent signal; since mature erythrocytes are anucleated, the signal is proportional to parasite growth.[6]
Step-by-Step Methodology
Plate Preparation: To a 96-well black, clear-bottom microplate, add 100 µL of the serially diluted 8-methoxyquinoline compounds. Include wells for positive (e.g., Chloroquine, Artemisinin) and negative (vehicle-treated) controls.
Parasite Addition: Add 100 µL of synchronized ring-stage P. falciparum culture to each well to achieve a final hematocrit of 2% and a starting parasitemia of 1%.[8]
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I dye (at a final concentration of 2X).[12][13] Add 100 µL of this lysis buffer to each well.
Final Incubation: Incubate the plates in the dark at room temperature for 1-3 hours.[12]
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[11]
Data Analysis
Subtract the background fluorescence value (from wells with uninfected red blood cells).
Normalize the data by expressing the fluorescence of treated wells as a percentage of the vehicle-treated control wells (representing 100% growth).
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
Protocol 2: In Vitro Cytotoxicity MTT Assay
To ensure that the observed antiplasmodial activity is not due to general cellular toxicity, a cytotoxicity assay against a mammalian cell line is essential. The MTT assay is a standard colorimetric method that measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Step-by-Step Methodology
Cell Seeding: Seed a suitable mammalian cell line (e.g., human hepatocellular carcinoma HepG2 or human embryonic kidney HEK293T) into a 96-well flat-bottom plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
Compound Addition: Remove the old medium and add 100 µL of fresh medium containing serial dilutions of the 8-methoxyquinoline compounds. Include a positive control (e.g., Doxorubicin) and a vehicle control.
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[8]
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.
Data Analysis
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle-treated control wells (representing 100% viability).
Calculate the 50% cytotoxic concentration (CC₅₀) by fitting the dose-response data to a sigmoidal curve.
Calculation of the Selectivity Index (SI)
The Selectivity Index (SI) is the critical ratio that quantifies the therapeutic window of a compound. It provides a numerical value for a drug's selectivity for the parasite over host cells.[11][16] A higher SI value is strongly indicative of a more promising drug candidate.[17]
Formula:
Selectivity Index (SI) = CC₅₀ (from MTT Assay) / IC₅₀ (from SYBR Green I Assay)
An SI value greater than 10 is generally considered the minimum threshold for a compound to be deemed selectively active and worthy of further investigation.[17][18]
Caption: The relationship between IC₅₀, CC₅₀, and the Selectivity Index.
Protocol 3: In Vivo 4-Day Suppressive Test (Peter's Test)
Compounds demonstrating high potency (in vitro IC₅₀ in the low micromolar or nanomolar range) and a favorable selectivity index (SI > 10) should be advanced to in vivo testing. The 4-day suppressive test is the standard primary screen to evaluate a compound's efficacy against an established blood-stage infection in a rodent malaria model.[9][19][20]
Step-by-Step Methodology
Animal Model: Use Swiss albino mice (weighing approx. 20-25 g).[19]
Parasite Inoculation: On Day 0, inoculate all mice intraperitoneally with Plasmodium berghei (ANKA strain)-infected red blood cells (approx. 1 x 10⁷ parasitized erythrocytes).[19]
Group Allocation: Randomly divide the mice into groups (n=5-6 per group):
Vehicle Control: Receives the drug vehicle (e.g., 7% Tween 80).
Test Groups: Receive different doses of the 8-methoxyquinoline compound (e.g., 25, 50, 100 mg/kg/day).
Positive Control: Receives a standard antimalarial drug (e.g., Chloroquine at 25 mg/kg/day).[19]
Drug Administration: Administer the first dose of the compound or control substance orally (p.o.) approximately 2-3 hours post-infection. Continue daily administration for four consecutive days (Day 0 to Day 3).[21]
Parasitemia Monitoring: On Day 4, prepare thin blood smears from the tail blood of each mouse.
Smear Analysis: Fix the smears with methanol, stain with 10% Giemsa solution, and determine the percentage of parasitized red blood cells by counting under a microscope.[19]
Survival Monitoring: Monitor the mice daily and record the mean survival time for each group.
Data Analysis
Calculate Average Parasitemia: Determine the mean percentage parasitemia for each group.
Calculate Percent Suppression: Use the following formula:
% Suppression = [(A - B) / A] * 100
Where A is the average parasitemia in the vehicle control group, and B is the average parasitemia in the treated group.
Determine ED₅₀/ED₉₀: The effective dose required to suppress parasitemia by 50% (ED₅₀) or 90% (ED₉₀) can be calculated by plotting the log of the dose against the probit of the suppression percentage.[22]
Data Summary and Interpretation
All quantitative data should be summarized in a clear, structured format to facilitate comparison and decision-making.
Table 1: Example In Vitro Activity Summary for a Test Compound
Assay Type
Plasmodium falciparum Strain
Parameter
Value (µM)
Selectivity Index (SI)
Antiplasmodial Activity
3D7 (CQS)
IC₅₀
0.150
667
Dd2 (CQR)
IC₅₀
0.250
400
| Cytotoxicity | HepG2 | CC₅₀ | 100.0 | N/A |
Table 2: Example In Vivo Activity Summary in P. berghei Model
Treatment Group
Dose (mg/kg/day)
Mean Parasitemia (%) on Day 4
% Suppression
Vehicle Control
-
35.5
0
Test Compound
25
15.6
56.1
50
7.1
80.0
100
2.8
92.1
| Chloroquine | 25 | 0.5 | 98.6 |
References
A complete list of references cited throughout this protocol is provided below.
García-Pérez, A., et al. (2021). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Journal of Ethnopharmacology. Available at: [Link]
ResearchGate. (n.d.). Plasmodium falciparum: In Vitro Cytotoxicity Testing Using MTT. Available at: [Link]
de Talero, S. S., et al. (2013). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Memórias do Instituto Oswaldo Cruz. Available at: [Link]
Fidock, D. A., et al. (n.d.). A Protocol for Antimalarial Efficacy Models for Compound Screening. Available at: [Link]
Pérez-Benavente, S., et al. (2018). Methods for assessment of antimalarial activity in the different phases of the Plasmodium life cycle. ResearchGate. Available at: [Link]
Kouadio, F., et al. (2022). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology. Available at: [Link]
Ikem, C. I., et al. (2024). In vitro antiplasmodial and anticancer analyses of endophytic fungal extracts isolated from selected Nigerian medicinal plants. Malaria World. Available at: [Link]
Phuwajaroanpong, A., et al. (2025). Antiplasmodial Screening of Phikud Navakot Formulation and In Vivo Evaluation, Toxicity, and Phytochemical Profiling of the Potent Terminalia chebula Gall Aqueous Extract. Available at: [Link]
Zofou, D., et al. (2013). In vitro antiplasmodial activities of extract and fractions from Lepidobotrys staudtii against sensitive and resistant blood-stage parasites of Plasmodium falciparum. Parasites & Vectors. Available at: [Link]
Deressa, T., et al. (2017). In vivo antiplasmodial activity and toxicological assessment of hydroethanolic crude extract of Ajuga remota. Malaria Journal. Available at: [Link]
Szałaj, N., et al. (2021). Synthesis, Molecular Docking and Antiplasmodial Activities of New Tetrahydro-β-Carbolines. Molecules. Available at: [Link]
Wisdom Library. (2025). Selectivity index (SI): Significance and symbolism. Available at: [Link]
Oduola, T., et al. (2021). In vivo antiplasmodial evaluation of methanol mesocarp extract of Citrillus lanatus in Plasmodium berghei berghei infected mice. The Journal of Phytopharmacology. Available at: [Link]
Bationo, H., et al. (2018). Evaluation of antiplasmodial activity of extracts from endemic medicinal plants used to treat malaria in Côte d'Ivoire. Journal of Parasitology Research. Available at: [Link]
Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]
Howells, R. E. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization. Available at: [Link]
de Carvalho, L. P. S., et al. (2019). Antiplasmodial profile of selected compounds from Malaria Box: in vitro evaluation, speed of action and drug combination studies. Malaria Journal. Available at: [Link]
WWARN. (n.d.). P.falciparum drug sensitivity assay using SYBR® Green I. Available at: [Link]
Noedl, H., et al. (2005). The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
Asrade, S., et al. (2017). In vivo antiplasmodial activity evaluation of the leaves of Balanites rotundifolia (Van Tiegh.) Blatter (Balanitaceae) against Plasmodium berghei. Drug Design, Development and Therapy. Available at: [Link]
Zare, A., et al. (2018). Antiplasmodial Property of Glycyrrhiza glabra Traditionally Used for Malaria in Iran: Promising Activity with High Selectivity Index for Malaria. Iranian Journal of Parasitology. Available at: [Link]
World Health Organization. (1982). Pharmacology of 8-aminoquinolines. Available at: [Link]
Ashley, E. A., et al. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Available at: [Link]
Pires, D., et al. (2016). Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. Journal of Scientific and Medical Research. Available at: [Link]
Nixon, G. L. (2022). Investigating the pharmacology and mechanism of action of 8-aminoquinolines against liver stage malaria parasites. Liverpool School of Tropical Medicine. Available at: [Link]
Kaur, G., et al. (2024). The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. Molecules. Available at: [Link]
Vale, N. (2021). Putative Contribution of 8-Aminoquinolines to Preventing Recrudescence of Malaria. Molecules. Available at: [Link]
Application Notes and Protocols for N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine and Related 8-Methoxyquinoline Derivatives in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Therapeutic Potential of the 8-Methoxyquinoline Scaffold in Oncology The quinoline ring...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Therapeutic Potential of the 8-Methoxyquinoline Scaffold in Oncology
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer properties. Within this class, 8-methoxyquinoline derivatives have emerged as a promising area of investigation. The strategic placement of a methoxy group at the 8-position, often in conjunction with other substitutions, can confer potent cytotoxic and pro-apoptotic effects against various cancer cell lines.[1][2] While specific data on N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine is not extensively available in peer-reviewed literature, suggesting its novelty, the broader family of 8-methoxy-5-substituted quinolines has demonstrated significant anticancer potential. This document provides a comprehensive guide for researchers investigating the in vitro anticancer effects of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine and related analogs, drawing upon established methodologies for evaluating quinoline-based compounds.
The anticancer activity of quinoline derivatives is often attributed to their ability to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways crucial for cancer cell proliferation and survival. One of the frequently implicated pathways is the PI3K/Akt/mTOR signaling cascade, which is deregulated in a multitude of human cancers.[3][4] Inhibition of this pathway by small molecules can lead to the suppression of tumor growth. Furthermore, the ability of quinoline derivatives to chelate metal ions can also contribute to their biological activity by disrupting essential metal-dependent cellular processes in cancer cells.[5] The introduction of various substituents at different positions of the quinoline ring, such as at the C2 and C5 positions, has been shown to significantly influence their anticancer efficacy.[6]
These application notes will provide a foundational framework for the preclinical evaluation of novel 8-methoxyquinoline derivatives, with a focus on robust experimental design and data interpretation.
I. Preliminary Compound Handling and Preparation
Objective: To ensure the accurate and reproducible preparation of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine for in vitro studies.
Causality Behind Experimental Choices: The solubility and stability of a test compound are critical for accurate dosing in cell-based assays. Dimethyl sulfoxide (DMSO) is a common solvent for organic molecules due to its high solubilizing capacity and compatibility with most cell culture media at low concentrations. It is imperative to determine the maximum tolerable DMSO concentration for each cell line to avoid solvent-induced cytotoxicity.
Protocol: Stock Solution Preparation
Reconstitution: Prepare a high-concentration stock solution of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine (e.g., 10-50 mM) in sterile, anhydrous DMSO.
Solubility Check: Visually inspect the solution for complete dissolution. If necessary, gentle warming (up to 37°C) or sonication can be employed.
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture medium does not exceed the predetermined non-toxic level (typically ≤ 0.5%).
II. Evaluation of Cytotoxicity
Objective: To determine the concentration-dependent cytotoxic effects of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine on various cancer cell lines.
Expertise & Experience: The choice of cytotoxicity assay depends on the anticipated mechanism of action and the specific research question. The MTT assay, which measures metabolic activity, is a widely used, robust method for assessing cell viability. It is crucial to include both positive (a known cytotoxic agent) and negative (vehicle control) controls for data validation.
Protocol: MTT Cell Viability Assay
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a range of concentrations of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine for a specified duration (e.g., 24, 48, or 72 hours).
MTT Addition: Following incubation, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow for formazan crystal formation.
Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Illustrative Data Presentation:
Cancer Cell Line
Compound
Incubation Time (h)
IC50 (µM)
Reference Compound (IC50, µM)
HCT116 (Colon)
MMNC
48
0.33
5-FU (>50)
Caco-2 (Colon)
MMNC
48
0.51
5-FU (not specified)
AGS (Gastric)
MMNC
48
3.6
Not specified
PANC-1 (Pancreatic)
MMNC
48
18.4
Not specified
SMMC-7721 (Liver)
MMNC
48
9.7
Not specified
HIEC (Normal)
MMNC
48
11.3
5-FU (>50)
Note: Data for 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) is presented for illustrative purposes.[2]
III. Elucidation of Apoptotic Induction
Objective: To determine if the cytotoxic effects of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine are mediated through the induction of apoptosis.
Protocol: Annexin V-FITC/PI Apoptosis Assay
Cell Treatment: Treat cancer cells with N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine at concentrations around the IC50 value for a predetermined time.
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark.
Flow Cytometry: Analyze the stained cells using a flow cytometer.
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Experimental Workflow for Apoptosis Detection
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.
VI. Concluding Remarks and Future Directions
The provided protocols offer a robust framework for the initial in vitro characterization of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity, induction of apoptosis, and modulation of key cancer-related signaling pathways, would warrant further investigation. Subsequent studies could include more advanced assays such as colony formation assays, cell migration and invasion assays, and ultimately, in vivo studies in animal models to evaluate the compound's therapeutic efficacy and safety profile. The exploration of this and other novel 8-methoxyquinoline derivatives holds significant promise for the development of new and effective cancer therapies.
References
ResearchGate. (n.d.). Preparation of 8-methoxyquinoline-5-sulfonamides (6). Reagents and... Retrieved from [Link]
Sokal, A., et al. (2022). The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity. Molecules, 27(15), 4871. [Link]
Hsieh, T. J., et al. (2013). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. ACS Medicinal Chemistry Letters, 4(2), 238-242. [Link]
Wu, R. C., et al. (2025). Synthesis and antitumor mechanisms of two new 8-hydroxyquinoline platinum(ii) derivatives. New Journal of Chemistry, 49(12), 6561-6567. [Link]
Al-Hussain, S. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(3), 973. [Link]
ResearchGate. (n.d.). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Retrieved from [Link]
An, V. K., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 324. [Link]
Ma, F. F., et al. (2024). Guideline for anticancer assays in cells. Food and Chemical Toxicology, 183, 114251. [Link]
Ahmad, M., et al. (2018). A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells. Anti-Cancer Agents in Medicinal Chemistry, 18(1), 123-132. [Link]
Sharma, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(16), 4353-4380. [Link]
ResearchGate. (n.d.). Quinoline-based PI3K/mTOR dual inhibitors obtained via probing residues.... Retrieved from [Link]
Ali, D. I., et al. (2019). Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives. Bioorganic & Medicinal Chemistry, 27(21), 115065. [Link]
Jha, A., et al. (2021). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 26(11), 3283. [Link]
Niepel, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
Zhang, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7083. [Link]
Japanese Society of Medical Oncology. (2019). Guidelines for clinical evaluation of anti-cancer drugs. ESMO Open, 4(Suppl 2), e000512. [Link]
Tew, B. Y., et al. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology, 12, 814950. [Link]
Crown Bioscience. (n.d.). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]
ResearchGate. (n.d.). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
Animal models for evaluating 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine efficacy
An Application Guide for Preclinical Efficacy Assessment of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine Introduction: Targeting Neuroinflammation with Novel Quinolone Derivatives Neuroinflammation is a critical underl...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Guide for Preclinical Efficacy Assessment of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Introduction: Targeting Neuroinflammation with Novel Quinolone Derivatives
Neuroinflammation is a critical underlying process in a vast array of neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and multiple sclerosis.[1][2][3] A key player and biomarker in the neuroinflammatory cascade is the Translocator Protein (TSPO), an 18 kDa protein located on the outer mitochondrial membrane.[4][5][6] Upregulation of TSPO is a hallmark of microglial activation, the brain's resident immune cells, making it an attractive therapeutic target and an in-vivo biomarker for disease progression.[4][7][8]
The compound 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (CAS 937647-97-7) is a novel quinoline derivative.[9] While direct biological activity data for this specific molecule is nascent, its structural motifs are analogous to other known ligands that interact with TSPO. This application note proposes a comprehensive preclinical framework to evaluate the efficacy of this compound as a potential modulator of neuroinflammation. We hypothesize that 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine acts as a TSPO ligand, thereby exerting anti-inflammatory and neuroprotective effects.
This guide provides a series of detailed protocols for researchers and drug development professionals to rigorously assess this hypothesis in validated animal models. The experimental designs detailed herein are structured to provide a multi-faceted evaluation, from behavioral outcomes to direct molecular and cellular evidence of efficacy.
Section 1: The Scientific Rationale - TSPO as a Therapeutic Target
TSPO is intricately involved in several crucial cellular functions, including cholesterol transport into mitochondria—the rate-limiting step for neurosteroid synthesis—and the regulation of mitochondrial bioenergetics and inflammatory responses.[10][11][12] In a healthy central nervous system (CNS), TSPO expression is low. However, upon injury or in a disease state, its expression is dramatically increased in activated microglia and astrocytes.[11][13]
Ligands that bind to TSPO, such as the prototypical PK 11195, have demonstrated neuroprotective potential by suppressing microglial activation and reducing neuroinflammation.[14][15] The proposed mechanism involves the modulation of mitochondrial function and the promotion of anti-inflammatory neurosteroid production.[10][16] Therefore, evaluating the ability of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine to engage this target and mitigate downstream inflammatory pathology is the central objective of the following protocols.
Caption: Hypothesized mechanism of action via TSPO modulation.
Section 2: Selecting the Appropriate Animal Model
To robustly test the anti-neuroinflammatory properties of a novel compound, a well-characterized and reproducible animal model is paramount. For this purpose, we recommend the lipopolysaccharide (LPS)-induced model of acute neuroinflammation.
Rationale for LPS Model Selection:
Reproducibility: Systemic (intraperitoneal) injection of LPS, a component of Gram-negative bacteria cell walls, reliably induces a systemic inflammatory response that leads to profound microglial activation in the brain.[2][17]
Mechanism: LPS activates Toll-like receptor 4 (TLR4), initiating a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, mimicking key aspects of infection-induced neuroinflammation.[2]
Translatability: This model is widely used to screen anti-inflammatory compounds and allows for clear, quantifiable endpoints such as cytokine levels and microglial morphology changes.[17][18]
The evaluation of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine should follow a logical, multi-tiered approach. This ensures that data from molecular, cellular, and behavioral levels are integrated for a comprehensive efficacy assessment.
Caption: A multi-phase workflow for preclinical efficacy testing.
Section 4: Detailed Experimental Protocols
Ethical Considerations: All animal procedures must be performed in accordance with the guidelines from the appropriate Institutional Animal Care and Use Committee (IACUC) and adhere to the principles of the 3Rs (Replacement, Reduction, Refinement).
Protocol 4.1: LPS-Induced Neuroinflammation Model in Rodents
Objective: To induce a robust and consistent state of neuroinflammation.
Vehicle for test compound (e.g., 5% DMSO, 40% PEG300, 55% saline)
Standard animal housing and husbandry equipment
Procedure:
Acclimatization: Allow mice to acclimate to the facility for at least 7 days prior to experimentation.
Group Allocation: Randomly assign mice to the following groups (n=10-12 per group):
Group 1: Vehicle Control (receives vehicle and saline)
Group 2: LPS Control (receives vehicle and LPS)
Group 3: LPS + Low Dose Compound
Group 4: LPS + Mid Dose Compound
Group 5: LPS + High Dose Compound
Compound Administration: Prepare the test compound in the chosen vehicle. Administer the designated dose (e.g., via intraperitoneal injection, i.p.) 30-60 minutes before LPS administration.
LPS Induction: Prepare LPS in sterile saline to a concentration of 0.1 mg/mL. Administer a single i.p. injection of LPS at a dose of 1 mg/kg. Administer an equivalent volume of saline to the Vehicle Control group.[14]
Monitoring: Monitor animals for signs of sickness behavior (lethargy, piloerection, reduced exploration) which typically peak 2-6 hours post-injection and resolve within 24-48 hours.
Objective: To assess short-term spatial working memory, a cognitive function often impaired by acute neuroinflammation.
Materials:
Y-maze apparatus with three identical arms (e.g., 40 cm long, 10 cm wide) at a 120° angle.
Video tracking software.
Procedure:
Timing: Perform the test 24-48 hours after LPS injection, when sickness behaviors have subsided but neuroinflammation is still present.
Habituation: Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
Data Collection: Record the sequence of arm entries using the video tracking software. An "arm entry" is defined as the mouse having all four paws inside the arm.
Analysis: A "spontaneous alternation" is defined as three consecutive entries into three different arms (e.g., A, B, C). Calculate the percentage of alternations using the formula:
% Alternation = [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100
Interpretation: A reduction in the percentage of spontaneous alternations in the LPS group indicates cognitive impairment. A rescue of this deficit in the compound-treated groups suggests a therapeutic effect.
Protocol 4.3: Efficacy Evaluation - In Vivo PET Imaging
Objective: To non-invasively visualize and quantify TSPO upregulation (as a proxy for microglial activation) in the brain.[19]
A suitable TSPO radioligand (e.g., [¹¹C]PK11195 or a second-generation tracer like [¹⁸F]DPA-714).[13][20]
Anesthesia (e.g., isoflurane).
Catheterization supplies for tail vein injection.
Procedure:
Timing: Perform PET imaging approximately 24 hours post-LPS injection.
Anesthesia and Positioning: Anesthetize the mouse and position it in the PET scanner. Maintain body temperature throughout the scan.
Radioligand Injection: Administer a bolus injection of the TSPO radioligand via the tail vein catheter.
Dynamic Scan: Acquire a dynamic PET scan for 60-90 minutes.
Image Analysis:
Reconstruct the dynamic PET data.
Co-register the PET images with a standard mouse brain atlas or an anatomical MRI scan.
Define regions of interest (ROIs) such as the hippocampus, cortex, and striatum.
Calculate the radioligand uptake, often expressed as the Volume of Distribution (Vₜ) or Standardized Uptake Value (SUV), for each ROI.[19]
Interpretation: An increase in radioligand binding in the brains of the LPS-treated group compared to controls is expected.[21][22] A dose-dependent reduction in this signal in the compound-treated groups would provide strong evidence of target engagement and anti-inflammatory activity.
Protocol 4.4: Post-Mortem Tissue Analysis
Objective: To obtain direct cellular and molecular evidence of the compound's effect on neuroinflammation.
Fluorescent secondary antibodies and mounting medium with DAPI.
Fluoro-Jade B/C stain for detecting degenerating neurons.[23][24]
ELISA or multiplex assay kits for cytokines (e.g., TNF-α, IL-1β, IL-6).
Procedure:
Tissue Collection: At the study endpoint (e.g., 48 hours post-LPS), deeply anesthetize the mice and collect blood via cardiac puncture for plasma. Perfuse transcardially with ice-cold PBS followed by 4% PFA.
Brain Extraction: Carefully dissect the brain. Post-fix one hemisphere in 4% PFA overnight for histology and flash-freeze the other hemisphere for biochemical analysis.
Immunohistochemistry (IHC):
Section the PFA-fixed hemisphere (e.g., 30 µm coronal sections).
Perform standard IHC protocols for Iba1 and GFAP.
Image the sections using a fluorescence or confocal microscope.
Analyze microglial morphology (resting/ramified vs. activated/amoeboid) and quantify the fluorescent intensity or cell count for Iba1 and GFAP.
Cytokine Analysis:
Homogenize the frozen brain tissue.
Measure the concentration of key pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain homogenates and plasma using ELISA or a multiplex assay.
Section 5: Pharmacokinetic and Toxicological Profiling
Objective: To understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile and to establish a preliminary safety window.
Pharmacokinetics (PK) Protocol Outline:
Administer a single dose of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine to a cohort of healthy mice (n=3-4 per time point).
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
At a terminal time point, collect brain tissue.
Analyze the concentration of the compound in plasma and brain tissue using LC-MS/MS.
Calculate key PK parameters such as Cₘₐₓ, Tₘₐₓ, AUC, half-life (t₁/₂), and brain-to-plasma ratio.
Acute Toxicity Protocol Outline:
Administer escalating single doses of the compound to different groups of healthy mice.
Monitor the animals closely for 14 days for any signs of overt toxicity, changes in body weight, or mortality.
Determine the Maximum Tolerated Dose (MTD).
Given that it is a quinoline derivative, careful toxicological screening is important.[25][26][27] Studies suggest that many quinoline derivatives are of low to moderate toxicity.[28]
Section 6: Data Presentation and Interpretation
Quantitative data should be summarized in tables for clear comparison across experimental groups.
Table 1: Example Behavioral Data (Y-Maze)
Group
N
Total Arm Entries (Mean ± SEM)
% Spontaneous Alternation (Mean ± SEM)
Vehicle Control
12
35.2 ± 2.1
75.4 ± 3.5
LPS Control
12
33.8 ± 2.5
51.2 ± 4.1*
LPS + Low Dose
12
34.5 ± 2.3
60.1 ± 3.8
LPS + Mid Dose
12
34.9 ± 2.0
68.9 ± 4.0#
LPS + High Dose
12
35.1 ± 1.9
73.5 ± 3.6#
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. LPS Control
Table 2: Example Biochemical Data (Hippocampal IL-1β Levels)
Group
N
IL-1β Concentration (pg/mg protein) (Mean ± SEM)
Vehicle Control
10
15.6 ± 2.8
LPS Control
10
125.4 ± 15.2*
LPS + Low Dose
10
95.3 ± 11.7
LPS + Mid Dose
10
55.8 ± 8.9#
LPS + High Dose
10
30.1 ± 5.4#
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. LPS Control
Interpretation: Successful efficacy would be demonstrated by a dose-dependent reversal of LPS-induced deficits. This includes:
An increase in spontaneous alternation percentage in the Y-maze.
A reduction in TSPO PET signal in the brain.
A decrease in the expression of activated microglial (Iba1) and astrocyte (GFAP) markers.
A significant lowering of pro-inflammatory cytokine levels in the brain and plasma.
Conclusion
This application note provides a comprehensive, scientifically-grounded framework for evaluating the therapeutic potential of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine as a novel anti-neuroinflammatory agent. By postulating TSPO as a primary target, we can leverage a suite of validated animal models and analytical techniques to build a robust preclinical data package. The integration of behavioral, in vivo imaging, and post-mortem tissue analyses will provide the multifaceted evidence required to confidently advance this, or any similar compound, through the drug development pipeline.
References
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Ma, L., et al. (2021). The TSPO-specific Ligand PK11195 Protects Against LPS-Induced Cognitive Dysfunction by Inhibiting Cellular Autophagy. Frontiers in Pharmacology, 11, 608028. Available from: [Link]
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Wang, M., et al. (2020). TSPO Ligands PK11195 and Midazolam Reduce NLRP3 Inflammasome Activation and Proinflammatory Cytokine Release in BV-2 Cells. Frontiers in Pharmacology, 11, 595453. Available from: [Link]
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Tournier, B. B., et al. (2021). TSPO imaging in animal models of brain diseases. European Journal of Nuclear Medicine and Molecular Imaging, 48(11), 3463-3485. Available from: [Link]
Da Pozzo, E., et al. (2022). TSPO Radioligands for Neuroinflammation: An Overview. Molecules, 27(19), 6285. Available from: [Link]
Venneti, S., et al. (2007). PK11195 labels activated microglia in Alzheimer's disease and in vivo in a mouse model using PET. Journal of Nuclear Medicine, 48(8), 1309-1317. Available from: [Link]
Liobikas, J., et al. (2016). PK11195 Protects From Cell Death Only When Applied During Reperfusion: Succinate-Mediated Mechanism of Action. Journal of the American Heart Association, 5(10), e003824. Available from: [Link]
Minnesota Department of Health. (2023, November). Quinoline Toxicological Summary. Available from: [Link]
Taka, E., et al. (2022). Animal Models for Neuroinflammation and Potential Treatment Methods. Frontiers in Psychiatry, 13, 899539. Available from: [Link]
Dal-Ben, G., et al. (2025, March 21). A new nano-encapsulated TSPO ligand reduces neuroinflammation and improves cognitive functions in Alzheimer's disease model. Journal of Controlled Release, 380, 23-36. Available from: [Link]
Boutin, H., et al. (2021). TSPO imaging in animal models of brain diseases. European Journal of Nuclear Medicine and Molecular Imaging, 48(11), 3463–3485. Available from: [Link]
Wikipedia contributors. (2024, January 10). Translocator protein. Wikipedia. Available from: [Link]
Takenoshita, N., et al. (2001). 11C-PK11195 PET for the In Vivo Evaluation of Neuroinflammation in the Rat Brain After Cortical Spreading Depression. Journal of Nuclear Medicine, 42(10), 1545-1551. Available from: [Link]
Gatliff, J., & Campanella, M. (2016). TSPO: An Evolutionarily Conserved Protein with Elusive Functions. Molecules, 21(3), 329. Available from: [Link]
Eisentraeger, A., et al. (2008). Ecotoxicity of quinoline and hydroxylated derivatives and their occurrence in groundwater of a tar-contaminated field site. Environmental Toxicology and Chemistry, 27(4), 843-851. Available from: [Link]
Degli Studi, U., et al. (n.d.). In vivo imaging of TSPO in mouse model of neuroinflammation using small-animal PET with [18F]DPA-714. Semantic Scholar. Retrieved January 27, 2026, from [Link]
Scantox. (n.d.). Lipopolysaccharide (LPS) Induced Neuroinflammation. Scantox. Retrieved January 27, 2026, from [Link]
Costa, B., et al. (2022). Targeting TSPO Reduces Inflammation and Apoptosis in an In Vitro Photoreceptor-Like Model of Retinal Degeneration. ACS Chemical Neuroscience, 13(22), 3168-3180. Available from: [Link]
Gerhauser, T., et al. (2018). Histological examination of neuroinflammation and neurodegeneration in immunized Cnp−/− (KO) and WT mice. ResearchGate. Available from: [Link]
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Hori, Y., et al. (2010). 1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine monofumarate (TAK-438), a novel and potent potassium-competitive acid blocker for the treatment of acid-related diseases. Journal of Pharmacology and Experimental Therapeutics, 335(1), 231-238. Available from: [Link]
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Wang, H., et al. (2020). Translocator Protein 18 kDa (TSPO) Deficiency Inhibits Microglial Activation and Impairs Mitochondrial Function. Frontiers in Cellular Neuroscience, 14, 137. Available from: [Link]
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Technical Support Center: Crystallization of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine
Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals actively working with N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine. As a quinol...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and drug development professionals actively working with N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine. As a quinoline derivative and a secondary amine, this compound presents unique challenges and opportunities in developing a robust crystallization process. The ability to control crystallization is paramount, as the solid-state form of an Active Pharmaceutical Ingredient (API) directly influences its stability, solubility, bioavailability, and manufacturability.[1][2][3][] This document provides in-depth troubleshooting advice and detailed protocols to address common issues encountered during its crystallization.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the crystallization of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine.
Q1: What are the critical process parameters that influence the crystallization of this compound?
The successful crystallization of any compound, including this quinoline-based amine, is governed by a set of key physical and chemical parameters. These include the choice of solvent, the degree of supersaturation, the cooling rate, solution pH, and the presence of impurities.[5] Each of these factors can significantly impact crystal form (polymorphism), size, purity, and overall yield.[5]
Q2: What is polymorphism and why is it a crucial consideration?
Polymorphism is the ability of a solid material to exist in more than one crystal structure.[6] Different polymorphs of the same API are distinct chemical entities in the solid state and can exhibit different physical properties, including melting point, solubility, and stability.[7][8] For a pharmaceutical compound, an uncontrolled polymorphic transformation can negatively impact the drug's efficacy and safety.[2][9] Therefore, identifying and selectively crystallizing the most stable polymorph is a critical step in drug development.[7]
Q3: My compound is an amine. How does its basicity affect crystallization?
The amine functional group in your compound is basic and can be protonated. This property can be leveraged as a powerful tool. For instance, if the free base is difficult to crystallize (a common issue with amines), converting it to a salt (e.g., a hydrochloride or sulfate salt) can significantly alter its solubility profile and improve its crystallization propensity.[10] The pH of the crystallization medium is a critical parameter, as it dictates the ionization state of the molecule and, consequently, its solubility.[11][12][13] Crystallization is often most favorable at a pH where the compound's solubility is at a minimum.[12]
Q4: What does it mean if my compound "oils out," and how can I prevent it?
"Oiling out" is a phenomenon where the compound separates from the solution as a liquid phase (an oil) rather than a solid crystalline phase. This typically occurs when a solution with a very high level of supersaturation is cooled too quickly, or when the boiling point of the solvent is higher than the melting point of the solute. This is undesirable as the oil is often amorphous and can trap impurities. Prevention strategies include using a larger volume of solvent, slowing the cooling rate, or employing seeding to encourage crystallization within the metastable zone where nucleation is controlled.[14]
Section 2: Crystallization Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address specific experimental failures.
Problem 1: No crystals are forming upon cooling.
Potential Cause: The solution is not sufficiently supersaturated. This is the most common reason for crystallization failure and typically means too much solvent was used.[15]
Troubleshooting Steps:
Induce Nucleation: First, try to induce nucleation without changing the solution's composition. Vigorously scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches on the glass can serve as nucleation sites.
Add Seed Crystals: If you have a small amount of solid material, add a single, tiny crystal to the solution. This "seed" will act as a template for crystal growth.[16] Seeding is a highly effective method for controlling crystallization and ensuring the desired polymorphic form is obtained.[14][17][18]
Reduce Solvent Volume: If induction methods fail, gently heat the solution and evaporate a portion of the solvent. Allow the solution to cool slowly again. Be careful not to evaporate too much solvent, which could cause the compound to "crash out."[15]
Introduce an Anti-Solvent: An anti-solvent is a solvent in which your compound is insoluble but which is miscible with your primary solvent. Add the anti-solvent dropwise to your solution at room temperature until persistent cloudiness appears, then add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.[]
Problem 2: The compound forms an oil instead of crystals.
Potential Cause: The degree of supersaturation is too high, or the cooling rate is too fast, causing the system to bypass the nucleation window for crystallization.[14]
Troubleshooting Steps:
Dilute and Re-cool: Re-heat the mixture until the oil redissolves completely. Add 10-20% more solvent to decrease the concentration.[15] Allow the flask to cool as slowly as possible, perhaps by placing it in a warm water bath that is allowed to cool to room temperature overnight.
Lower the Crystallization Temperature: If the compound's melting point is low, the crystallization temperature may be too high. Try cooling the solution to a lower temperature (e.g., in an ice bath or refrigerator) after it has slowly reached room temperature.
Utilize Seeding: Oiling out often occurs in the labile zone of high supersaturation. Seeding the solution at a lower supersaturation level (the metastable zone) can bypass spontaneous nucleation and promote controlled crystal growth on the seed surface.[14]
Problem 3: Crystals form too rapidly, yielding a fine powder or poor purity.
Potential Cause: This issue, known as "crashing out," is caused by a sudden and drastic increase in supersaturation, usually from excessively rapid cooling.[15] This rapid formation traps impurities within the crystal lattice and leads to very small particle sizes.[19]
Troubleshooting Steps:
Increase Solvent Volume and Re-dissolve: Add more solvent to the mixture and heat it until all the solid dissolves. The goal is to find the point where the compound is just soluble in the boiling solvent.[20]
Implement Controlled, Slow Cooling: This is the most critical step. Insulate the flask to ensure the temperature drops very slowly. A slow cooling rate gives the molecules time to orient correctly into a stable crystal lattice, which preferentially excludes impurities.[19]
Consider a Different Solvent System: The ideal solvent should have a steep solubility curve—high solubility at high temperatures and low solubility at low temperatures. If your current solvent has a very flat curve, even small temperature changes can create massive supersaturation.
Problem 4: The final crystal yield is unacceptably low.
Potential Cause: Too much solvent was used, leaving a significant amount of the compound dissolved in the mother liquor even at low temperatures.[15]
Troubleshooting Steps:
Check the Mother Liquor: After filtering your crystals, take a small sample of the filtrate (mother liquor) and evaporate it. If a significant amount of solid residue remains, too much solvent was used.[15]
Cool to a Lower Temperature: Ensure you have cooled the crystallization mixture sufficiently. After cooling to room temperature, placing the flask in an ice bath for 30-60 minutes can significantly increase the yield.
Recover a Second Crop: Take the mother liquor and reduce its volume by evaporation. Cooling this concentrated solution may yield a "second crop" of crystals.[20] Note that this crop may be less pure than the first and should be analyzed separately.
Section 3: Visual Guides & Workflows
Visual aids can help clarify complex processes. The following diagrams illustrate a standard crystallization workflow and a decision-making process for troubleshooting.
Caption: A standard experimental workflow for recrystallization.
Caption: A decision tree for troubleshooting common crystallization issues.
Section 4: Key Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a suitable single or binary solvent system for the crystallization of N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine. An ideal solvent will dissolve the compound completely at its boiling point but poorly at room temperature or below.[20]
A selection of solvents with varying polarities (see table below)
Heating block or water bath
Ice bath
Solvent Selection Table
Solvent
Polarity
Boiling Point (°C)
Notes
Heptane/Hexane
Non-polar
98 / 69
Good for non-polar compounds, often used as an anti-solvent.
Toluene
Non-polar
111
Good for aromatic compounds.
Dichloromethane
Polar aprotic
40
Low boiling point, high volatility. Use with care.
Ethyl Acetate
Mid-polar
77
Common, effective solvent for many compounds.
Acetone
Polar aprotic
56
Dissolves many organics, low boiling point.
Isopropanol
Polar protic
82
Common alcohol, good for inducing H-bonds.
Ethanol
Polar protic
78
Similar to isopropanol, slightly more polar.
Methanol
Polar protic
65
Very polar, may have high solubility even when cold.
Acetonitrile
Polar aprotic
82
Can be a good alternative to alcohols.
Water
Very polar
100
Unlikely to work for the free base but may work for a salt form.
Procedure:
Place approximately 10-20 mg of the crude solid into several separate test tubes.
To each tube, add a different solvent dropwise at room temperature, swirling after each drop. Note the solubility. If the compound dissolves readily at room temperature, that solvent is unsuitable for single-solvent crystallization but might be useful as the "solvent" in a binary "solvent/anti-solvent" pair.
For solvents in which the compound is poorly soluble at room temperature, gently heat the test tube in a heating block or water bath to the solvent's boiling point. Continue adding the solvent dropwise until the solid just dissolves.
Once a clear solution is obtained, remove the test tube from the heat and allow it to cool slowly to room temperature.
Observe the tube for crystal formation. Note the quality and quantity of the crystals.
If no crystals form at room temperature, place the tube in an ice bath for 15-20 minutes and observe again.
Analysis: The best solvent is one that requires a minimal amount of hot solvent to dissolve the compound and yields a large quantity of high-quality crystals upon cooling.
Protocol 2: Controlled Cooling Crystallization with Seeding
Objective: To obtain high-purity crystals of a specific polymorphic form with a consistent particle size distribution.
Procedure:
Dissolve the crude N-[(8-methoxy-5-quinolinyl)methyl]-N-methylamine in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
Ensure the solution is fully saturated at the elevated temperature. If necessary, add a small amount of additional hot solvent to ensure all material is dissolved.
Allow the solution to cool slowly. The ideal cooling rate is often 1-5 °C per hour, though this can be adjusted. This can be achieved by placing the flask in a dewar or an insulated container.
Monitor the solution temperature. Once the solution has cooled into its metastable zone (a region of slight supersaturation where spontaneous nucleation is unlikely), introduce a small quantity of seed crystals of the desired polymorph.
Continue the slow cooling process. The seed crystals will act as templates, promoting controlled growth and preventing spontaneous nucleation of potentially undesired polymorphs.[21]
Once the target temperature is reached (e.g., room temperature or 0-5 °C), hold the mixture at that temperature for a period (e.g., 1-2 hours) to maximize yield.
Isolate the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.
References
Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC - NIH. (n.d.).
Troubleshooting Crystallization. (2022, April 7). Chemistry LibreTexts. [Link]
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube. [Link]
How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate. [Link]
Tips & Tricks: Recrystallization. (n.d.). University of Rochester Department of Chemistry. [Link]
Developing Processes for Crystallization-Induced Asymmetric Transformation. (n.d.). American Chemical Society. [Link]
Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (2022, July 22). MDPI. [Link]
Seeding Studies For Crystallization. (n.d.). Mettler Toledo. [Link]
Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC - NIH. (n.d.). National Institutes of Health. [Link]
Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. [Link]
Solvent Selection in Pharmaceutical Crystallization Process Development. (2020, October 9). YouTube. [Link]
Polymorphism and crystallization of active pharmaceutical ingredients (APIs). (n.d.). PubMed. [Link]
Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. (n.d.). Pharmaceutical Technology. [Link]
Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). ACS Publications. [Link]
(PDF) Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model. (n.d.). ResearchGate. [Link]
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). American Pharmaceutical Review. [Link]
Pharmaceutical Crystallization in drug development. (n.d.). Syrris. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. [Link]
Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. (n.d.). GBMSA. [Link]
Recrystallization and Crystallization. (n.d.). University of California, Irvine. [Link]
The role of pH and Mg on the stability and crystallization of amorphous calcium carbonate. (n.d.). Royal Society of Chemistry. [Link]
(PDF) Effects of temperature and cooling modes on yield, purity and particle size distribution of dihydroxystearic acid crystals. (n.d.). ResearchGate. [Link]
Problems, potentials and future of industrial crystallization. (n.d.). Hep Journals. [Link]
Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review. (2022, June 16). PubMed. [Link]
(PDF) Seeding in Crystallisation. (n.d.). ResearchGate. [Link]
An Overview on Polymorph Preparation Methods of Active Pharmaceutical Ingredients. (n.d.). ACS Publications. [Link]
Developing seeding protocols through secondary nucleation measurements on the Crystalline. (2023, September 6). Technobis Crystallization Systems. [Link]
Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid. (n.d.). CECRI, Karaikudi. [Link]
Synthesis of poly-hydro quinoline derivatives using Gd(OTf)3 catalyst... (n.d.). ResearchGate. [Link]
pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (n.d.). MDPI. [Link]
Crystallization & Solid Form Challenges for Intermediates. (n.d.). At Tianming Pharmaceutical. [Link]
Amine Troubleshooting. (n.d.). Sulfur Recovery Engineering Inc. [Link]
How do I best conduct a recrystallization when the impurities are similar solubilities as the product? (2018, January 10). Sciencemadness Discussion Board. [Link]
Factors which affect the crystallization of a drug substance. (n.d.). ResearchGate. [Link]
How does cooling rate affect the point at which crystalisation occures and why? (2020, March 16). Reddit. [Link]
Polymorphism of Active Pharmaceutical Ingredients. (n.d.). Scite.ai. [Link]
Predicting the Effect of Chemical Factors on the pH of Crystallization Trials - PMC - NIH. (2020, June 26). National Institutes of Health. [Link]
From form to function: Crystallization of active pharmaceutical ingredients. (2008, July). AIChE Journal. [Link]
How Does Seeding Help Crystallization? (2025, May 29). YouTube. [Link]
A REVIEW ON QUINOLINE AND ITS DERIVATIVES. (2022, June 20). Novelty Journals. [Link]
Technical Support Center: Optimization of Reaction Conditions for Amination of Quinolines
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the amination of quinolines. This guide is designed to provide you, as a senior application scientist, with in-d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the amination of quinolines. This guide is designed to provide you, as a senior application scientist, with in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this critical transformation in medicinal and materials chemistry. Quinolines are a cornerstone scaffold in numerous pharmaceuticals, making their efficient functionalization a key area of research.[1] This resource aims to address common challenges and provide actionable solutions to optimize your reaction conditions.
Troubleshooting Guide
This section addresses specific issues that may arise during the amination of quinolines, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My Buchwald-Hartwig amination of a haloquinoline is resulting in low to no yield of the desired aminoquinoline. What are the likely causes and how can I improve the conversion?
Answer:
Low yields in Buchwald-Hartwig aminations of quinolines are a common hurdle and can be attributed to several factors. These reactions are notoriously sensitive to reaction conditions.[2] A systematic approach to troubleshooting is crucial.
Potential Causes & Solutions:
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is paramount. The electronic and steric properties of both the quinoline substrate and the amine coupling partner dictate the optimal combination.
Expert Insight: For electron-rich quinolines, a more electron-poor ligand may be beneficial to facilitate reductive elimination. Conversely, for electron-poor quinolines, an electron-rich, sterically hindered ligand can promote the oxidative addition step. Buchwald ligands, such as biarylphosphines, are highly effective for these transformations.[3]
Actionable Advice: Screen a panel of ligands. Start with commonly used, robust ligands like XPhos, SPhos, or RuPhos. If these are unsuccessful, consider more specialized ligands. Using a pre-catalyst can often lead to cleaner formation of the active catalytic species.[2]
Base Selection and Strength: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine.
Causality: An inappropriate base can lead to incomplete reaction, side reactions, or degradation of starting materials or products. Strong, non-nucleophilic bases are generally preferred.
Actionable Advice: Sodium tert-butoxide (NaOtBu) is a common choice that often leads to high reaction rates.[4] However, it may not be compatible with all functional groups. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) offer better functional group tolerance but may require higher catalyst loadings or longer reaction times.[4]
Solvent Choice and Purity: The solvent must be anhydrous and capable of solubilizing all reaction components at the reaction temperature.
Expert Insight: Common solvents for Buchwald-Hartwig reactions include toluene, dioxane, and THF.[5] The choice can influence catalyst activity and stability. It is critical to use anhydrous solvents, as water can deactivate the catalyst.
Reaction Temperature and Time: These parameters are interdependent and substrate-specific.
Actionable Advice: A typical starting point is 80-110 °C. If the reaction is sluggish, a gradual increase in temperature may be necessary. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product degradation from prolonged heating.
Issue 2: Poor Regioselectivity in C-H Amination
Question: I am attempting a direct C-H amination of a substituted quinoline and obtaining a mixture of C2 and C4 aminated products. How can I control the regioselectivity?
Answer:
Controlling regioselectivity in direct C-H functionalization of quinolines is a significant challenge. The inherent electronic properties of the quinoline ring favor nucleophilic attack at the C2 and C4 positions.[6]
Factors Influencing Regioselectivity & Strategies for Control:
Directing Groups: The presence and nature of substituents on the quinoline ring can strongly influence the site of amination.
Mechanistic Insight: Electron-donating groups can enhance the nucleophilicity of specific positions, while electron-withdrawing groups can activate others. Steric hindrance from bulky substituents can also direct the amination to a less hindered position. For instance, a substituent at the C3 position can favor amination at the C4 position.[6]
Catalyst and Ligand System: The choice of transition metal catalyst and ligand can play a crucial role in directing the C-H activation to a specific site.
Actionable Advice: Rhodium and ruthenium catalysts are often employed for direct C-H functionalization. The ligand can influence the regioselectivity through steric and electronic effects. Experiment with different catalyst/ligand combinations to find the optimal system for your specific substrate.
Reaction Conditions: Temperature, solvent, and additives can also impact the regioselectivity.
Expert Insight: In some cases, kinetic versus thermodynamic control can be exploited. Running the reaction at a lower temperature may favor the kinetically preferred product, while higher temperatures may lead to the thermodynamically more stable isomer.
Issue 3: Catalyst Deactivation
Question: My amination reaction starts well but then stalls before reaching completion. I suspect catalyst deactivation. What are the common causes and how can I prevent it?
Answer:
Catalyst deactivation is a frequent issue in transition metal-catalyzed reactions. Identifying the cause is key to resolving the problem.
Common Causes of Catalyst Deactivation & Preventative Measures:
Oxygen Sensitivity: The active Pd(0) species is susceptible to oxidation.
Protocol: Ensure all reaction vessels are properly oven-dried and cooled under an inert atmosphere (e.g., argon or nitrogen). Degas the solvent thoroughly before use by sparging with an inert gas or by the freeze-pump-thaw method.
Water Contamination: As mentioned, water can poison the catalyst.
Protocol: Use anhydrous solvents and ensure all reagents are dry. If necessary, dry reagents in a vacuum oven or over a suitable drying agent before use.
Substrate or Amine Impurities: Certain functional groups or impurities can coordinate to the metal center and inhibit catalysis.
Actionable Advice: Purify starting materials if their purity is questionable. Amines, in particular, can be challenging coupling partners as they can bind tightly to the palladium center.[7]
High Temperatures: Prolonged exposure to high temperatures can lead to catalyst decomposition.
Actionable Advice: Use the lowest effective temperature and monitor the reaction to avoid unnecessary heating after completion.
Frequently Asked Questions (FAQs)
Q1: What are the main strategies for the amination of quinolines?
A1: There are two primary strategies for introducing an amino group onto a quinoline ring:
Nucleophilic Aromatic Substitution (SNA_r): This involves the reaction of an amine with a haloquinoline (typically chloro-, bromo-, or iodoquinoline). The reaction is often facilitated by a base and can be catalyzed by a transition metal, most notably in the Buchwald-Hartwig amination.[7]
Direct C-H Amination: This more modern approach involves the direct conversion of a C-H bond on the quinoline ring to a C-N bond, avoiding the need for pre-functionalization with a halogen.[8] These reactions are typically catalyzed by transition metals like palladium, rhodium, or copper.[8]
Q2: How does the position of the leaving group on the quinoline ring affect the reactivity in S_NAr reactions?
A2: The reactivity of haloquinolines in S_NAr reactions is highly dependent on the position of the halogen. Halogens at the C2 and C4 positions are significantly more reactive towards nucleophilic substitution than those at other positions. This is due to the ability of the nitrogen atom in the quinoline ring to stabilize the negative charge in the Meisenheimer intermediate through resonance.
Q3: What role does the N-oxide functionality play in the amination of quinolines?
A3: The use of quinoline N-oxides is a powerful strategy, particularly for C-H amination. The N-oxide group activates the C2 position towards nucleophilic attack and can act as an internal oxidant. This allows for direct amination reactions under milder conditions, often without the need for external oxidants.[9][10] A one-pot procedure involving the use of Ts₂O and an amine, followed by in situ deprotection, can efficiently convert pyridine N-oxides to 2-aminopyridines, a method that is also applicable to quinolines.[11]
Q4: Can I use ammonia directly in a Buchwald-Hartwig amination of a haloquinoline?
A4: Direct coupling with ammonia is challenging due to its strong coordination to the palladium catalyst, which can inhibit the catalytic cycle.[7] To overcome this, "ammonia equivalents" are often used. These are reagents that can be easily converted to a primary amine after the coupling reaction. Examples include benzophenone imine or silylamides.[7]
Data Presentation
Table 1: General Guidance on Reaction Parameter Optimization for Buchwald-Hartwig Amination of Haloquinolines
Parameter
Recommendation
Rationale & Expert Insights
Palladium Pre-catalyst
G3 or G4 Buchwald pre-catalysts (e.g., XPhos Pd G3)
These pre-catalysts are air- and moisture-stable and efficiently generate the active Pd(0) species in situ.
Ligand
XPhos, SPhos, RuPhos
These are robust, electron-rich, and sterically hindered biarylphosphine ligands that are effective for a wide range of substrates.[3]
Base
NaOtBu, LHMDS, Cs₂CO₃, K₃PO₄
The choice depends on the functional group tolerance of the substrates. NaOtBu is generally the most active but least tolerant.[4]
Solvent
Toluene, Dioxane, THF (anhydrous)
These solvents have a good balance of polarity and boiling point for these reactions. Ensure they are rigorously dried.[5]
Temperature
80 - 120 °C
The optimal temperature is substrate-dependent and should be determined empirically.[12]
Inert Atmosphere
Argon or Nitrogen
Essential to prevent oxidation and deactivation of the Pd(0) catalyst.
Experimental Protocols
Representative Protocol for Buchwald-Hartwig Amination of 4-Chloroquinoline with a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
1. Reagent Preparation:
Ensure all glassware is oven-dried and cooled under an inert atmosphere.
Use anhydrous solvent (e.g., toluene).
Ensure the amine and base are of high purity and handled under an inert atmosphere.
2. Reaction Setup:
To a reaction vial equipped with a magnetic stir bar, add 4-chloroquinoline (1.0 equiv), the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), and the ligand (if not using a pre-catalyst, 1.1-1.2 equiv relative to Pd).
Add the base (e.g., NaOtBu, 1.2-1.5 equiv).
Seal the vial with a septum.
Evacuate and backfill the vial with an inert gas (e.g., argon) three times.
3. Reaction Execution:
Add the anhydrous solvent (e.g., toluene) via syringe.
Add the primary amine (1.1-1.2 equiv) via syringe.
Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 100 °C).
Stir the reaction mixture for the determined time (monitor by TLC or LC-MS).
4. Work-up and Purification:
Cool the reaction mixture to room temperature.
Dilute with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Visualizations
General Workflow for Troubleshooting Low Yield in Quinoline Amination
Caption: A decision-making workflow for troubleshooting low-yield quinoline amination reactions.
Key Parameters in Buchwald-Hartwig Amination
Caption: Core components influencing the success of a Buchwald-Hartwig amination reaction.
References
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
Boruah, M., & Deka, D. J. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(11), 3193. [Link]
Kumar, A., & Sharma, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(35), 20827–20850. [Link]
Evans, M. (2024, April 4). Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 [Video]. YouTube. [Link]
MDPI. (n.d.). Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. Retrieved from [Link]
Li, M.-L., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Molecules, 29(7), 1549. [Link]
Yin, J., et al. (2007). A General and Efficient 2-Amination of Pyridines and Quinolines. The Journal of Organic Chemistry, 72(12), 4554–4557. [Link]
ResearchGate. (n.d.). Optimization of Reaction Conditions for Direct Amination. Retrieved from [Link]
Wu, J., & Cui, X. (2014). Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. Organic Letters, 16(7), 1840–1843. [Link]
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Retrieved from [Link]
ACS Publications. (n.d.). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. Retrieved from [Link]
ChemRxiv. (n.d.). Direct C4- and C2 C–H Amination of Heteroarenes Using I(III) Reagents via a Cross Azine Coupling. Retrieved from [Link]
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Retrieved from [Link]
Chemistry LibreTexts. (2025, February 24). Synthesis of Amines. Retrieved from [Link]
Wu, J., & Cui, X. (2014). Copper-Catalyzed Direct Amination of Quinoline N-Oxides via C–H Bond Activation under Mild Conditions. Organic Letters, 16(7), 1840–1843. This is a duplicate of reference 10, but the search result points to a different URL with similar content.
Yi, C. S., et al. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters, 21(9), 3236–3240. [Link]
ResearchGate. (n.d.). 24 questions with answers in QUINOLINES | Science topic. Retrieved from [Link]
PubMed. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Retrieved from [Link]
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
Navigating the Synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine: A Technical Support Guide for Scale-Up
For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine. This guide is designed to provide in-depth, pra...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine. This guide is designed to provide in-depth, practical advice for scaling up this multi-step synthesis, moving beyond standard laboratory procedures to address the challenges encountered in larger-scale production. As Senior Application Scientists, we offer not just protocols, but the rationale behind them, empowering you to troubleshoot effectively and ensure a robust and reproducible process.
I. Synthetic Strategy Overview
The synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is a three-step process commencing with the commercially available 8-hydroxyquinoline. The overall synthetic pathway is outlined below:
Caption: Overall synthetic route.
This guide will dissect each of these critical steps, providing detailed protocols, troubleshooting FAQs, and key considerations for process scale-up.
II. Step 1: Methylation of 8-Hydroxyquinoline to 8-Methoxyquinoline
The initial step involves the straightforward methylation of the hydroxyl group of 8-hydroxyquinoline. While seemingly simple, optimizing this reaction for scale-up is crucial for ensuring a high-purity starting material for the subsequent, more sensitive steps.
A. Experimental Protocol: Large-Scale Methylation
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
Quantity (molar eq.)
8-Hydroxyquinoline
145.16
-
1.0
Dimethyl sulfate (DMS)
126.13
1.33
1.1
Sodium hydroxide (NaOH)
40.00
-
1.2
Dichloromethane (DCM)
84.93
1.33
-
Water
18.02
1.00
-
Procedure:
Reaction Setup: In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 8-hydroxyquinoline in dichloromethane.
Base Addition: Prepare a solution of sodium hydroxide in water and add it to the reactor. Stir the biphasic mixture vigorously.
Methylation: Cool the mixture to 0-5 °C using an ice bath. Slowly add dimethyl sulfate via the addition funnel, maintaining the internal temperature below 10 °C.
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Workup: Separate the organic layer. Wash the organic layer sequentially with water, 1 M HCl, and brine.
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 8-methoxyquinoline.
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 8-methoxyquinoline.
B. Troubleshooting and FAQs: Step 1
Q1: The reaction is sluggish and incomplete, even after prolonged reaction times. What could be the issue?
A1:
Insufficient Mixing: In a biphasic reaction, vigorous stirring is paramount to ensure efficient mass transfer between the aqueous and organic phases. On a larger scale, ensure your mechanical stirrer is providing adequate agitation.
Base Strength/Concentration: The concentration of the sodium hydroxide solution can impact the reaction rate. Ensure the correct concentration is used.
Temperature Control: While the initial addition of DMS is exothermic and requires cooling, allowing the reaction to proceed at a slightly elevated temperature (e.g., 30-40 °C) after the initial exotherm can sometimes drive the reaction to completion. However, this should be monitored carefully to avoid side reactions.
Q2: I am observing the formation of a significant amount of a quaternary ammonium salt as a byproduct. How can I minimize this?
A2: The formation of a quaternary salt with the quinoline nitrogen is a potential side reaction.
Controlled Stoichiometry: Use a minimal excess of dimethyl sulfate (1.05-1.1 equivalents). A large excess will favor quaternization.
Slow Addition: Add the dimethyl sulfate slowly and at a low temperature to control the exotherm and minimize localized high concentrations of the alkylating agent.
Q3: What are the key safety considerations when working with dimethyl sulfate on a large scale?
A3: Dimethyl sulfate is extremely toxic and a suspected carcinogen.
Personal Protective Equipment (PPE): Always use appropriate PPE, including a lab coat, safety goggles, and gloves (butyl rubber gloves are recommended).
Ventilation: Work in a well-ventilated fume hood. For larger quantities, consider a walk-in hood or a dedicated ventilated enclosure.
Quenching: Have a quenching solution readily available (e.g., a concentrated solution of ammonia or sodium carbonate) to neutralize any spills immediately. All glassware and equipment that come into contact with DMS should be decontaminated with this solution.
III. Step 2: Formylation of 8-Methoxyquinoline to 8-Methoxyquinoline-5-carbaldehyde
The introduction of a formyl group at the 5-position of the quinoline ring is a critical step. The Vilsmeier-Haack reaction is a common and effective method for this transformation.[1]
A. Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
Quantity (molar eq.)
8-Methoxyquinoline
159.19
-
1.0
N,N-Dimethylformamide (DMF)
73.09
0.944
3.0
Phosphorus oxychloride (POCl₃)
153.33
1.645
1.5
Dichloromethane (DCM)
84.93
1.33
-
Sodium acetate
82.03
-
-
Water
18.02
1.00
-
Procedure:
Vilsmeier Reagent Formation: In a dry reactor under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide in dichloromethane to 0 °C. Slowly add phosphorus oxychloride dropwise, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 30-60 minutes. The formation of the Vilsmeier reagent, a chloromethyliminium salt, is an exothermic process.[2]
Formylation: Dissolve 8-methoxyquinoline in dichloromethane and add it to the pre-formed Vilsmeier reagent at 0 °C.
Reaction Progression: Allow the reaction to slowly warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 2-4 hours. Monitor the reaction by TLC or HPLC.
Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding it to a stirred solution of sodium acetate in water. This hydrolysis step converts the intermediate iminium salt to the aldehyde.
Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash with water and brine.
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Caption: Vilsmeier-Haack reaction workflow.
B. Troubleshooting and FAQs: Step 2
Q1: The Vilsmeier-Haack reaction is not proceeding to completion. What are the likely causes?
A1:
Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere. The DMF and POCl₃ should be of high purity and anhydrous.[3]
Insufficient Activation: The formation of the Vilsmeier reagent is critical. Ensure the correct stoichiometry of DMF and POCl₃ is used and that they are allowed to react for a sufficient time before the addition of the 8-methoxyquinoline.
Deactivated Substrate: While the methoxy group is activating, any electron-withdrawing impurities in the starting material could hinder the electrophilic aromatic substitution. Ensure the 8-methoxyquinoline from Step 1 is of high purity.
Q2: During the workup, I am getting a low yield of the desired aldehyde and a lot of tar-like material. What can be done to improve this?
A2:
Controlled Quench: The hydrolysis step is highly exothermic. Adding the reaction mixture to the aqueous solution of sodium acetate too quickly can lead to localized heating and decomposition. A slow, controlled addition with efficient cooling is crucial.
pH Control: The pH of the aqueous solution during workup is important. Maintaining a slightly basic or neutral pH can help in the isolation of the aldehyde.
Product Lability: The product aldehyde might be sensitive to the workup conditions. Minimizing the time the product is in contact with acidic or basic aqueous solutions can be beneficial.
Q3: Are there any alternatives to POCl₃ for the Vilsmeier-Haack reaction?
A3: Yes, other reagents can be used to generate the Vilsmeier reagent, such as oxalyl chloride or thionyl chloride with DMF. However, POCl₃ is the most common and cost-effective reagent for this transformation.[1]
IV. Step 3: Reductive Amination to 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
The final step involves the reductive amination of 8-methoxyquinoline-5-carbaldehyde with methylamine. This is a critical transformation that requires careful control to achieve high yield and purity.
A. Experimental Protocol: Scaled-Up Reductive Amination
Materials:
Reagent/Solvent
Molar Mass ( g/mol )
Density (g/mL)
Quantity (molar eq.)
8-Methoxyquinoline-5-carbaldehyde
187.20
-
1.0
Methylamine (solution in THF or water)
31.06
-
1.5 - 2.0
Sodium borohydride (NaBH₄)
37.83
-
1.5
Methanol
32.04
0.792
-
Dichloromethane (DCM)
84.93
1.33
-
Hydrochloric acid (HCl)
36.46
-
-
Sodium hydroxide (NaOH)
40.00
-
-
Procedure:
Imine Formation: In a reactor, dissolve 8-methoxyquinoline-5-carbaldehyde in methanol. Add the methylamine solution and stir at room temperature for 1-2 hours to form the corresponding imine. The reaction can be monitored by the disappearance of the aldehyde spot on TLC.
Reduction: Cool the reaction mixture to 0-5 °C. In a separate vessel, prepare a solution of sodium borohydride in a small amount of methanol (with a trace of NaOH to stabilize the NaBH₄). Add the NaBH₄ solution portion-wise to the reaction mixture, maintaining the temperature below 15 °C.
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane.
Acid-Base Extraction for Purification: Combine the organic extracts and wash with brine. To purify the amine from any unreacted imine or aldehyde, perform an acid-base extraction. Extract the organic layer with 1 M HCl. The amine will move into the aqueous acidic layer as its hydrochloride salt. Wash the acidic aqueous layer with dichloromethane to remove any non-basic impurities.
Isolation of the Free Base: Basify the acidic aqueous layer with a concentrated solution of sodium hydroxide until the pH is >12. Extract the liberated free amine with dichloromethane.
Final Product: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine as an oil or a low-melting solid.
Salt Formation (Optional): For better handling and stability, the product can be converted to its hydrochloride salt by dissolving the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and adding a solution of HCl in the same solvent. The resulting precipitate can be collected by filtration.[4]
B. Troubleshooting and FAQs: Step 3
Q1: The reductive amination is incomplete, and I observe both the starting aldehyde and the imine in the final product mixture. How can I drive the reaction to completion?
A1:
Imine Formation Equilibrium: The initial imine formation is an equilibrium process. To shift the equilibrium towards the imine, you can use a slight excess of methylamine. On a larger scale, removing the water formed during imine formation, for instance by azeotropic distillation with a suitable solvent, can also be effective.
Reductant Stoichiometry and Stability: Ensure you are using a sufficient excess of sodium borohydride. NaBH₄ can decompose in methanol, so it's often stabilized with a small amount of base. Adding the NaBH₄ in portions can also help maintain its activity throughout the reaction.
Alternative Reducing Agents: For more challenging reductive aminations, sodium triacetoxyborohydride (STAB) can be a milder and more selective reducing agent.
Q2: I am observing over-alkylation, leading to the formation of the tertiary amine. How can this be minimized?
A2: While less common with primary amines in reductive amination, over-alkylation can occur.
Control of Stoichiometry: Avoid a large excess of the aldehyde.
Reaction Conditions: Running the reaction at lower temperatures and for shorter times can sometimes minimize over-alkylation.
Q3: The purification by acid-base extraction is not giving a clean separation. What could be the problem?
A3:
Emulsion Formation: On a larger scale, emulsions can be a significant issue during extractions. Adding brine or filtering the mixture through a pad of celite can help to break emulsions.
Incomplete Protonation/Deprotonation: Ensure the pH is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 12) during the final extraction of the free base to ensure complete transfer between the phases.
Solubility of the Salt: The hydrochloride salt of the product may have some solubility in the organic solvent. Performing multiple extractions with the acidic solution will ensure complete recovery.
Q4: Is the Eschweiler-Clarke reaction a viable alternative for the N-methylation step?
A4: The Eschweiler-Clarke reaction is an excellent method for the methylation of primary and secondary amines using formaldehyde and formic acid and is known to avoid the formation of quaternary ammonium salts.[5][6] If you were to synthesize the primary amine, 1-(8-methoxyquinolin-5-yl)methanamine, first, you could then use the Eschweiler-Clarke reaction to introduce the methyl group. This could be a two-step alternative to the direct reductive amination with methylamine.
V. Concluding Remarks
The successful scale-up of the synthesis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine hinges on a thorough understanding of each reaction step and the proactive mitigation of potential challenges. By carefully controlling reaction parameters, ensuring the purity of intermediates, and employing robust purification strategies, researchers and drug development professionals can achieve a reproducible and efficient synthesis on a larger scale. This guide provides a framework for this process, but as with any chemical synthesis, careful observation and adaptation to the specific experimental conditions are key to success.
ResearchGate. A solvent-free and formalin-free Eschweiler-Clarke methylation for amines. [Link]
The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]
Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
RSC Advances. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]
SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
ResearchGate. Correction to “Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc. [Link]
ResearchGate. How can I improve the Vilsmeier-Haack reaction? [Link]
ACS Chemical Neuroscience. Hydrochloride Salt of the GABAkine KRM-II-81. [Link]
PubMed. Review of Modern Eschweiler-Clarke Methylation Reaction. [Link]
Google Patents. Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
Open Access Journals. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine shelf life and storage conditions
Technical Support Center: 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine Welcome to the technical support resource for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (CAS No. 937647-97-7).
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Welcome to the technical support resource for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (CAS No. 937647-97-7). This guide provides in-depth answers to frequently asked questions and troubleshooting advice to ensure the integrity and longevity of your compound during storage and experimental use. Our goal is to empower you with the knowledge to maintain compound stability, leading to more reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine?
The stability of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is paramount for its effective use. As a molecule containing a quinoline ring, it is susceptible to environmental factors. Quinoline and its derivatives are known to be hygroscopic and can darken over time, especially with exposure to light and air.[1] Therefore, stringent storage conditions are necessary.
For the solid (neat) compound, the recommended storage is at 2-8°C in a tightly sealed container, protected from light and moisture.[2] One supplier specifically recommends storing the compound sealed and in a dry environment at this refrigerated temperature.[2] Storing it in a desiccator within the refrigerator is an excellent practice to mitigate moisture absorption. The inert atmosphere provided by argon or nitrogen backfilling the container is also highly recommended to prevent oxidation.
Causality Explained:
Low Temperature (2-8°C): Reduces the rate of potential degradation reactions. While freezing (-20°C or -80°C) is an option for many compounds, temperature cycling from frequent use can introduce moisture condensation. Refrigeration provides a stable, low-energy environment without the risks associated with freeze-thaw cycles for a solid.
Light Protection: The quinoline moiety contains a conjugated aromatic system that can absorb UV light. This energy absorption can lead to photochemical degradation, often observed as a color change from off-white/yellow to brown.[1] Using amber vials or storing clear vials in a dark box is critical.
Moisture Protection (Dry/Desiccated): The compound is hygroscopic.[1] Absorbed water can act as a medium for hydrolytic degradation or catalyze other reactions. Keeping the container tightly sealed and using a desiccator is essential.
Inert Atmosphere: The secondary amine and the methoxy group can be susceptible to oxidation over long periods. Displacing oxygen with an inert gas like argon or nitrogen minimizes this risk.
Q2: I need to prepare a stock solution. What are the recommended storage conditions and expected stability in solvent?
Once in solution, the stability of the compound can change significantly. For a related compound, 5-Methoxyquinolin-8-amine, supplier data indicates that solutions have a shorter shelf life than the solid form.[3] When dissolved in a solvent such as DMSO or ethanol, it is recommended to store stock solutions at -20°C or -80°C .[3]
Best Practices for Solutions:
Solvent Choice: Use high-purity, anhydrous (dry) solvents to prepare solutions. Residual water in solvents is a primary contributor to degradation.
Aliquoting: Prepare small, single-use aliquots of your stock solution. This practice is crucial as it prevents repeated freeze-thaw cycles which can degrade the compound and introduce water condensation into your stock vial each time it is opened.
Storage Duration: As a general guideline for similar quinoline derivatives, solutions stored at -80°C may be stable for up to 6 months, while at -20°C, stability might be limited to around 1 month.[3] However, this is a general guideline, and stability in your specific solvent and concentration should be validated if the experiment is highly sensitive.
Q3: What is the typical shelf life of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine?
The "shelf life" or "re-test date" is typically defined by the manufacturer and found on the Certificate of Analysis (COA). Many chemical suppliers provide a standard shelf life of 2 years from the date of manufacture, assuming the product is stored under the recommended conditions.[4][5] However, the actual stability may extend beyond this period if the material has been stored impeccably.[4]
If the COA is unavailable or the re-test date has passed, it does not automatically mean the compound is unusable. It means its quality (e.g., purity) should be re-verified before use in a critical application.
Troubleshooting Guide
Q1: How can I visually inspect my solid compound for signs of degradation?
Visual inspection is the first line of defense in assessing compound quality. For 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, you should look for:
Color Change: As a quinoline derivative, the compound may be off-white or pale yellow when pure. A significant darkening to yellow, brown, or the appearance of dark specks is a strong indicator of degradation, likely due to oxidation or light exposure.[1]
Change in Physical State: The compound should be a free-flowing solid. Clumping, melting at room temperature, or an oily appearance suggests the absorption of moisture or the presence of impurities from degradation.
Q2: My compound was accidentally left on the benchtop at room temperature for 48 hours. Is it still viable?
This is a common laboratory scenario. The viability of the compound depends on the ambient conditions (light, humidity).
Immediate Action & Assessment:
Inspect Visually: Check for any of the signs of degradation mentioned above.
Risk Assessment: For non-critical applications like initial screening, the compound might still be usable, but be aware that the effective concentration may be lower than calculated. For sensitive, quantitative experiments (e.g., IC50 determination, in-vivo studies), the purity is now questionable.
Recommendation: If the experiment is critical, it is highly recommended to perform a quality control check. A simple analytical method like Thin Layer Chromatography (TLC) can often reveal the presence of new, more polar impurities. For a more definitive answer, Liquid Chromatography-Mass Spectrometry (LC-MS) analysis would confirm the purity and identity of the compound.
Below is a workflow to help decide the appropriate course of action.
Caption: Workflow for assessing a potentially mishandled compound.
Q3: What are the known chemical incompatibilities for this compound?
Based on its chemical structure, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine should be considered incompatible with:
Strong Oxidizing Agents: These can react with the amine and methoxy functional groups, as well as the electron-rich quinoline ring system.[6][7]
Strong Acids: The basic nitrogen atoms (on the quinoline ring and the secondary amine) will react with strong acids to form salts. This may not degrade the compound but will change its properties, such as solubility.
Always handle and store this compound away from these chemical classes.[8][9]
Experimental Protocols: Best Practices
Protocol for Weighing and Preparing a Stock Solution
Preparation: Before removing the compound from refrigerated storage, allow the vial to equilibrate to room temperature for at least 20-30 minutes in a desiccator. This critical step prevents atmospheric moisture from condensing onto the cold solid when the vial is opened.
Handling: Conduct all weighing and handling in a well-ventilated area or a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[8][10]
Weighing: Quickly weigh the desired amount of the solid into a tared vial. Minimize the time the stock vial is open to the atmosphere.
Solubilization: Add high-purity, anhydrous solvent to the vial. Ensure complete dissolution, using gentle vortexing or sonication if necessary.
Storage: Securely cap the vial, wrap the cap with parafilm for an extra seal, and protect it from light (e.g., by wrapping in foil or placing in a dark storage box). Store immediately at the recommended temperature (-20°C or -80°C).
Caption: Key functional groups of the subject compound.
References
Novelty Journals. (2022). A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Retrieved from noveltyjournals.com. URL: [Link]
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quinoline. Retrieved from chemos.de. URL: [Link]
ROMIL Ltd. (2016). Recommended Shelf Life. Retrieved from romil.com. URL: [Link]
Techno Pharmchem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from technopharmchem.com. URL: [Link]
Loba Chemie. (2025). QUINOLINE FOR SYNTHESIS. Retrieved from lobachemie.com. URL: [Link]
Möller Chemie. (n.d.). Safety data sheet - Steinfurt. Retrieved from moeller-chemie.com. URL: [Link]
PubChem. (n.d.). Dimethylamine. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
PubChem. (n.d.). 8-Methoxyquinoline. Retrieved from pubchem.ncbi.nlm.nih.gov. URL: [Link]
Navigating the Quinoline Arsenal: A Comparative Efficacy Analysis of 8-Methoxyquinoline Derivatives and Chloroquine in Antimalarial Drug Development
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The enduring battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, is largely a story...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
The enduring battle against malaria, a disease that continues to claim hundreds of thousands of lives annually, is largely a story of chemical warfare.[1] Within the armamentarium of antimalarial agents, quinoline-containing compounds have historically been the backbone of chemotherapy. Chloroquine, a 4-aminoquinoline, was once hailed as a "miracle drug" for its potent activity against the blood stages of the Plasmodium parasite. However, its widespread use has been tragically undermined by the relentless evolution of drug resistance in P. falciparum and, increasingly, in P. vivax.[2][3][4]
This mounting resistance has revitalized the focus on alternative quinoline scaffolds, particularly the 8-aminoquinoline class, which are derivatives of 8-methoxyquinoline. This guide provides an in-depth, objective comparison of the efficacy, mechanisms, and strategic applications of 8-methoxyquinoline derivatives versus the archetypal chloroquine, grounded in experimental data and field-proven insights.
Part 1: A Tale of Two Mechanisms: Beyond Blood Stage Suppression
A fundamental error in comparing these two drug classes is to view them as direct competitors for the same therapeutic role. Their primary value lies in targeting different stages of the parasite's complex lifecycle. This distinction is the cornerstone of modern antimalarial strategies and dictates their experimental evaluation.
Chloroquine: The Hemozoin Inhibitor
Chloroquine's efficacy is concentrated in the intra-erythrocytic (blood) stage of infection. As the parasite digests hemoglobin in its digestive vacuole, it releases toxic free heme. The parasite protects itself by polymerizing this heme into an inert crystal, hemozoin. Chloroquine, a weak base, accumulates in the acidic digestive vacuole and caps the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
The rise of resistance is primarily linked to mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) gene.[2][3][5] These mutations enable the transporter to efflux chloroquine from the digestive vacuole, preventing it from reaching the necessary concentration to inhibit hemozoin formation.[6]
8-Methoxyquinoline Derivatives: Masters of Radical Cure
In stark contrast, the most prominent 8-methoxyquinoline derivatives, the 8-aminoquinolines like primaquine and tafenoquine, are poor blood schizontocides at clinically safe doses.[7] Their unparalleled strength lies in their activity against the dormant liver stages of P. vivax and P. ovale (hypnozoites), which are responsible for the relapsing nature of these infections. This "radical cure" is essential for disease eradication.[8]
Their mechanism is not fully elucidated but is understood to be indirect. These parent drugs are metabolic dead-ends; they must be bioactivated by host enzymes (cytochrome P450) into electrophilic quinone-imine metabolites.[9] These metabolites are potent oxidants that generate reactive oxygen species (ROS), disrupting the parasite's mitochondrial electron transport chain and inducing oxidative damage, leading to the death of the hypnozoite.[9]
Caption: Comparative Mechanisms of Chloroquine and 8-Aminoquinolines.
Part 2: Head-to-Head Efficacy: A Data-Driven Comparison
Objective comparison requires quantitative data from standardized assays and clinical trials. The following tables summarize the relative performance of these compounds.
Data synthesized from multiple sources. IC₅₀ values are illustrative and can vary significantly between specific strains and assay conditions.
The data clearly shows that while chloroquine is potent against sensitive blood-stage parasites, its efficacy plummets with resistance. 8-aminoquinolines are not potent blood-stage agents but are indispensable for their unique role in radical cure. Some novel synthetic 8-hydroxyquinoline hybrids have shown promising blood-stage activity comparable to chloroquine, indicating the scaffold's versatility.[10]
Table 2: Clinical Efficacy and Administration
Drug
Indication
Standard Regimen
Recurrence-Free Efficacy (P. vivax)
Key Advantage
Key Disadvantage
Chloroquine
Blood-stage treatment (P. vivax, sensitive P. falciparum)
Clinical trial data further solidifies these distinct roles. A recent study in Brazil found that single-dose tafenoquine was more effective at preventing P. vivax recurrence at day 90 compared to a 7-day primaquine course in G6PD-normal patients.[11] The EFFORT trial also demonstrated that both tafenoquine and a high-dose, 7-day primaquine regimen were highly effective and superior to the standard 14-day low-dose regimen in preventing relapses.[13][14]
Part 3: The Decisive Factor: Safety and Genetic Considerations
The primary limitation and most critical point of differentiation for 8-aminoquinolines is their safety profile concerning Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency . This X-linked genetic disorder is common in malaria-endemic regions.
8-Aminoquinolines (Primaquine, Tafenoquine): The same oxidative metabolites that kill hypnozoites can cause severe, life-threatening hemolysis in G6PD-deficient individuals.[9] Red blood cells in these patients cannot adequately handle the oxidative stress, leading to their rapid destruction.
Causality: This necessitates mandatory G6PD screening before administering these drugs.[12] The threshold for tafenoquine is stricter (requiring >70% enzyme activity) than for primaquine (>30% activity), demanding more sensitive quantitative diagnostic tests, which can be an operational challenge in resource-limited settings.[12]
Chloroquine: Does not carry this risk and can be administered without G6PD testing.
Part 4: Experimental Protocols for Comparative Assessment
Validating claims of efficacy requires robust and reproducible experimental design. The following are standard, self-validating protocols used in the field.
Protocol 1: In Vitro Blood-Stage Activity (IC₅₀ Determination)
This protocol determines the concentration of a drug required to inhibit parasite growth by 50% using a SYBR Green I fluorescence assay.
Caption: Workflow for In Vitro IC₅₀ Determination via SYBR Green Assay.
Step-by-Step Methodology:
Parasite Culture: Maintain synchronous cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) P. falciparum strains in human erythrocytes.
Plate Preparation: In a 96-well plate, add 50 µL of drug dilutions in culture medium. Include positive controls (no drug) and negative controls (no parasites).
Parasite Addition: Add 50 µL of infected erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well.
Incubation: Incubate the plate for 72 hours under standard culture conditions (5% CO₂, 5% O₂, 90% N₂).
Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 0.2 µL/mL SYBR Green I dye. Remove the culture medium and add 100 µL of this buffer to each well.
Final Incubation: Incubate for 1 hour in the dark at room temperature.
Fluorescence Reading: Measure fluorescence using a plate reader. The fluorescence intensity is directly proportional to the amount of parasitic DNA, indicating parasite growth.
Data Analysis: Plot the percentage of growth inhibition against the logarithm of the drug concentration and determine the IC₅₀ value using a non-linear regression model.
Protocol 2: In Vivo Efficacy (Peters' 4-Day Suppressive Test)
This is the standard murine model for evaluating blood schizontocidal activity.
Infection: Laboratory mice (e.g., Swiss albino) are inoculated intraperitoneally with Plasmodium berghei-infected erythrocytes.
Treatment: Two hours post-infection, mice are randomly assigned to groups. The test groups receive the experimental compound (e.g., an 8-methoxyquinoline derivative) orally or by another appropriate route. A positive control group receives a standard drug like chloroquine, and a negative control group receives the vehicle. Treatment is administered once daily for four consecutive days (Day 0 to Day 3).
Parasitemia Monitoring: On Day 4, thin blood smears are prepared from the tail blood of each mouse. The smears are stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.
Efficacy Calculation: The average parasitemia of the treated group is compared to the negative control group. The percentage of suppression is calculated as: [(A - B) / A] * 100, where A is the average parasitemia in the negative control group and B is the average parasitemia in the treated group.
Conclusion and Future Outlook
The comparison between 8-methoxyquinoline derivatives and chloroquine is not one of simple superiority but of strategic, complementary application.
Chloroquine remains a viable, low-cost treatment for blood-stage malaria in regions where resistance has not yet taken hold. Its favorable safety profile (barring G6PD concerns) makes it easy to deploy. However, its utility is shrinking globally.
8-Methoxyquinoline derivatives , specifically the 8-aminoquinolines primaquine and tafenoquine, are not first-line blood-stage agents but are irreplaceable for the radical cure of relapsing malaria—a critical component of any malaria elimination campaign. Their efficacy is shadowed by the absolute requirement for G6PD screening to mitigate the risk of severe hemolysis.
The future of quinoline antimalarials lies in overcoming these respective limitations. For chloroquine analogues, the goal is to design molecules that can evade or overcome resistance mechanisms.[15][16] For 8-methoxyquinoline derivatives, the focus is on designing novel compounds with a wider therapeutic window, reduced potential for hemolysis, and perhaps even potent hybrid activity against both liver and blood stages, creating a true single-dose cure and preventative therapy.
References
Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes - PMC.
8-Hydroxyquinoline and its Derivatives: Synthesis and Applications | Open Access Journals.
Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs - IRIS.
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities - ResearchGate.
Synthetic Antimalarials. 8-(5-Isopropylaminoamylamino)-6-methoxyquinoline (SN-13,276)1 and Some Related Compounds2 | Request PDF - ResearchGate.
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - MDPI.
Recent developments in 8-aminoquinoline antimalarials - SciSpace.
Antimalarial activity of the 8-aminoquinolines - PubMed.
Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials.
A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine.
Chloroquine Resistance in Plasmodium falciparum Malaria Parasites Conferred by pfcrt Mutations - PMC - PubMed Central.
In vitro and in vivo characterization of novel 8-methoxy derivatives of chlortetracycline.
New evidence from the EFFORT Trial: tafenoquine and high-dose short-course primaquine are highly effective for vivax malaria | APMEN.
Chloroquine-resistant malaria - PubMed.
The strong in vitro and vivo cytotoxicity of three new cobalt(ii) complexes with 8-methoxyquinoline - Dalton Transactions (RSC Publishing).
What is the mechanism of action of 8-Hydroxyquinoline - ChemicalBook.
Chloroquine analogues in drug discovery: new directions of uses, mechanisms of actions and toxic manifestations from malaria to multifarious diseases - PubMed Central.
Operational effectiveness of tafenoquine and primaquine for the prevention of Plasmodium vivax recurrence in Brazil: a retrospective observational study - PubMed.
Pharmacology of 8-aminoquinolines - IRIS.
(PDF) New Chloroquine Derivatives: Synthesis, Characterisation, Antiplasmodial and Antioxidant Evaluations - ResearchGate.
Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC.
Tafenoquine versus Primaquine to Prevent Relapse of Plasmodium vivax Malaria.
Quinoline-Based Hybrid Compounds with Antimalarial Activity - MDPI.
On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One.
In vivo and in vitro fates of 8-hydroxyquinoline derivatives in rat - PubMed.
Drug Resistance in the Malaria-Endemic World - CDC.
Tafenoquine following G6PD screening versus primaquine for the treatment of vivax malaria in Brazil: A cost-effectiveness analysis using a transmission model - Research journals - PLOS.
Synthesis and Antimalarial Activity of New Amino Analogues of Amodiaquine.
A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer - MDPI.
Chloroquine-Resistant Malaria | The Journal of Infectious Diseases | Oxford Academic.
Effectiveness of tafenoquine and primaquine for radical cure of Plasmodium vivax: a meeting report from dissemination of results of the EFFORT trial to stakeholders in Pakistan - NIH.
(PDF) Anti-malarial effect of novel chloroquine derivatives as agents for the treatment of malaria - ResearchGate.
Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Studies with 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (Sitamaquine)
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Anticipating Resistance The development of novel antimalarial agents is a critical endeavor in the global fight against mala...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Anticipating Resistance
The development of novel antimalarial agents is a critical endeavor in the global fight against malaria, a disease perpetually threatened by the emergence and spread of drug-resistant parasites.[1] 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, also known as Sitamaquine, is an 8-aminoquinoline derivative that has been investigated primarily for its antileishmanial activity.[2][3][4][5] However, the 8-aminoquinoline class, which includes the licensed drug primaquine, is a cornerstone of malaria therapy, particularly for its activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and P. ovale and its gametocidal effects.[6][7][8] As research pivots to explore the broader antiplasmodial potential of compounds like Sitamaquine, a proactive and rigorous assessment of its cross-resistance profile with existing and failed antimalarials is not just prudent, but essential for its strategic development.
This guide provides a comprehensive framework for conducting cross-resistance studies with Sitamaquine. It is designed to be a practical resource for researchers, offering not only detailed experimental protocols but also the scientific rationale underpinning these methodologies. Our objective is to equip drug development professionals with the tools to anticipate and navigate the complex landscape of antimalarial drug resistance.
The Scientific Rationale: Understanding the "Why" Before the "How"
Cross-resistance occurs when a parasite strain that has developed resistance to one drug exhibits decreased susceptibility to another, often due to shared mechanisms of action or resistance.[6] Investigating the cross-resistance profile of a novel compound like Sitamaquine is crucial for several reasons:
Predicting Clinical Utility: Understanding which existing resistance mechanisms affect Sitamaquine's efficacy can predict its potential success or failure in regions with high levels of resistance to other antimalarials.
Informing Combination Therapy: Identifying drugs to which Sitamaquine does not show cross-resistance is key to designing effective combination therapies, a cornerstone of modern malaria treatment aimed at delaying the emergence of resistance.[9]
Elucidating Mechanism of Action: A unique cross-resistance pattern can provide valuable clues about a drug's mechanism of action and its molecular targets within the parasite.
The mechanism of action for 8-aminoquinolines in Plasmodium is not fully elucidated but is thought to involve disruption of mitochondrial function and the generation of oxidative stress.[7][10] This is distinct from many blood-stage schizonticides, suggesting the potential for a lack of cross-resistance.
Experimental Design for Cross-Resistance Assessment
A robust assessment of cross-resistance involves a multi-pronged approach, combining in vitro and in vivo methodologies. The following sections detail a comprehensive experimental workflow.
Selection of Comparator Antimalarials and Parasite Strains
The choice of comparator drugs and parasite strains is critical. A well-selected panel will provide a broad overview of potential cross-resistance patterns.
Table 1: Proposed Panel of Comparator Antimalarials
To assess for cross-resistance with the frontline artemisinins
Atovaquone-resistant line
(e.g., Y268S in cytochrome b)
To assess for cross-resistance related to mitochondrial targets
In Vitro Susceptibility Testing
The cornerstone of cross-resistance studies is the determination of the 50% inhibitory concentration (IC50) of Sitamaquine against a panel of parasite strains with well-defined resistance profiles.
Protocol 1: SYBR Green I-Based In Vitro Drug Susceptibility Assay
Parasite Culture: Asynchronously growing P. falciparum cultures are synchronized to the ring stage.
Drug Preparation: A serial dilution of Sitamaquine and comparator drugs is prepared in 96-well plates.
Incubation: Synchronized parasites are added to the drug-containing plates and incubated for 72 hours under standard culture conditions.
Lysis and Staining: The culture medium is replaced with a lysis buffer containing SYBR Green I, which intercalates with parasite DNA.
Fluorescence Reading: The fluorescence intensity, proportional to parasite growth, is measured using a fluorescence plate reader.
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Data Presentation: Hypothetical IC50 Values for Sitamaquine
The results of in vitro testing should be summarized in a clear, comparative table.
Table 3: Hypothetical In Vitro Susceptibility of P. falciparum Strains to Sitamaquine and Comparators (IC50 in nM)
Strain
Sitamaquine
Chloroquine
Mefloquine
Dihydroartemisinin
Atovaquone
3D7
50
20
15
1.5
1.0
Dd2
55
300
80
1.8
1.2
K1
60
450
25
2.0
1.1
Kelch13 Mutant
52
25
18
5.0
1.3
Atovaquone-R
48
22
16
1.6
>5000
Interpretation: In this hypothetical scenario, the minimal shift in Sitamaquine's IC50 against strains resistant to chloroquine, mefloquine, and artemisinin suggests a lack of cross-resistance. This would be a favorable outcome, indicating that Sitamaquine's mechanism of action is likely distinct from these drugs.
In Vivo Cross-Resistance Models
In vivo studies are essential to validate in vitro findings and to account for host metabolic effects. The standard model for this is the 4-day suppressive test in mice infected with rodent malaria parasites.[11]
Protocol 2: 4-Day Suppressive Test in a Plasmodium berghei Mouse Model
Infection: Mice are inoculated with a drug-sensitive P. berghei strain or a strain with induced resistance to a specific drug (e.g., chloroquine-resistant P. berghei).
Treatment: A range of doses of Sitamaquine is administered orally or by another appropriate route for four consecutive days, starting on the day of infection.
Parasitemia Monitoring: Daily blood smears are taken to monitor the level of parasitemia.
Data Analysis: The 50% and 90% effective doses (ED50 and ED90) are calculated by comparing the parasitemia in treated versus untreated control groups.
Data Presentation: Hypothetical In Vivo Efficacy of Sitamaquine
Table 4: Hypothetical ED50 and ED90 Values (mg/kg/day) for Sitamaquine in P. berghei
P. berghei Strain
ED50
ED90
ANKA (sensitive)
10
25
Chloroquine-Resistant
12
28
Interpretation: A minimal change in the ED50 and ED90 values between the sensitive and resistant strains in this hypothetical example would corroborate the in vitro findings of no significant cross-resistance with chloroquine.
Visualizing the Workflow and Potential Mechanisms
Diagrams are invaluable for conceptualizing the experimental process and potential resistance pathways.
Caption: Experimental workflow for assessing Sitamaquine cross-resistance.
Caption: Potential lack of interaction between resistance mechanisms.
Conclusion and Strategic Implications
The comprehensive evaluation of Sitamaquine's cross-resistance profile is a critical step in its potential development as an antimalarial agent. A favorable profile, characterized by a lack of cross-resistance to existing antimalarials, would position Sitamaquine as a valuable candidate for use in regions where multi-drug resistance is prevalent and as a partner drug in novel combination therapies. Conversely, the identification of significant cross-resistance would necessitate a re-evaluation of its development strategy and could guide medicinal chemistry efforts to modify the compound to circumvent existing resistance mechanisms. By adhering to the rigorous, evidence-based methodologies outlined in this guide, researchers can generate the high-quality data necessary to make informed decisions about the future of this and other promising antimalarial candidates.
References
Baird, J. K., et al. (1995). Primaquine for prophylaxis against malaria among nonimmune travelers: a comparison with mefloquine and doxycycline. Clinical Infectious Diseases, 21(3), 525-530. [Link]
Bories, C., et al. (2008). Sitamaquine as a putative antileishmanial drug candidate: from the mechanism of action to the risk of drug resistance. Parasite, 15(3), 331-6. [Link]
Loiseau, P. M., Cojean, S., & Schrével, J. (2011). Sitamaquine as a putative antileishmanial drug candidate: From the mechanism of action to the risk of drug resistance. Parasite, 18(2), 115-119. [Link]
Shanks, G. D. (2021). Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene, 105(4_Suppl), 13-18. [Link]
Institute of Medicine (US) Committee on the Economics of Antimalarial Drugs. (2004). Saving Lives, Buying Time: Economics of Malaria Drugs in an Age of Resistance. National Academies Press (US). [Link]
López-Martín, S., et al. (2011). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrobial Agents and Chemotherapy, 55(8), 3748-3757. [Link]
Taylor & Francis. (n.d.). 8-Aminoquinoline – Knowledge and References. Taylor & Francis Online. [Link]
Centers for Disease Control and Prevention. (2024, April 3). Drug Resistance in the Malaria-Endemic World. [Link]
Venable, J. D., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(10), 2568-2575. [Link]
López-Martín, S., et al. (2011). The 8-aminoquinoline analogue sitamaquine causes oxidative stress in Leishmania donovani promastigotes by targeting succinate dehydrogenase. Antimicrobial Agents and Chemotherapy, 55(8), 3748-57. [Link]
Noedl, H., et al. (2003). In vivo-in vitro model for the assessment of clinically relevant antimalarial cross-resistance. Antimicrobial Agents and Chemotherapy, 47(7), 2134-2139. [Link]
Howes, R. E., et al. (2016). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 94(10), 755-765. [Link]
Pérez-Victoria, J. M., et al. (2006). Sitamaquine Overcomes ABC-Mediated Resistance to Miltefosine and Antimony in Leishmania. Antimicrobial Agents and Chemotherapy, 50(12), 4169-4172. [Link]
Dueñas-Romero, C., et al. (2008). Mechanism of interaction of sitamaquine with Leishmania donovani. Journal of Antimicrobial Chemotherapy, 62(5), 980-986. [Link]
Ayanful-Torgby, R., et al. (2022). In vitro susceptibility profile of Plasmodium falciparum clinical isolates from Ghana to antimalarial drugs and polymorphisms in resistance markers. Frontiers in Pharmacology, 13, 984594. [Link]
Venable, J. D., et al. (1998). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 42(10), 2568-2575. [Link]
Bray, P. G., Ward, S. A., & Howells, R. E. (1994). Quinoline resistance mechanisms in Plasmodium falciparum: the debate goes on. Transactions of the Royal Society of Tropical Medicine and Hygiene, 88 Suppl 1, S31-2. [Link]
Medicines for Malaria Venture. (n.d.). Efficacy models for compound screening (supplementary document). [Link]
Thorson, M. K., et al. (2020). Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria. Journal of Medicinal Chemistry, 63(22), 13864-13880. [Link]
Milhous, W. K., & Kyle, D. E. (1991). IN VITRO ASSAY OF ANTIMALARIALS: TECHNOLOGIES, APPLICATIONS, AND PROSPECTS. In Malaria: Obstacles and Opportunities (pp. 143-157). National Academies Press. [Link]
Anvikar, A. R., et al. (2011). In vitro assessment of drug resistance in Plasmodium falciparum in five States of India. The Indian Journal of Medical Research, 133(4), 438-444. [Link]
A Comparative Analysis of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine and Other Quinoline Antimalarials: A Guide for Drug Development Professionals
In the persistent global battle against malaria, the quinoline class of compounds has historically formed the backbone of chemotherapeutic strategies. From the discovery of quinine to the synthesis of chloroquine, primaq...
Author: BenchChem Technical Support Team. Date: February 2026
In the persistent global battle against malaria, the quinoline class of compounds has historically formed the backbone of chemotherapeutic strategies. From the discovery of quinine to the synthesis of chloroquine, primaquine, and tafenoquine, the quinoline scaffold has proven to be a versatile and potent framework for antimalarial drug design.[1] This guide provides a comparative analysis of a novel quinoline derivative, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, with established quinoline antimalarials. Given the limited publicly available data on this specific compound, its potential efficacy and characteristics will be inferred from the well-documented structure-activity relationships (SAR) of its parent scaffolds, the 8-methoxyquinolines and 5-aminoquinolines.
This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison to inform future research and development efforts in the quest for more effective and safer antimalarial agents.
The Quinoline Scaffold: A Privileged Structure in Antimalarial Chemotherapy
The quinoline ring system is a key pharmacophore in many antimalarial drugs. These compounds primarily exert their effect during the blood stage of the malaria parasite's life cycle, where they interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[1] The accumulation of toxic heme ultimately leads to parasite death. Quinoline antimalarials can be broadly categorized based on the position of the amino side chain on the quinoline nucleus, with 4-aminoquinolines (e.g., chloroquine) and 8-aminoquinolines (e.g., primaquine, tafenoquine) being the most prominent.
Structural and Mechanistic Comparison
The antimalarial activity and pharmacological profile of quinoline derivatives are heavily influenced by the nature and position of substituents on the quinoline ring and the composition of the side chain.
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine: A Hypothetical Profile
Structure:
Chemical structure of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine.
Based on its structure, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is an 8-methoxyquinoline with a secondary amine side chain at the 5-position.
8-Methoxy Group: The methoxy group at the 8-position is a common feature in tissue schizontocidal 8-aminoquinolines like primaquine and tafenoquine. This group is believed to be crucial for their activity against the dormant liver stages (hypnozoites) of Plasmodium vivax and Plasmodium ovale.[2]
5-Amino Side Chain: Substitutions at the 5-position of the quinoline ring have been shown to influence the blood schizontocidal activity. Studies on 5-aryl-8-aminoquinolines have demonstrated that these compounds can be more potent than primaquine against the blood stages of P. falciparum.[3] The nature of the side chain, including its length and the basicity of the terminal amine, plays a critical role in drug accumulation within the parasite's acidic food vacuole.
Predicted Mechanism of Action: It is hypothesized that 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine would exhibit a dual mechanism of action. The 8-methoxyquinoline core suggests potential activity against liver-stage hypnozoites, similar to primaquine and tafenoquine. The 5-amino side chain could confer blood schizontocidal activity by interfering with heme polymerization in the parasite's food vacuole.
Established Quinoline Antimalarials
Compound
Class
Primary Mechanism of Action
Primary Target Stage(s)
Chloroquine
4-Aminoquinoline
Inhibition of heme polymerization in the food vacuole.
Blood schizonts
Primaquine
8-Aminoquinoline
Not fully elucidated; believed to involve generation of reactive oxygen species that disrupt parasite mitochondrial function.[4]
Liver hypnozoites, gametocytes
Tafenoquine
8-Aminoquinoline
Not fully elucidated; thought to be similar to primaquine, involving oxidative stress.
Liver hypnozoites, blood schizonts, gametocytes
Mefloquine
Quinoline methanol
Inhibition of heme polymerization; may also inhibit protein synthesis by targeting the parasite's 80S ribosome.
Blood schizonts
Comparative Biological Activity
The following tables summarize the in vitro activity of established quinoline antimalarials. Due to the lack of experimental data for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, its activity is presented as "Not Available (N/A)".
Selectivity Index (SI): The ratio of CC₅₀ to IC₅₀ is a critical parameter in drug development, indicating the compound's selectivity for the parasite over host cells. A higher SI is desirable.
Experimental Protocols
The following are standardized protocols for the in vitro and in vivo evaluation of antimalarial compounds. These methods are essential for generating the comparative data presented above.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of P. falciparum by measuring parasite DNA content.
Workflow Diagram:
Workflow for the SYBR Green I-based antiplasmodial assay.
Step-by-Step Protocol:
Parasite Culture: Maintain asynchronous P. falciparum cultures in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.
Synchronization: Synchronize the parasite culture to the ring stage using 5% D-sorbitol treatment.
Compound Preparation: Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in culture medium.
Assay Plate Preparation: Add 50 µL of the compound dilutions to a 96-well plate. Add 50 µL of the synchronized parasite culture (2% parasitemia, 2% hematocrit) to each well.
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂, 5% O₂, and 90% N₂.[10]
Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well.[10] Incubate in the dark at room temperature for 1-2 hours.[10]
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
Data Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.
In Vivo Antimalarial Efficacy (Rodent Malaria Model)
The 4-day suppressive test in Plasmodium berghei-infected mice is a standard model to assess the in vivo efficacy of potential antimalarial compounds.[11]
In vitro validation of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine's anticancer effects
A Comparative In Vitro Guide to Validating the Anticancer Effects of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine This guide provides a comprehensive framework for the in vitro validation of the anticancer properties o...
Author: BenchChem Technical Support Team. Date: February 2026
A Comparative In Vitro Guide to Validating the Anticancer Effects of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
This guide provides a comprehensive framework for the in vitro validation of the anticancer properties of the novel synthetic compound, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine. Quinoline derivatives have garnered significant interest in oncology due to their capacity to interact with various biological targets, including DNA, topoisomerases, and kinases.[1] This document outlines a series of robust, interconnected experiments designed to assess the compound's efficacy and elucidate its mechanism of action, using Doxorubicin, a widely used chemotherapeutic agent, as a benchmark for comparison.
The experimental workflow is designed to be a self-validating system, where each stage provides the rationale for the next. We will begin by establishing the cytotoxic potential of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine across a panel of cancer cell lines and then delve deeper into the cellular mechanisms responsible for its effects, including apoptosis induction, cell cycle arrest, and inhibition of metastasis-related processes.
Foundational Cytotoxicity Assessment: The MTT Assay
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effects on cancer cells.[2] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] A decrease in metabolic activity is indicative of either cell death or a reduction in proliferation rate.
Rationale for Experimental Choices
We will utilize a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HeLa for cervical cancer) to assess the breadth of the compound's activity. Doxorubicin, a well-characterized anthracycline antibiotic with broad-spectrum anticancer activity, will serve as the positive control, providing a stringent comparison for the potency of our test compound.[4] The IC50 value, the concentration of a drug that inhibits 50% of cell growth, will be the primary endpoint of this assay.[5]
Experimental Protocol: MTT Assay
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (e.g., 0.1 to 100 µM) and Doxorubicin for 48 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Data Presentation: Comparative IC50 Values
Compound
MCF-7 IC50 (µM)
A549 IC50 (µM)
HeLa IC50 (µM)
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
5.2
8.1
6.5
Doxorubicin
0.8
1.2
0.9
Note: The data presented in this and subsequent tables are illustrative examples.
Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Once cytotoxicity is established, the next logical step is to determine the mode of cell death induced by the compound. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically does not elicit an inflammatory response.[6][7] The Annexin V-FITC/Propidium Iodide (PI) assay is a widely used flow cytometry-based method to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.[8][9]
Rationale for Experimental Choices
Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[10] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is therefore used to identify necrotic or late apoptotic cells with compromised membrane integrity. This dual-staining approach provides a clear picture of the cell death mechanism.
Experimental Workflow: Apoptosis Assay
Caption: Workflow for the Annexin V/PI apoptosis assay.
Cell Treatment: Treat cells with the IC50 concentration of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine and Doxorubicin for 24 hours.
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
Staining: Resuspend the cells in 1X Annexin V binding buffer and add Annexin V-FITC and PI.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry: Analyze the cells using a flow cytometer.
Data Presentation: Apoptosis Induction
Treatment
Live Cells (%)
Early Apoptotic (%)
Late Apoptotic (%)
Necrotic (%)
Vehicle Control
95
2
1
2
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
40
35
20
5
Doxorubicin
30
45
22
3
Investigating Cell Cycle Perturbations
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[11] Flow cytometry analysis of DNA content using propidium iodide staining is a standard method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]
Rationale for Experimental Choices
By analyzing the DNA content of cells treated with our compound, we can identify if it induces arrest at a specific checkpoint. This information provides valuable insight into the compound's potential molecular targets. For instance, a G2/M arrest might suggest an interaction with microtubules or cyclin-dependent kinases that regulate the G2 to M transition.
Experimental Protocol: Cell Cycle Analysis
Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A.
Incubation: Incubate for 30 minutes at 37°C.
Flow Cytometry: Analyze the DNA content using a flow cytometer.[13][14]
Data Presentation: Cell Cycle Distribution
Treatment
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle Control
60
25
15
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
20
15
65
Doxorubicin
25
10
65
Assessing the Impact on Cell Migration and Invasion
A critical aspect of cancer progression is the ability of tumor cells to migrate and invade surrounding tissues, a process known as metastasis.[15] The transwell migration and invasion assays are widely used in vitro methods to assess these capabilities.[16][17][18]
Rationale for Experimental Choices
The transwell assay, also known as the Boyden chamber assay, mimics the in vivo process of cell migration through the extracellular matrix.[15] By coating the transwell membrane with a basement membrane extract like Matrigel, we can specifically assess invasive potential. A reduction in the number of cells that migrate or invade through the porous membrane in the presence of the compound indicates its anti-metastatic potential.
Experimental Workflow: Transwell Invasion Assay
Caption: Hypothesized mechanism of action.
Further experiments, such as Western blotting for key signaling proteins (e.g., Akt, mTOR, ERK, p53, caspases), would be necessary to validate this proposed mechanism.
Conclusion
This guide has outlined a systematic and logical approach to the in vitro validation of the anticancer effects of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine. By employing a series of well-established assays and comparing the results to a standard chemotherapeutic agent, a comprehensive profile of the compound's efficacy and mechanism of action can be generated. The promising, albeit illustrative, data presented here suggest that 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine warrants further investigation as a potential anticancer therapeutic. The successful completion of these in vitro studies provides a strong rationale for advancing the compound to preclinical in vivo models.
[23]
References
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
Al-Otaibi, J. S., et al. (2022). In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Goda, S., et al. (n.d.). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]
Jiang, H., et al. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). National Center for Biotechnology Information. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Apoptosis Marker Assays for HTS - Assay Guidance Manual. Retrieved from [Link]
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Galano, A., et al. (n.d.). Analysis of N1-acetyl-N2-formyl-5-methoxykynuramine/N1-acetyl-5-methoxy-kynuramine formation from melatonin in mice. National Center for Biotechnology Information. Retrieved from [Link]
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Head-to-head comparison of quinoline-based antimalarial candidates
A Senior Application Scientist's Guide to the Head-to-Head Performance of Next-Generation Antimalarial Candidates For decades, the quinoline ring has been the backbone of chemotherapy against malaria, a relentless parasi...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Guide to the Head-to-Head Performance of Next-Generation Antimalarial Candidates
For decades, the quinoline ring has been the backbone of chemotherapy against malaria, a relentless parasitic disease that continues to claim hundreds of thousands of lives annually. From the historical efficacy of quinine to the widespread use of chloroquine (CQ), this chemical scaffold has been a cornerstone of our antimalarial armamentarium. However, the relentless evolution of drug resistance in Plasmodium falciparum, the deadliest of the malaria parasites, has severely eroded the efficacy of many first-line quinoline-based drugs, necessitating a continuous and innovative drug discovery effort.
This guide provides a head-to-head comparison of emerging quinoline-based antimalarial candidates, moving beyond the legacy drugs to explore the novel strategies researchers are employing to outwit the resistant parasite. We will delve into the experimental data underpinning the performance of these next-generation compounds, focusing on key performance indicators: in vitro potency against a panel of drug-sensitive and resistant parasite strains, in vivo efficacy in murine models, and the crucial selectivity index, a measure of a compound's therapeutic window.
The central hypothesis driving much of the current research is that by modifying the canonical quinoline structure—either through subtle chemical alterations or by creating hybrid molecules that combine the quinoline core with other pharmacophores—it is possible to restore or even enhance activity against resistant parasites. The primary mechanism of action for many quinolines involves the disruption of heme detoxification in the parasite's digestive vacuole.[1] The parasite digests hemoglobin, releasing toxic heme. To protect itself, it crystallizes this heme into an inert substance called hemozoin. Quinolines are thought to interfere with this process, leading to a buildup of toxic heme that kills the parasite.[2] Resistance, particularly to chloroquine, is often associated with the parasite's ability to expel the drug from this digestive vacuole. The new generation of quinoline derivatives aims to circumvent these resistance mechanisms.
Comparative In Vitro Antiplasmodial Activity
The initial litmus test for any new antimalarial candidate is its ability to inhibit the growth of P. falciparum in a controlled laboratory setting. This is typically quantified as the half-maximal inhibitory concentration (IC50), the concentration of the drug that reduces parasite growth by 50%. A lower IC50 value indicates higher potency. To be considered a promising candidate, a compound must demonstrate potent activity not only against drug-sensitive strains (like 3D7 and D10) but, more importantly, against a variety of CQ-resistant strains (such as K1, W2, and Dd2).
The following table summarizes the in vitro performance of several classes of novel quinoline candidates against key P. falciparum strains, benchmarked against the standard drugs chloroquine and mefloquine. The data presented is a synthesis from multiple preclinical studies.
Note: The IC50 values are presented as ranges to reflect the variability observed across different studies and experimental conditions.
The data clearly illustrates the potential of these novel candidates. For instance, the 4-aminoquinoline analog TDR 58846 and the bisquinoline analog "Compound 25" exhibit potent, low nanomolar activity against both CQ-sensitive and, crucially, CQ-resistant strains, suggesting they can overcome the common resistance mechanisms that plague chloroquine.[3][5] The strategy of creating hybrid molecules, such as quinoline-triazoles and quinoline-pyrimidines, also shows promise, with some compounds demonstrating significant activity against resistant parasites.[6][7]
Experimental Protocol: In Vitro Antiplasmodial Assay (SYBR Green I-based)
The determination of IC50 values is a cornerstone of antimalarial drug discovery. The SYBR Green I-based fluorescence assay is a widely used, reliable, and high-throughput method for this purpose.
Causality Behind Experimental Choices: This method leverages the fact that the fluorescent dye SYBR Green I intercalates with DNA. As the malaria parasites replicate within red blood cells, their DNA content increases, leading to a proportional increase in fluorescence upon addition of the dye. The reduction in fluorescence in the presence of a test compound is therefore a direct measure of its inhibitory effect on parasite proliferation. This method is preferred over traditional microscopic counting for its objectivity, scalability, and sensitivity.
Step-by-Step Methodology:
Parasite Culture: P. falciparum strains are cultured in vitro in human red blood cells (O+) in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin at 37°C in a controlled atmosphere (5% CO2, 5% O2, 90% N2).
Drug Preparation: Test compounds and standard drugs are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. These are then serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay wells should be kept below 0.5% to avoid solvent toxicity.
Assay Plate Setup: In a 96-well microtiter plate, 100 µL of parasite culture (at ~1% parasitemia and 2% hematocrit) is added to each well containing 100 µL of the serially diluted compounds. Control wells containing parasite culture with no drug and uninfected red blood cells are also included.
Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.
Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1-2 hours.
Fluorescence Reading: The fluorescence intensity of each well is measured using a fluorescence plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
Data Analysis: The fluorescence readings are normalized to the control wells, and the IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Workflow for the 4-day suppressive in vivo efficacy test.
Cytotoxicity and Selectivity Index
A potent antimalarial is only useful if it is not toxic to the host. Cytotoxicity assays are performed to determine the concentration of a compound that is toxic to mammalian cells (CC50). The selectivity index (SI) is then calculated as the ratio of the CC50 to the antiplasmodial IC50 (SI = CC50 / IC50). A higher SI value is desirable, as it indicates that the compound is much more toxic to the parasite than to host cells. A common benchmark for a promising lead compound is an SI greater than 100.
Compound Candidate
Cytotoxicity (CC50 in µM) against Mammalian Cell Line (e.g., HepG2, CHO)
Selectivity Index (SI) vs. P. falciparum (Resistant Strain)
The novel candidates generally exhibit favorable cytotoxicity profiles, with high SI values indicating a good safety margin at the concentrations required for antiplasmodial activity.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
Causality Behind Experimental Choices: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of living cells. This provides a quantitative and reliable measure of cell viability.
Step-by-Step Methodology:
Cell Culture: A mammalian cell line (e.g., human embryonic kidney cells HEK293, or Chinese Hamster Ovary cells CHO) is cultured in appropriate media.
Cell Seeding: Cells are seeded into a 96-well plate and allowed to adhere overnight.
Compound Addition: The test compounds are serially diluted and added to the cells, which are then incubated for 24-48 hours.
MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow for formazan crystal formation.
Solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Reading: The absorbance of the colored solution is measured using a microplate spectrophotometer at a wavelength of ~570 nm.
Data Analysis: The CC50 value is calculated from the dose-response curve.
Pharmacokinetic Profiles of Lead Candidates
A favorable pharmacokinetic (PK) profile is essential for a drug candidate to be successful. This includes good oral bioavailability, a sufficiently long half-life to allow for convenient dosing, and metabolic stability. While comprehensive PK data is often proprietary, some preclinical data for emerging quinoline candidates has been published.
Compound Candidate
Oral Bioavailability (F%) in Mice
Half-life (t1/2) in Mice (hours)
Metabolic Stability (t1/2 in liver microsomes, min)
The 4-aminoquinoline ADC-028 displays an excellent pharmacokinetic profile in mice, with high oral bioavailability and a very long half-life, which could translate to less frequent dosing in humans. [4]The bisquinoline "Compound 25" also shows a respectable profile, with good metabolic stability in human liver microsomes, suggesting it may not be rapidly cleared in humans.
[5]
Conclusion and Future Directions
The quinoline scaffold remains a highly valuable starting point for the development of new antimalarial drugs. The data presented here for several classes of novel quinoline-based candidates demonstrates that innovative medicinal chemistry strategies can successfully overcome established resistance mechanisms. The development of 4-aminoquinoline analogs, bisquinolines, and various hybrid molecules has yielded compounds with potent low nanomolar activity against multi-drug resistant P. falciparum strains. Furthermore, several of these candidates have demonstrated excellent in vivo efficacy and favorable pharmacokinetic and safety profiles in preclinical models.
The path forward will involve further optimization of these lead compounds to enhance their drug-like properties and rigorous preclinical and clinical evaluation. The ultimate goal is to develop new, affordable, and effective quinoline-based therapies that can be deployed as part of combination treatments to combat the global threat of malaria and stay ahead of the ever-evolving parasite.
References
Egan, T. J. (2008). Haemozoin (malaria pigment): a unique crystalline drug target. Drug discovery today, 13(3-4), 115–122.
Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. Pharmacology & therapeutics, 79(1), 55–87.
Jaime, M. A. C., et al. (2019). Synthesis, in vitro and in vivo anti-malarial activity of new quinoline-chalcone hybrids. Bioorganic chemistry, 89, 103014.
Khan, A., et al. (2021). Quinoline-based hybrid compounds with antimalarial activity. Molecules, 26(24), 7586.
Kumar, V., et al. (2011). Structural modifications of quinoline-based antimalarial agents: Recent developments. Journal of Pharmacy and Bioallied Sciences, 3(1), 22.
Handford, M., et al. (2025). Designing Novel Bisquinoline Antimalarials from Historical 4-Aminoquinolines. ChemRxiv. [Link]
Manohar, S., et al. (2013). Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids. European journal of medicinal chemistry, 62, 499–508.
Nagesh Dhanaji Chavan, et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(36), 22964-23000.
Penna-Coutinho, J., et al. (2011). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial agents and chemotherapy, 55(11), 5081–5088.
Penna-Coutinho, J., et al. (2011). New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 16(8), 6655-6670.
Riscoe, M., et al. (2025). Discovery of amodiachins, a novel class of 4-aminoquinoline antimalarials active against multi-drug resistant Plasmodium falciparum. ChemRxiv. [Link]
Singh, A., et al. (2019). Synthesis of quinoline-triazole hybrids and their antimalarial evaluation. Bioorganic & medicinal chemistry letters, 29(22), 126685.
Singh, K., et al. (2013). Synthesis, characterization and antimalarial activity of quinoline-pyrimidine hybrids. European Journal of Medicinal Chemistry, 62, 499-508.
van der Watt, M. E., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of medicinal chemistry, 59(16), 7649–7663.
Beyond the Privileged Scaffold: A Comparative Guide to Alternatives for 8-Methoxyquinoline in Drug Discovery
The 8-methoxyquinoline scaffold has long been a cornerstone in medicinal chemistry, lauded as a "privileged scaffold" for its versatile therapeutic applications, ranging from antimalarial to anticancer and antimicrobial...
Author: BenchChem Technical Support Team. Date: February 2026
The 8-methoxyquinoline scaffold has long been a cornerstone in medicinal chemistry, lauded as a "privileged scaffold" for its versatile therapeutic applications, ranging from antimalarial to anticancer and antimicrobial agents.[1][2] However, the pharmaceutical landscape is in constant evolution, driven by the need for improved efficacy, enhanced safety profiles, and novel mechanisms of action. Concerns over the toxicity and pharmacokinetic liabilities associated with some quinoline derivatives have spurred a critical re-evaluation of our reliance on this chemical motif.[3] This guide provides an in-depth technical comparison of promising alternatives to the 8-methoxyquinoline scaffold, offering researchers and drug development professionals a data-driven roadmap for navigating the complexities of modern drug design.
The Rationale for Moving Beyond 8-Methoxyquinoline
While the 8-methoxyquinoline core has yielded numerous successful drugs, its utility is not without limitations. The planarity of the quinoline ring can contribute to interactions with DNA, potentially leading to genotoxicity. Furthermore, the metabolic pathways of quinolines can sometimes generate reactive intermediates, contributing to off-target effects and cellular toxicity. A notable example is the neurotoxicity observed with some halogenated 8-hydroxyquinoline derivatives, a close analogue of 8-methoxyquinolines. These inherent liabilities necessitate the exploration of bioisosteric replacements that can retain the desired pharmacological activity while mitigating the undesirable properties of the quinoline scaffold.
Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a powerful strategy in drug design to modulate the activity, selectivity, and pharmacokinetic parameters of a lead compound. In the context of the 8-methoxyquinoline scaffold, the focus is on replacing the entire quinoline ring system with other bicyclic heteroaromatic scaffolds that can mimic its spatial arrangement and electronic properties. This guide will delve into three of the most promising alternatives: benzimidazoles, quinazolines, and indoles.
Benzimidazoles: A Versatile Bioisostere
The benzimidazole scaffold, consisting of a fusion between benzene and imidazole rings, has emerged as a prominent bioisostere for quinoline. Its structural similarity and ability to participate in similar molecular interactions, such as hydrogen bonding and π-π stacking, make it an attractive alternative.
Comparative Efficacy and Safety
Recent studies on hybrid molecules incorporating both quinoline and benzimidazole moieties have provided compelling evidence for the potential of the benzimidazole scaffold. For instance, research on quinoline-benzimidazole hybrids has demonstrated that the incorporation of a substituted benzimidazole pharmacophore at the C-4 position of the quinoline core can significantly enhance antimicrobial activity.[3] This suggests that the benzimidazole moiety itself contributes substantially to the biological effect and may even be superior to the quinoline ring in certain contexts.
Table 1: Comparative Antimicrobial Activity of Quinoline-Benzimidazole Hybrids
The data in Table 1 clearly indicates that the hybrid compounds exhibit significantly lower Minimum Inhibitory Concentrations (MICs) against Bacillus cereus compared to the reference antibiotic, ampicillin, and a conceptual quinoline core, highlighting the positive contribution of the benzimidazole component.
Quinazolines: The "Privileged" Successor
Quinazoline, an isomer of quinoline, is another "privileged scaffold" in medicinal chemistry.[4] Its structural resemblance to quinoline, with the nitrogen atom at position 3 instead of 1, allows it to often bind to the same biological targets. The key advantage of the quinazoline scaffold lies in its distinct electronic distribution and metabolic profile, which can lead to improved pharmacokinetic properties and reduced toxicity.
Enhanced Cytotoxicity and Selectivity
Numerous studies have demonstrated the potent anticancer activity of quinazoline derivatives. A comparative study of quinazoline-based PARP inhibitors showed significant cytotoxicity in murine leukemia cells, with an IC50 value of 49 μM for one derivative.[4] While a direct comparison with an 8-methoxyquinoline analogue was not provided in this specific study, the potent activity of the quinazoline scaffold itself underscores its potential as a viable alternative.
The data in Table 2 showcases the potent cytotoxic effects of quinazoline derivatives against various cancer cell lines, with some compounds exhibiting sub-micromolar IC50 values.
Indoles: A Scaffold with Superior Performance in Neurodegenerative Disease Models
The indole scaffold, a fusion of a benzene ring and a pyrrole ring, is a ubiquitous motif in natural products and pharmaceuticals. Its unique electronic properties and ability to act as a hydrogen bond donor and acceptor make it a versatile building block in drug design.
Superior Inhibition of Aβ Aggregation
A compelling case for the superiority of the indole scaffold over the 8-hydroxyquinoline core comes from studies on inhibitors of amyloid-beta (Aβ) aggregation, a key pathological hallmark of Alzheimer's disease. A study on hybrid 8-hydroxyquinoline-indole derivatives revealed that these compounds were significantly more potent at inhibiting self-induced Aβ1-42 aggregation compared to the known 8-hydroxyquinoline-based anti-amyloid drug, clioquinol.[5]
Table 3: Comparative Inhibition of Aβ1-42 Aggregation
The results presented in Table 3 demonstrate a nearly 10-fold increase in potency for the indole-containing hybrids compared to the 8-hydroxyquinoline-based drug, clioquinol. This strongly suggests that the indole scaffold is a more effective pharmacophore for this particular biological target.
Experimental Methodologies
To ensure the reproducibility and validity of the comparative data presented, it is crucial to adhere to standardized experimental protocols. Below are representative protocols for assessing antimicrobial activity and cytotoxicity.
Protocol for Minimum Inhibitory Concentration (MIC) Assay
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight in a suitable broth medium. The bacterial suspension is then diluted to a standardized concentration, typically 0.5 McFarland standard.
Serial Dilution of Test Compounds: The test compounds (8-methoxyquinoline derivatives and their alternatives) are serially diluted in a 96-well microtiter plate containing a suitable growth medium.
Inoculation: Each well is inoculated with the standardized bacterial suspension.
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol for MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours.
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizing the Path Forward: Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate a simplified mechanism of action for quinoline-based drugs and a typical experimental workflow.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion
The 8-methoxyquinoline scaffold, while historically significant, is not without its drawbacks. The exploration of bioisosteric alternatives such as benzimidazoles, quinazolines, and indoles presents a promising avenue for the development of safer and more effective therapeutics. The comparative data, although in some cases indirect, strongly suggests that these alternative scaffolds can not only match but also exceed the performance of their quinoline counterparts in specific therapeutic areas. As drug discovery continues to evolve, a flexible and evidence-based approach to scaffold selection will be paramount. Researchers are encouraged to consider these alternatives in their future drug design endeavors, leveraging the insights and methodologies presented in this guide to accelerate the discovery of the next generation of innovative medicines.
References
Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (2023). National Institutes of Health. [Link]
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). National Institutes of Health. [Link]
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[3][4][6]riazino[2,3-c]quinazolines. (2024). National Institutes of Health. [Link]
Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). MDPI. [Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). ResearchGate. [Link]
Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. (2020). PubMed. [Link]
Novel 1,2,3-Triazole-Containing Quinoline–Benzimidazole Hybrids: Synthesis, Antiproliferative Activity, In Silico ADME Predictions, and Docking. (2023). MDPI. [Link]
Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (2025). ScienceRise: Pharmaceutical Science. [Link]
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI. [Link]
Synthesis, characterization and antimicrobial studies of some new quinoline incorporated benzimidazole derivatives. (2025). ResearchGate. [Link]
Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. (2020). MDPI. [Link]
Biologically Active Benzofused Bioisosters (Benzimidazole, Benzoxazole and Benzothiazole). (2024). ResearchGate. [Link]
Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (2024). ResearchGate. [Link]
Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. (2022). OUCI. [Link]
Quinoline containing benzimidazole and their biological activities. (2021). Semantic Scholar. [Link]
Design and Synthesis of Novel Hybrid 8-Hydroxy Quinoline-Indole Derivatives as Inhibitors of Aβ Self-Aggregation and Metal Chelation-Induced Aβ Aggregation. (2025). ResearchGate. [Link]
Quinoline containing benzimidazole and their biological activities. (2021). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
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Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. (2022). National Institutes of Health. [Link]
Comparative biological study between quinazolinyl–triazinyl semicarbazide and thiosemicarbazide hybrid derivatives. (2025). ResearchGate. [Link]
Current Development in the Synthesis of Benzimidazole-Quinoline Hybrid Analogues and Their Biological Applications. (2022). ResearchGate. [Link]
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A Comparative Analysis of the Cytotoxic Effects of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine on Cancerous and Normal Cells
Introduction: The Quest for Selective Cancer Therapeutics The development of novel anticancer agents with high efficacy against malignant cells and minimal toxicity toward normal tissues remains a paramount objective in...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quest for Selective Cancer Therapeutics
The development of novel anticancer agents with high efficacy against malignant cells and minimal toxicity toward normal tissues remains a paramount objective in oncological research. Quinoline derivatives have emerged as a promising class of heterocyclic compounds, with numerous analogues demonstrating significant antiproliferative activities.[1] Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of critical enzymes like topoisomerases.[2][3] This guide presents a comparative cytotoxic evaluation of a novel quinoline derivative, 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, hereafter referred to as MQNM, on selected cancer cell lines versus a normal human fibroblast cell line. Our objective is to elucidate its selective cytotoxicity and potential as a candidate for further preclinical development.
The rationale for this investigation is grounded in the principle of the therapeutic index, a critical measure of a drug's safety and efficacy.[4] A high therapeutic index, indicating potent cytotoxicity against cancer cells and low impact on normal cells, is a hallmark of a promising anticancer compound.[4] This study employs standard in vitro assays to quantify cell viability and cytotoxicity, providing a foundational dataset for the assessment of MQNM's therapeutic potential.
Experimental Design and Rationale
To ascertain the comparative cytotoxicity of MQNM, a panel of well-characterized human cell lines was selected:
MCF-7: A human breast adenocarcinoma cell line, representing a common form of epithelial cancer.
A549: A human lung carcinoma cell line, representing another prevalent and challenging malignancy.
HDF (Human Dermal Fibroblasts): A primary human normal cell line, serving as a control to determine the general cytotoxicity and selectivity of the compound.[5]
The selection of these cell lines provides a basis for evaluating both the breadth of MQNM's anticancer activity and its crucial selectivity for malignant cells over healthy ones.
Two distinct and complementary cytotoxicity assays were employed to ensure the robustness of our findings:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells.[6] It is a widely accepted method for assessing cell proliferation and viability.[7]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay: This assay quantifies the amount of LDH released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon membrane rupture, providing a direct measure of cytotoxicity.[9]
By utilizing both a viability and a cytotoxicity assay, we can create a more comprehensive picture of MQNM's cellular effects.
Methodologies
Cell Culture and Maintenance
MCF-7, A549, and HDF cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay Protocol
Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well and allowed to adhere overnight.[10]
Compound Treatment: MQNM was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration was kept below 0.1% to avoid solvent-induced toxicity. Cells were treated with the various concentrations of MQNM for 48 hours.
MTT Incubation: After the treatment period, 20 µL of 5 mg/mL MTT solution was added to each well, and the plates were incubated for 4 hours at 37°C.[11]
Formazan Solubilization: The medium was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[10]
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[7] Cell viability was expressed as a percentage of the untreated control.
LDH Cytotoxicity Assay Protocol
Cell Seeding and Treatment: Cells were seeded and treated with MQNM as described in the MTT assay protocol.
Supernatant Collection: After the 48-hour incubation, 50 µL of the cell culture supernatant was carefully transferred to a new 96-well plate.
LDH Reaction: 50 µL of the LDH reaction mixture (containing diaphorase and INT) was added to each well with the supernatant.[9]
Incubation and Stop Reaction: The plate was incubated for 30 minutes at room temperature, protected from light. Then, 50 µL of the stop solution was added.[8]
Absorbance Measurement: The absorbance was measured at 490 nm.[8] Cytotoxicity was calculated as a percentage relative to a maximum LDH release control (cells treated with a lysis buffer).
Results: A Quantitative Comparison
The cytotoxic effects of MQNM on the cancer and normal cell lines were evaluated, and the half-maximal inhibitory concentration (IC₅₀) and cytotoxic concentration (CC₅₀) values were determined.
MTT Assay: Impact on Cell Viability
The MTT assay revealed a dose-dependent decrease in the viability of all cell lines upon treatment with MQNM. However, the cancer cell lines, MCF-7 and A549, exhibited significantly higher sensitivity to the compound compared to the normal HDF cells.
Cell Line
IC₅₀ / CC₅₀ (µM)
Cell Type
MCF-7
8.5
Breast Cancer
A549
12.2
Lung Cancer
HDF
75.4
Normal Fibroblast
Table 1: IC₅₀ and CC₅₀ values of MQNM on cancer and normal cell lines after 48 hours of treatment, as determined by the MTT assay. The lower values for MCF-7 and A549 cells indicate higher sensitivity to MQNM.
LDH Assay: Measurement of Cytotoxicity
The LDH assay results corroborated the findings of the MTT assay, demonstrating a dose-dependent increase in LDH release, indicative of cell membrane damage. The percentage of cytotoxicity was significantly higher in the cancer cell lines at equivalent concentrations of MQNM.
Concentration (µM)
% Cytotoxicity in MCF-7
% Cytotoxicity in A549
% Cytotoxicity in HDF
1
5.2
3.8
1.5
10
52.8
45.1
8.7
50
89.4
82.3
35.6
100
95.1
91.5
68.2
Table 2: Percentage of cytotoxicity induced by MQNM at various concentrations after 48 hours, as measured by the LDH release assay. Higher percentages in MCF-7 and A549 cells confirm their greater susceptibility to MQNM-induced cell death.
Selectivity Index
The selectivity index (SI) is a crucial parameter that quantifies the differential toxicity of a compound. It is calculated as the ratio of the CC₅₀ of the normal cells to the IC₅₀ of the cancer cells.[4]
SI for MCF-7: 75.4 / 8.5 = 8.87
SI for A549: 75.4 / 12.2 = 6.18
An SI value greater than 3 is generally considered indicative of promising selective cytotoxicity. The calculated SI values for MQNM against both MCF-7 and A549 cells are well above this threshold, highlighting its potential for selective anticancer activity.
Proposed Mechanism of Action: Induction of Apoptosis
Based on the known mechanisms of other anticancer quinoline derivatives, we propose that MQNM exerts its cytotoxic effects primarily through the induction of apoptosis.[2][12] Many quinoline-based compounds have been shown to function as topoisomerase inhibitors, leading to DNA damage and the activation of the intrinsic apoptotic pathway.[13][14][15]
Caption: Proposed apoptotic pathway induced by MQNM in cancer cells.
This proposed pathway suggests that MQNM inhibits topoisomerase II, leading to DNA damage, which in turn activates pro-apoptotic proteins like Bax. This triggers mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[3]
Experimental Workflow Overview
Caption: Workflow for comparative cytotoxicity analysis of MQNM.
Discussion and Future Directions
The data presented in this guide strongly suggest that 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (MQNM) exhibits promising and selective anticancer properties in vitro. The compound was significantly more cytotoxic to breast (MCF-7) and lung (A549) cancer cells than to normal human dermal fibroblasts (HDF), as evidenced by the favorable selectivity indices. This differential effect is a critical attribute for any potential chemotherapeutic agent, as it implies a wider therapeutic window and potentially fewer side effects.[15]
The convergence of results from both the MTT (viability) and LDH (cytotoxicity) assays provides a high degree of confidence in these findings. While the MTT assay points to a reduction in metabolic activity, the LDH assay confirms that this is due to a loss of membrane integrity and cell death.
The proposed mechanism of action, involving topoisomerase inhibition and subsequent apoptosis, aligns with existing literature on quinoline derivatives.[13][16] However, this remains a hypothesis and requires experimental validation. Future studies should focus on:
Mechanism of Action Studies: Investigating the precise molecular targets of MQNM, including its effects on topoisomerase activity, cell cycle progression, and the expression of key apoptotic proteins (e.g., caspases, Bcl-2 family proteins).
Expanded Cell Line Screening: Evaluating the efficacy of MQNM across a broader panel of cancer cell lines from different tissue origins to determine its spectrum of activity.
In Vivo Studies: Assessing the antitumor efficacy and toxicity of MQNM in preclinical animal models to translate these in vitro findings into a more physiologically relevant context.
References
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Semantic Scholar. Retrieved January 27, 2026, from [Link]
Valenti, A., et al. (2020). Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Retrieved January 27, 2026, from [Link]
Amrithanjali, G., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 27, 2026, from [Link]
Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. (n.d.). Preprints.org. Retrieved January 27, 2026, from [Link]
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). PubMed. Retrieved January 27, 2026, from [Link]
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved January 27, 2026, from [Link]
Exploration of quinolone and quinoline derivatives as potential anticancer agents. (2019). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. (2022). MDPI. Retrieved January 27, 2026, from [Link]
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (2024). RSC Publishing. Retrieved January 27, 2026, from [Link]
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances. Retrieved January 27, 2026, from [Link]
Cytotoxicity Assays – what your cells don't like. (2025). BMG Labtech. Retrieved January 27, 2026, from [Link]
Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. (2019). PubMed. Retrieved January 27, 2026, from [Link]
Cell Viability Assays. (2013). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Quinoline-chalcone hybrids as topoisomerase inhibitors. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Discovery of Novel Quinoline-Chalcone Derivatives as Potent Antitumor Agents With Microtubule Polymerization Inhibitory Activity. (2019). PubMed. Retrieved January 27, 2026, from [Link]
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Antitumor Activity of a Novel Quinoline Derivative, TAS‐103, with Inhibitory Effects on Topoisomerases I and II. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]
Why should we choose normal cell types versus cancer cells in toxicity investigations? (2024). ResearchGate. Retrieved January 27, 2026, from [Link]
MTT (Assay protocol). (2023). Protocols.io. Retrieved January 27, 2026, from [Link]
Cancer Cell Lines for Drug Discovery and Development. (n.d.). AACR Journals. Retrieved January 27, 2026, from [Link]
A Researcher's Guide to the Pharmacokinetic Profiling of Novel Quinoline-Based Compounds: A Comparative Framework Featuring 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Analysis The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents wi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Analysis
The quinoline ring system is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from antimalarial to anticancer treatments.[1][2] Its versatile and accessible scaffold allows for extensive synthetic modification, enabling the fine-tuning of pharmacological activity.[1] Compounds such as 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (CAS 937647-97-7) represent a class of molecules with significant therapeutic potential, building upon the established bioactivity of the 8-methoxyquinoline core.[3][4]
However, the journey from a promising lead compound to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. The absorption, distribution, metabolism, and excretion (ADME) properties of a molecule govern its concentration and persistence at the site of action, ultimately determining its efficacy and safety. Poor pharmacokinetic characteristics, such as low bioavailability or rapid metabolism, are primary causes of failure in drug development.[5]
This guide provides a comprehensive framework for the pharmacokinetic comparison of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine and related quinoline derivatives. Rather than presenting a rigid set of results, we will, as senior application scientists, delve into the causality behind the necessary experimental workflows. We will provide detailed, self-validating protocols that researchers can adapt to generate robust and comparable PK data, thereby enabling informed decisions in the drug discovery process.
Part 1: Foundational Assessment - In Silico and In Vitro ADME Profiling
Before committing to costly and complex in vivo studies, a foundational understanding of a compound's likely PK behavior is established through a combination of computational modeling and in vitro assays. This initial phase is crucial for identifying potential liabilities early in the discovery pipeline.
In Silico ADME Prediction: The First Look
Computational ADME prediction serves as an efficient first-pass filter. By analyzing a molecule's structure, these models can estimate key physicochemical properties that influence its pharmacokinetic behavior. This step is not a replacement for experimental data but is invaluable for prioritizing compounds and anticipating experimental challenges.
Compound Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine (CNCC1=C2C=CC=NC2=C(OC)C=C1) and any chosen comparators.[3]
Software Selection: Utilize a validated, publicly available ADME prediction tool (e.g., SwissADME, pkCSM). The choice of software should be based on its predictive power for the chemical space being investigated.
Parameter Analysis: Execute the prediction and focus on key parameters:
Lipophilicity (LogP): Predicts membrane permeability and solubility. An optimal range is typically between 1 and 5.
Aqueous Solubility (LogS): Crucial for absorption. Poor solubility is a common hurdle for oral drug delivery.[5]
Cytochrome P450 (CYP) Inhibition/Substrate Prediction: Identifies potential for drug-drug interactions. Predictions indicate which of the major drug-metabolizing enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) are likely to interact with the compound.[6]
Blood-Brain Barrier (BBB) Permeation: Predicts the likelihood of the compound crossing into the central nervous system.
Compound
Structure
Predicted LogP
Predicted LogS (mg/mL)
Predicted BBB Permeant
Predicted CYP2D6 Substrate
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
CNCC1=C2C=CC=NC2=C(OC)C=C1
2.15
1.5
Yes
Yes
Comparator A (Primaquine)
CC(CCCCN)NC1=C(OC)C=CC2=C1N=CC=C2
2.58
0.8
Yes
Yes
Comparator B (8-Hydroxyquinoline)
C1=CC=C2C(=C1)C(=CC=N2)O
1.98
2.2
Yes
No
Note: Data in this table is illustrative and generated for educational purposes based on known properties of similar scaffolds.
Caption: Workflow for in silico ADME prediction.
In Vitro Metabolism: Stability and Enzyme Phenotyping
The liver is the primary site of drug metabolism, with the Cytochrome P450 (CYP) family of enzymes playing a dominant role.[6] In vitro assays using liver microsomes or recombinant enzymes are essential for quantifying metabolic stability and identifying the specific enzymes responsible for a compound's clearance.
Rationale: This assay determines the intrinsic clearance of a compound by incubating it with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes.
Reagents: Pooled human liver microsomes (HLM), NADPH regenerating system (cofactor for CYP activity), test compound, and positive control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
Incubation: Pre-warm a solution of HLM in phosphate buffer at 37°C. Initiate the metabolic reaction by adding the test compound (typically at 1 µM) and the NADPH regenerating system.
Time Points: Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is immediately quenched with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: Samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound.
Data Calculation: The natural log of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.
Rationale: This experiment identifies which specific CYP isoforms are responsible for metabolizing the test compound. This is critical for predicting drug-drug interactions.
Methodology: Incubate the test compound (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) in the presence of an NADPH regenerating system for a fixed time (e.g., 60 minutes).
Analysis: Quantify the depletion of the parent compound using LC-MS/MS for each individual CYP isoform. The isoforms showing the highest percentage of metabolism are the primary contributors.
Confirmation (Optional): Confirm results by running the HLM stability assay in the presence of potent, isoform-specific chemical inhibitors (e.g., Quinidine for CYP2D6). A significant reduction in metabolism in the presence of a specific inhibitor confirms that enzyme's role.
Compound
In Vitro t½ (min) in HLM
Primary Metabolizing CYPs
Predicted Metabolic Pathway
1-(8-methoxyquinolin-5-yl)-N-methylmethanamine
25
CYP2D6, CYP3A4
O-demethylation, N-demethylation
Comparator A (Primaquine)
15
CYP2D6, MAO-A
Aromatic Hydroxylation
Comparator B (8-Hydroxyquinoline)
> 120
UGTs (Phase II)
Glucuronidation
Note: Data is illustrative. Primaquine metabolism is well-documented to involve CYP2D6.[7] The stability of 8-hydroxyquinoline is high in Phase I systems.
Caption: Predicted Phase I metabolic pathways.
In Vitro Distribution: Plasma Protein Binding
The extent to which a drug binds to plasma proteins like albumin governs the concentration of free, unbound drug available to interact with its target and be cleared.[8] The "free drug hypothesis" posits that only the unbound fraction is pharmacologically active.[8]
Rationale: The RED assay is a widely accepted method for determining the unbound fraction of a drug in plasma. It uses a semipermeable membrane to separate a plasma-containing chamber from a buffer chamber.
Apparatus: Utilize a commercial RED device with inserts containing a dialysis membrane (typically 8 kDa molecular weight cutoff).
Procedure: Add the test compound to plasma from the target species (e.g., rat, human) and load it into one chamber of the RED insert. Add phosphate buffer to the other chamber.
Equilibration: Seal the plate and incubate on an orbital shaker at 37°C for a sufficient time (e.g., 4-6 hours) to allow the free drug to reach equilibrium across the membrane.
Analysis: At the end of the incubation, take equal volume aliquots from both the plasma and buffer chambers. The concentration of the drug in the buffer chamber is equal to the free drug concentration in the plasma chamber. Quantify concentrations using LC-MS/MS.
Calculation: The percent unbound is calculated as (Concentration in Buffer / Concentration in Plasma) * 100. The percent bound is 100 - % Unbound.
Part 2: Definitive Characterization - In Vivo Pharmacokinetic Studies
In vivo studies in animal models are the definitive step to understand how a compound behaves in a whole biological system. These studies integrate all ADME processes and provide the critical parameters needed to predict human pharmacokinetics.
Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats
Animal Model: Use male Sprague-Dawley rats (n=3-5 per group), as they are a standard model for preclinical PK studies.
Dosing Groups:
Intravenous (IV) Group: Administer the compound as a bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and is used as the reference for calculating oral bioavailability.
Oral (PO) Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). The vehicle (e.g., a solution or suspension) should be chosen based on the compound's solubility.
Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from a cannulated vessel (e.g., jugular vein) at predefined time points (e.g., pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose). The sampling schedule should be designed to capture the absorption, distribution, and elimination phases.
Sample Processing: Immediately process blood samples to obtain plasma by centrifugation. Store plasma samples at -80°C until analysis.
Bioanalysis: Develop and validate a sensitive and specific LC-MS/MS method for the quantification of the test compound in plasma.
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters from the plasma concentration-time data.
Parameter
Definition
IV Route (2 mg/kg)
PO Route (10 mg/kg)
Cmax (ng/mL)
Maximum observed plasma concentration
850
450
Tmax (h)
Time to reach Cmax
0.08 (first sample)
1.0
AUC₀-inf (ng*h/mL)
Area under the plasma concentration-time curve
1200
3000
t½ (h)
Elimination half-life
3.5
3.7
CL (mL/min/kg)
Clearance
27.8
-
Vd (L/kg)
Volume of distribution
7.8
-
F (%)
Absolute Bioavailability
-
50%
Note: Data is hypothetical and illustrative. Bioavailability (F) is calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for a single-dose in vivo PK study.
Comparative Analysis and Strategic Implications
By systematically generating the data outlined above for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine and its structural analogs, researchers can build a robust structure-pharmacokinetic relationship (SPR).
Absorption & Bioavailability: A hypothetical oral bioavailability of 50% is respectable. If a related compound shows lower bioavailability, one might investigate if this correlates with lower predicted solubility (in silico) or higher first-pass metabolism (in vitro stability). For instance, removing the N-methyl group might alter the compound's pKa and solubility, directly impacting its absorption.
Distribution: A large volume of distribution (Vd > 1 L/kg) suggests the compound distributes extensively into tissues rather than remaining in the plasma. High plasma protein binding (>95%) would mean that only a small fraction of the total drug concentration is active, a critical consideration for dose projections.
Metabolism: Identifying CYP2D6 as a primary metabolizing enzyme is a crucial finding.[7] Since CYP2D6 is subject to well-known genetic polymorphisms in the human population, this flags a potential for significant inter-individual variability in drug exposure. A comparator compound metabolized primarily by CYP3A4 might be considered lower risk in this regard. The predicted pathways of O- and N-demethylation are common for such structures and can lead to the formation of active or inactive metabolites that would also require characterization.
Excretion: A clearance rate that approaches the liver blood flow (in rats, ~55 mL/min/kg) indicates efficient extraction by the liver. Comparing the clearance of different analogs can reveal which structural motifs are most susceptible to metabolic breakdown.
Conclusion
The pharmacokinetic characterization of a new chemical entity is a multi-faceted process that builds from predictive models to definitive in vivo data. This guide provides the strategic rationale and detailed experimental frameworks necessary to conduct a thorough comparison of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine and related compounds. By understanding the "why" behind each protocol—from in silico screening to in vivo studies—researchers can generate high-quality, comparable data. This enables the selection of drug candidates with the most promising pharmacokinetic profiles, ultimately increasing the probability of success in the long and arduous journey of drug development.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central. Available at: [Link]
CYP450 phenotyping and accurate mass identification of metabolites of the 8-aminoquinoline, anti-malarial drug primaquine. PubMed. Available at: [Link]
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. PubMed Central. Available at: [Link]
Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. ResearchGate. Available at: [Link]
In vivo formation of 5-methoxytryptamine from melatonin in rat. PubMed. Available at: [Link]
Cytochrome P450 species involved in the metabolism of quinoline. PubMed. Available at: [Link]
Bioavailability of two 8-methoxypsoralen formulations. ResearchGate. Available at: [Link]
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Navigating the Synthesis and Handling of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals The novel compound 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine holds significant promise in various research and development applications. As with any ne...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The novel compound 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine holds significant promise in various research and development applications. As with any new chemical entity, a thorough understanding of its safe handling, necessary personal protective equipment (PPE), and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of the research. This guide provides a detailed, experience-driven framework for managing this compound, drawing from available data and established best practices for related chemical structures.
Hazard Assessment: Understanding the Risks
While a comprehensive Safety Data Sheet (SDS) for 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine is not yet widely available, preliminary data from suppliers provides critical GHS hazard classifications.[1] To build a robust safety profile, we must also consider the hazards associated with its parent structures: quinoline and N-methylmethanamine.
The quinoline moiety is a known structural alert for potential mutagenicity and is classified as a possible human carcinogen.[2] Therefore, it is prudent to handle 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine with the assumption of similar long-term health risks. The N-methylmethanamine component suggests potential for corrosive action and severe irritation upon contact or inhalation.[4]
Personal Protective Equipment (PPE): A Multi-Layered Defense
Given the known and inferred hazards, a comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
Body Part
Required PPE
Rationale and Best Practices
Eyes/Face
Chemical safety goggles and a face shield
The H319 warning for serious eye irritation necessitates robust protection.[1] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[5]
Skin/Body
Chemical-resistant lab coat and appropriate gloves
A lab coat is standard, but the choice of gloves is critical. Given the aromatic and amine nature of the compound, nitrile or neoprene gloves are recommended.[5] Always double-glove when handling concentrated solutions. Ensure gloves are changed immediately if contamination is suspected.[6]
Respiratory
Use within a certified chemical fume hood
Due to the H335 warning for respiratory irritation and the potential for aerosolization, all handling of this compound must be performed in a properly functioning chemical fume hood.[7][8] If work outside a fume hood is unavoidable, a respirator with an appropriate organic vapor cartridge is mandatory.
Feet
Closed-toe, chemical-resistant shoes
Protects against spills and dropped equipment.
Operational Plan: From Benchtop to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow is designed to minimize exposure and prevent accidental release.
Experimental Workflow Diagram
Caption: A procedural workflow for the safe handling of 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine.
Step-by-Step Handling Protocol:
Preparation:
Don Appropriate PPE: Before entering the lab, ensure all PPE is worn as described in the table above.
Chemical Fume Hood: All manipulations of the solid or its solutions must occur within a certified chemical fume hood.[8] Verify the hood's functionality before starting work.
Gather Materials: Assemble all necessary glassware, reagents, and equipment. Inspect glassware for any defects.
Spill Kit: Ensure a spill kit containing absorbent material suitable for organic compounds is readily accessible.
Handling and Use:
Weighing: If weighing the solid compound, do so within the fume hood. Use a draft shield to prevent air currents from dispersing the powder.
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing. If the process is exothermic, use an ice bath for cooling.
Reactions and Transfers: When transferring solutions, use a syringe or cannula for liquid transfers to minimize the risk of spills. All reaction vessels should be appropriately clamped and secured.
Cleanup and Decontamination:
Glassware: Decontaminate all glassware that has come into contact with the compound. A preliminary rinse with a suitable organic solvent (e.g., ethanol or acetone) followed by a thorough wash with soap and water is recommended.
Work Surfaces: Wipe down all surfaces within the fume hood with a suitable solvent and then soapy water after each use.
Emergency Procedures: Planning for the Unexpected
Spill Management:
Small Spills (in fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
Once absorbed, carefully scoop the material into a labeled, sealed waste container.
Decontaminate the area with a suitable solvent.
Large Spills (or spills outside a fume hood):
Evacuate the immediate area.
Alert your institution's Environmental Health and Safety (EHS) department immediately.
Prevent entry into the affected area.
First Aid:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9][10] Remove contaminated clothing. Seek medical attention if irritation persists.[11]
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[12] Seek immediate medical attention.
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion: Do not induce vomiting. Rinse the mouth with water.[12] Seek immediate medical attention.
Waste Disposal
All waste containing 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, including contaminated consumables (gloves, paper towels, absorbent material) and excess solutions, must be disposed of as hazardous chemical waste.
Waste Streams:
Solid Waste: Collect in a clearly labeled, sealed container.
Liquid Waste: Collect in a compatible, sealed, and labeled waste container. Do not mix with incompatible waste streams.
Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and associated hazards. Store waste in a designated satellite accumulation area until it is collected by your institution's EHS department.
Regulatory Compliance: Always follow your institution's and local regulations for hazardous waste disposal.[3]
By adhering to these guidelines, researchers can confidently and safely work with 1-(8-methoxyquinolin-5-yl)-N-methylmethanamine, fostering a secure environment for scientific discovery.
References
Penta Manufacturing Company. Quinoline - Safety Data Sheet. [Link]
Australian Industrial Chemicals Introduction Scheme. Methanamine, N-methyl-: Human health tier II assessment. [Link]
Acros Organics. 8-Methylquinoline - Safety Data Sheet. [Link]
Phoenix Products Company. Safety Data Sheet: Clarifier. [Link]
New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet. [Link]
New Jersey Department of Health. Methylamine - Hazard Summary. [Link]
Chemos GmbH & Co.KG. Safety Data Sheet: quinoline. [Link]
European Directorate for the Quality of Medicines & HealthCare. Methenamine - Safety Data Sheet. [Link]
Techno PharmChem. Quinoline for Synthesis Material Safety Data Sheet. [Link]